4-(Dimethylamino)benzimidamide hydrochloride
Description
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Properties
IUPAC Name |
4-(dimethylamino)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUFWHOMWWNKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673682 | |
| Record name | 4-(Dimethylamino)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180507-22-6 | |
| Record name | 4-(Dimethylamino)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Dimethylamino)benzamidine Hydrochloride: A Serine Protease Inhibitor for Research and Drug Development
Executive Summary
Serine proteases represent one of the largest and most functionally diverse families of enzymes, playing pivotal roles in a vast array of physiological processes, from digestion and blood coagulation to immunity and apoptosis.[1] Their dysregulation is a hallmark of numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer, making them prime targets for therapeutic intervention.[1][2][3] Small molecule inhibitors are indispensable tools for both dissecting the function of these enzymes and for developing novel therapeutics. Among these, benzamidine and its derivatives have long been recognized as canonical competitive inhibitors of trypsin-like serine proteases.[4][5][6] This guide provides a detailed technical overview of 4-(Dimethylamino)benzamidine hydrochloride, a specific benzamidine derivative utilized in biochemical research and pharmaceutical applications for its potent inhibitory activity.[7] We will explore its biochemical profile, mechanism of action, practical applications, and provide robust, field-proven protocols for its characterization, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work.
Section 1: The Central Role of Serine Proteases and the Rationale for Inhibition
Serine proteases are characterized by a highly conserved catalytic triad (serine, histidine, and aspartate) in their active site, which facilitates the cleavage of peptide bonds. This enzyme family is vast, encompassing well-known members such as trypsin, chymotrypsin, thrombin, plasmin, and urokinase-type plasminogen activator (uPA).[5] The activity of these proteases is tightly regulated in vivo; however, excessive or inappropriate activity can lead to severe pathological consequences, including tissue damage, thrombosis, and tumor metastasis.[1][8]
The therapeutic and investigative logic for using inhibitors is straightforward: by selectively blocking the active site of a specific serine protease, one can modulate its downstream signaling and pathological effects. This makes inhibitors invaluable for:
-
Target Validation: Confirming the role of a specific protease in a disease model.
-
Functional Studies: Elucidating physiological pathways by observing the effect of protease inhibition.[7]
-
Therapeutic Development: Serving as lead compounds for drugs aimed at treating protease-driven diseases.[1]
-
Protein Purification: Preventing the degradation of target proteins by endogenous proteases during extraction and purification procedures.[5]
Benzamidine-based molecules are particularly effective against trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like arginine and lysine.[1] Their positively charged amidinium group mimics the guanidinium group of arginine, allowing it to bind with high affinity to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes.
Section 2: Biochemical Profile of 4-(Dimethylamino)benzamidine Hydrochloride
4-(Dimethylamino)benzamidine hydrochloride is a synthetic small molecule that builds upon the foundational benzamidine scaffold. The addition of the dimethylamino group at the para-position modifies the electronic and hydrophobic properties of the molecule, which can influence its binding affinity and selectivity for different proteases.[9]
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₃N₃·HCl | [7][10] |
| Molecular Weight | 199.68 g/mol | [7][10] |
| CAS Number | 55978-60-4 | [7][10] |
| Appearance | Off-white solid | [7] |
| Storage | 0-8 °C, protect from moisture | [7] |
Mechanism of Action: Competitive Inhibition
4-(Dimethylamino)benzamidine acts as a reversible, competitive inhibitor .[3][4] This mechanism is defined by the inhibitor binding directly to the enzyme's active site, thereby preventing the substrate from binding.
-
Causality: The core benzamidine structure is the key to its function. The positively charged amidine group forms a strong ionic bond with the carboxylate side chain of the conserved aspartate residue (Asp189 in trypsin) located at the base of the S1 substrate-binding pocket. This interaction anchors the inhibitor in a manner analogous to the enzyme's natural substrate (arginine or lysine).
-
Reversibility: The binding is non-covalent. The inhibitor can associate with the active site and dissociate from it, establishing an equilibrium. This is in contrast to irreversible inhibitors (like PMSF), which form a permanent covalent bond with the active site serine.[11] The reversible nature makes it ideal for applications where transient inhibition is required, such as in protein purification buffers where enzyme activity might need to be restored later.
Caption: Logical flow of competitive inhibition.
Section 3: Practical Applications in Research
The utility of 4-(Dimethylamino)benzamidine hydrochloride spans multiple domains of biochemical and cellular research.
-
Protease Inhibition in Lysates: It is a common component of protease inhibitor cocktails used during cell lysis and protein extraction.[1] Its primary role is to prevent the degradation of proteins of interest by endogenous trypsin-like proteases released from cellular compartments. A typical working concentration is 1 mM.[1]
-
Affinity Chromatography: The related compound, 4-aminobenzamidine, is often immobilized on a solid support (like agarose) to create an affinity resin for the purification of trypsin-like serine proteases.[1]
-
Enzyme Kinetics and Functional Assays: It serves as a reference inhibitor in high-throughput screening campaigns designed to discover novel protease inhibitors. Its well-characterized mechanism allows for the validation of assay performance.
-
Cell Culture Studies: Researchers use it to modulate protease activity directly in cell culture to investigate the role of specific proteases in cellular processes like signaling, migration, and invasion.[7]
Section 4: Methodology for Characterizing Inhibitor Potency
A critical aspect of working with any enzyme inhibitor is to quantify its potency. The two most common metrics are the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The Kᵢ is a more fundamental measure of binding affinity, independent of substrate concentration.
Experimental Protocol: Determining IC₅₀ and Kᵢ for a Serine Protease
This protocol describes a colorimetric or fluorometric assay to determine the potency of 4-(Dimethylamino)benzamidine hydrochloride against a model serine protease, such as trypsin.
Self-Validating System: This protocol is self-validating because it includes controls for no enzyme activity, uninhibited enzyme activity, and a titration of the inhibitor. The Michaelis-Menten constant (Kₘ) of the substrate is determined first, which is essential for the accurate calculation of Kᵢ.
Materials:
-
Purified Serine Protease (e.g., Bovine Trypsin)
-
4-(Dimethylamino)benzamidine hydrochloride
-
Chromogenic or Fluorogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
96-well microplate
-
Microplate reader
Workflow:
Caption: Workflow for determining enzyme inhibition constants.
Step-by-Step Methodology:
Part A: Determination of the Michaelis-Menten Constant (Kₘ)
-
Prepare Substrate Dilutions: Create a series of 2x concentrated substrate solutions in assay buffer, ranging from 0.1x Kₘ to 10x the expected Kₘ.
-
Set Up Plate: In a 96-well plate, add 50 µL of each 2x substrate dilution to triplicate wells. Add 50 µL of assay buffer to each well.
-
Initiate Reaction: Add 100 µL of a 2x enzyme solution (at a fixed, low concentration) to each well to start the reaction.
-
Measure Activity: Immediately place the plate in a reader set to the appropriate wavelength (e.g., 405 nm for p-nitroanilide) and record the rate of product formation (V₀) over time.
-
Analyze: Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Part B: Determination of IC₅₀
-
Prepare Inhibitor Dilutions: Create a serial dilution of 4-(Dimethylamino)benzamidine hydrochloride in assay buffer. A 10-point, 3-fold dilution series starting from 10 mM is a good starting point.
-
Set Up Plate: Add 50 µL of assay buffer, 50 µL of each inhibitor dilution, and 50 µL of a 4x enzyme solution to triplicate wells. Include "no inhibitor" and "no enzyme" controls.
-
Pre-incubate: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of a 4x substrate solution (at a fixed concentration equal to the Kₘ determined in Part A) to each well.
-
Measure Activity: Immediately record the reaction rate (V₀) in a plate reader.
-
Analyze: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot percent inhibition versus log[Inhibitor] and fit to a sigmoidal dose-response curve to determine the IC₅₀.
Part C: Calculation of Inhibition Constant (Kᵢ)
-
For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate concentration used in the IC₅₀ assay.
-
Kₘ is the Michaelis-Menten constant determined in Part A.
-
Section 5: Data Synthesis and Interpretation
While specific kinetic data for the 4-(dimethylamino) derivative is sparse in publicly indexed literature, extensive data exists for the parent compound, benzamidine, which provides a strong predictive baseline. Substitutions on the benzamidine ring are known to alter potency against different proteases.[2][9]
Inhibition Constants (Kᵢ) of Benzamidine Against Common Serine Proteases
| Enzyme | Kᵢ (µM) | Notes | Source |
| Trypsin | 19 - 35 | Potent inhibition, classic target. | [3][4][5] |
| Thrombin | 220 - 320 | Moderate inhibition. | [4][5][7] |
| Plasmin | 350 | Moderate inhibition. | [4][5] |
| Urokinase (uPA) | 97 | Moderate inhibition. | [7] |
| Factor Xa | 110 | Moderate inhibition. | [7] |
| Tryptase | 20 | Potent inhibition. | [7] |
Interpretation: The Kᵢ values indicate that benzamidine is a potent inhibitor of trypsin and tryptase, with micromolar affinity. Its affinity for proteases in the coagulation cascade (thrombin, plasmin, Factor Xa) is roughly 10-fold lower. The addition of the 4-dimethylamino group is expected to alter these values based on its electronic and steric properties, potentially enhancing or decreasing affinity for specific targets, an effect that must be determined empirically using the protocol described above.
Section 6: Conclusion and Future Perspectives
4-(Dimethylamino)benzamidine hydrochloride is a valuable and versatile tool for researchers in biochemistry and drug discovery. As a potent, reversible, and competitive inhibitor of serine proteases, it serves as an excellent reference compound and a practical agent for protecting proteins from degradation. Its mechanism is well-understood, grounded in the specific, high-affinity interaction between the amidinium group and the S1 pocket of trypsin-like enzymes. The provided protocols offer a robust framework for quantifying its inhibitory effects and comparing them to novel compounds.
Future work in this area will likely focus on leveraging the benzamidine scaffold to develop inhibitors with greater selectivity for specific serine proteases, a critical requirement for translating these research tools into safe and effective therapeutics.
References
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MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. Retrieved from [Link]
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Stürzebecher, J., & Markwardt, F. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Retrieved from [Link]
-
Al-Obeidi, F. A., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364. Retrieved from [Link]
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Coats, E. A. (1972). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 16(10), 1102-1106. Retrieved from [Link]
-
Uyama, H., et al. (2018). Trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Communications, 54(72), 10144-10147. Retrieved from [Link]
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Towle, M. J., et al. (1993). Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines. Cancer Research, 53(11), 2553-2559. Retrieved from [Link]
-
Yurttaş, L., et al. (2018). Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators. Mini-Reviews in Medicinal Chemistry, 18(20), 1753-1758. Retrieved from [Link]
-
Billström, A., et al. (1997). The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice. International Journal of Cancer, 71(4), 624-629. Retrieved from [Link]
-
Brandstetter, H., et al. (1999). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of Medicinal Chemistry, 41(25), 4948-4961. Retrieved from [Link]
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Al-Obeidi, F. A., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364. Retrieved from [Link]
-
Coats, E. A. (1973). Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. Journal of Medicinal Chemistry, 16(10), 1102-1106. Retrieved from [Link]
-
Stürzebecher, J., & Markwardt, F. (1978). [Synthetic inhibitors of serine proteinases. 17. The effect of benzamidine derivatives on the activity of urokinase and the reduction of fibrinolysis]. Die Pharmazie, 33(9), 599-602. Retrieved from [Link]
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Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 971638. Retrieved from [Link]
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Aurora, R., & Sanford, D. G. (2010). Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. Medicinal Research Reviews, 30(2), 207–249. Retrieved from [Link]
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Markwardt, F., et al. (1974). Influence of benzamidine derivatives on thrombin-induced platelet reactions. Thrombosis Research, 5(2), 187-194. Retrieved from [Link]
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ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Retrieved from [Link]
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- 4. selleckchem.com [selleckchem.com]
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- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to 4-(Dimethylamino)benzimidamide Hydrochloride in Oncology Research
Introduction: Unveiling the Potential of a Serine Protease Inhibitor in Oncology
4-(Dimethylamino)benzimidamide hydrochloride, also commonly known as 4-Dimethylamino-benzamidine hydrochloride, is a small molecule inhibitor of serine proteases that has garnered attention within the oncology research community.[1] Serine proteases, a class of enzymes that cleave peptide bonds in proteins, are increasingly recognized for their pivotal roles in cancer progression.[2][3] Dysregulation of serine protease activity is a hallmark of many malignancies, contributing to extracellular matrix degradation, tumor invasion, metastasis, and the activation of pro-oncogenic signaling pathways.[1][2][4] This guide provides an in-depth exploration of this compound, offering a technical framework for its application in preclinical oncology research. We will delve into its mechanism of action, provide detailed protocols for its in vitro and in vivo evaluation, and discuss its potential in combination therapies.
Physicochemical Properties and Handling
A solid understanding of the compound's properties is crucial for accurate and reproducible experimental design.
| Property | Value | Reference |
| Synonyms | 4-Dimethylamino-benzamidine hydrochloride, 4-(dimethylamino)benzenecarboximidamide hydrochloride | [1] |
| CAS Number | 55978-60-4 | [1] |
| Molecular Formula | C₉H₁₃N₃·HCl | [1] |
| Molecular Weight | 199.68 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Storage | Store at 0-8 °C, protected from light. | [1] |
For experimental use, it is recommended to prepare fresh solutions. While soluble in water, for cell culture applications, preparing a concentrated stock solution in a sterile solvent like Dimethyl Sulfoxide (DMSO) is common practice, followed by serial dilution in culture medium to achieve the desired final concentration.
Core Mechanism of Action: Targeting the Tumor-Associated Serine Protease Network
The primary anticancer potential of this compound stems from its inhibitory action against trypsin-like serine proteases.[5] Many of these proteases are overexpressed in the tumor microenvironment and play critical roles in cancer cell signaling and invasion.[6][7]
Key serine protease targets in oncology include:
-
Urokinase-type Plasminogen Activator (uPA): A central enzyme in the plasminogen activation system, uPA is heavily implicated in tumor invasion and metastasis.[8][9] By converting plasminogen to plasmin, uPA initiates a proteolytic cascade that degrades components of the extracellular matrix, paving the way for cancer cell migration.[8][10] Inhibiting uPA can therefore directly interfere with the metastatic process.[10][11]
-
Type II Transmembrane Serine Proteases (TTSPs): This family includes enzymes like matriptase and hepsin, which are localized on the cell surface.[1][2][3] TTSPs can activate growth factors and protease-activated receptors (PARs), thereby triggering signaling pathways that promote tumor growth and survival.[1][2] Inhibition of these proteases can disrupt these pro-oncogenic signals at their origin.
By inhibiting these and other related serine proteases, this compound can disrupt the complex proteolytic network that cancer cells rely on for their aggressive phenotype.
Induction of Apoptosis: A Downstream Consequence
While direct, specific inhibition of the PI3K/Akt pathway by this compound is not extensively documented, the induction of apoptosis is a reported outcome for structurally related benzamide and benzamidine derivatives.[12][13] This pro-apoptotic effect is likely a downstream consequence of disrupting critical cell signaling and survival pathways that are modulated by serine proteases.
The mechanism can involve:
-
Suppression of Pro-Survival Gene Expression: A benzamidine derivative, TAPP-Br, has been shown to decrease the expression of nuclear oncogenes like MYC, FOS, and JUN in colon carcinoma cells.[14][15]
-
Mitochondrial Pathway Activation: N-substituted benzamides have been observed to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9.[12][13]
The relationship with autophagy is less clear. Autophagy can have both pro-survival and pro-death roles in cancer, and its inhibition can sometimes enhance the efficacy of chemotherapeutic agents.[16][17][18] Further research is needed to elucidate the specific effects of this compound on autophagic processes in cancer cells.
Experimental Protocols for Preclinical Evaluation
Part 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer, MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from low micromolar to millimolar (e.g., 1 µM to 1000 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Part 2: Western Blot Analysis of Signaling Pathways
This protocol allows for the investigation of changes in protein expression and phosphorylation states following treatment.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Part 3: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of the compound.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
Vehicle for compound administration (e.g., saline, 0.5% methylcellulose)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Randomize mice into a control group (vehicle) and a treatment group. Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Efficacy Assessment: Continue treatment and tumor monitoring for a defined period (e.g., 21-28 days). Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Potential for Combination Therapies
The strategy of combining protease inhibitors with conventional chemotherapy or other targeted agents is an area of active research.[3][8][9] By inhibiting serine proteases, this compound could potentially:
-
Enhance Chemotherapy Efficacy: By disrupting the tumor microenvironment and inhibiting pro-survival signals, it may sensitize cancer cells to cytotoxic drugs.[19]
-
Overcome Drug Resistance: Some drug resistance mechanisms are linked to the activity of proteases.
-
Synergize with Immunotherapies: Protease activity in the tumor microenvironment can influence immune cell infiltration and function.[3]
Designing effective combination therapies requires careful consideration of dosing schedules and potential toxicities to maximize synergistic effects and minimize adverse events.
Conclusion and Future Directions
This compound presents a compelling profile for oncology research due to its established role as a serine protease inhibitor. Its ability to target key enzymes involved in tumor invasion, metastasis, and pro-oncogenic signaling provides a strong rationale for its further investigation. While its direct effects on pathways like PI3K/Akt and autophagy require more specific elucidation for this particular compound, the induction of apoptosis in cancer cells is a significant downstream effect. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to explore the full therapeutic potential of this compound, both as a monotherapy and as part of innovative combination strategies in the ongoing fight against cancer.
References
-
The Role of Type II Transmembrane Serine Protease Mediated Signaling in Cancer. National Institutes of Health. Available at: [Link]
-
Membrane-anchored Serine Proteases and Protease-activated Receptor-2 (PAR-2)-mediated Signaling: Co-conspirators in Cancer Progression. National Institutes of Health. Available at: [Link]
-
From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors. MDPI. Available at: [Link]
-
Membrane-Anchored Serine Proteases and Protease-Activated Receptor-2–Mediated Signaling: Co-Conspirators in Cancer Progression. AACR Journals. Available at: [Link]
-
Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Frontiers. Available at: [Link]
-
Urokinase-type Plasminogen Activator (uPA) and its Receptor (uPAR): Development of Antagonists of uPA / uPAR Interaction and their Effects In Vitro and In Vivo. Bentham Science Publishers. Available at: [Link]
-
What uPA inhibitors are in clinical trials currently? Patsnap Synapse. Available at: [Link]
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Serine protease inhibitors decrease metastasis in prostate, breast, and ovarian cancers. Wiley Online Library. Available at: [Link]
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Role of Serine Proteases at the Tumor-Stroma Interface. Frontiers. Available at: [Link]
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The Urokinase Plasminogen Activator System: A Target for Anti-Cancer Therapy. Ingenta Connect. Available at: [Link]
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Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. National Institutes of Health. Available at: [Link]
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Current Status and Perspectives of Protease Inhibitors and Their Combination with Nanosized Drug Delivery Systems for Targeted Cancer Therapy. National Institutes of Health. Available at: [Link]
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Potential roles of protease inhibitors in anticancer therapy. ResearchGate. Available at: [Link]
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Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]
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Plant Protease Inhibitors in Therapeutics-Focus on Cancer Therapy. Frontiers. Available at: [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Institutes of Health. Available at: [Link]
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A Serine Protease-Inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PubMed. Available at: [Link]
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The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. National Institutes of Health. Available at: [Link]
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An In-Depth Technical Guide to the Role of 4-(Dimethylamino)benzamidine Hydrochloride in Inflammation Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-(Dimethylamino)benzamidine hydrochloride, a pivotal tool in the study of inflammatory processes. We will delve into its core mechanism of action, provide field-proven experimental protocols, and offer insights into its application for dissecting the complexities of the inflammatory cascade.
Foundational Understanding: The Biochemical Identity and a Primary Role
4-(Dimethylamino)benzamidine hydrochloride is a synthetic, water-soluble compound widely recognized as a potent biochemical tool for protease inhibition.[1] Its primary and most critical function in a biological context is as a reversible, competitive inhibitor of serine proteases .[2][3] This characteristic is the cornerstone of its utility in inflammation research, a field where serine proteases act as critical signaling and effector molecules. Unlike many common anti-inflammatory agents, its mechanism is not primarily linked to the cyclooxygenase (COX) or lipoxygenase pathways.[4][5][6] This distinction makes it an invaluable instrument for isolating and studying protease-driven inflammatory events.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃ · HCl | N/A |
| Molecular Weight | 200.68 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Water, Ethanol, DMSO, DMF | [3][7] |
| Primary Mechanism | Reversible Serine Protease Inhibitor | [2][3] |
| Typical Working Conc. | ~1 mM for general protease inhibition | [2][3] |
The Mechanistic Core: Intercepting the Inflammatory Cascade
Inflammation is not a monolithic event but a highly orchestrated cascade involving cellular activation, enzymatic activity, and the release of signaling molecules. Serine proteases, such as trypsin, tryptase, thrombin, and plasmin, are central to this process. They perpetuate the inflammatory response by cleaving and activating a host of substrates, including other proteases, cell surface receptors, and cytokines.
4-(Dimethylamino)benzamidine hydrochloride exerts its anti-inflammatory effects by directly intervening in this enzymatic cascade. By competitively binding to the active site of these serine proteases, it prevents them from interacting with their natural substrates, effectively dampening the pro-inflammatory signaling.
Figure 2: Workflow for the in vitro cytokine release assay.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). [8]2. Pre-treatment: Prepare fresh solutions of 4-(Dimethylamino)benzamidine hydrochloride in cell culture media at various concentrations (e.g., 10 µM, 50 µM, 100 µM). Remove the old media from the cells and add the compound-containing media. Incubate for 1 hour. [8]Include a vehicle control (media only).
-
Stimulation: Introduce lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. [8]Maintain a negative control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Analysis: Quantify the concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Interpretation: A dose-dependent decrease in TNF-α levels in the treated groups compared to the LPS-only group indicates effective inhibition of the inflammatory response.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is the quintessential model for evaluating the efficacy of an anti-inflammatory agent against acute, localized inflammation and edema. [9][10]
Figure 3: Workflow for the in vivo carrageenan-induced paw edema model.
Methodology:
-
Animal Preparation: Use male Wistar rats (180-200g). [11]Acclimatize them for at least one week. Divide them into groups (n=6 per group): Control (saline), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (4-(Dimethylamino)benzamidine hydrochloride at various doses, e.g., 50, 100, 200 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, positive control, or saline via intraperitoneal (i.p.) or oral gavage route, typically 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw. [9]5. Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition |
| Control (Saline) | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.28 ± 0.04 | 67.1% |
| 4-(Dimethylamino)benzamidine HCl | 50 | 0.62 ± 0.06 | 27.0% |
| 4-(Dimethylamino)benzamidine HCl | 100 | 0.45 ± 0.05 | 47.0% |
Table represents hypothetical data for illustrative purposes.
Conclusion and Strategic Implications
4-(Dimethylamino)benzamidine hydrochloride is more than a mere reagent; it is a strategic tool for elucidating the specific contributions of serine proteases to inflammatory pathologies. Its well-defined mechanism of action allows researchers to confidently attribute observed anti-inflammatory effects to the inhibition of this enzyme class. This makes it indispensable for:
-
Validating the role of specific proteases in disease models.
-
Screening for novel protease--targeting anti-inflammatory drugs.
-
Dissecting signaling pathways where proteases are the rate-limiting step.
As inflammation research continues to move towards more targeted therapeutics, tools like 4-(Dimethylamino)benzamidine hydrochloride that allow for the precise interrogation of specific enzymatic pathways will remain fundamental to discovery and development.
References
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Cattaneo, F., et al. (2022). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research. Retrieved from [Link]
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ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? Retrieved from [Link]
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Sáez, E., et al. (2023). Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization. Pain Management. Retrieved from [Link]
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Poryadin, G. V., & Salmasi, Z. M. (2019). Mechanisms of benzydamine action against local inflammatory process. Meditsinskiy sovet = Medical Council. Retrieved from [Link]
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Andrews, J. M., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. Retrieved from [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Retrieved from [Link]
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Cattaneo, F., et al. (2022). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Retrieved from [Link]
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Wörner, H., & Brückner, O. (1970). The anti-inflammatory effect of benzydamine hydrochloride demonstrated with a new clinical pharmacological method. Arzneimittelforschung. Retrieved from [Link]
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Kiliç, F. S., et al. (2020). An Experimental Comparison of the Analgesic and Anti-Inflammatory Effects of Safflower Oil, Benzydamine HCl, and Naproxen Sodium. PubMed. Retrieved from [Link]
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Muhammad, T., et al. (2021). The crucial roles of inflammatory mediators in inflammation: A review. Heliyon. Retrieved from [Link]
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Gul, H. I., et al. (2008). Evaluation of the anti-inflammatory activity of N, N′-bis(3-dimethylamino-1-phenyl-propylidene)hydrazine dihydrochloride. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Therapeutic Potential of 4-(Dimethylamino)benzimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Dimethylamino)benzimidamide hydrochloride, a competitive serine protease inhibitor. Synthesizing current biochemical knowledge with practical, field-proven methodologies, this document is designed to empower researchers in their exploration of this compound's therapeutic promise in oncology, inflammation, and beyond.
I. Introduction: Unveiling a Potent Serine Protease Inhibitor
This compound, also known as 4-Dimethylamino-benzamidine hydrochloride, is a small molecule belonging to the benzamidine class of compounds[1][2]. It is a water-soluble, off-white solid typically handled as its hydrochloride salt to improve stability and solubility in aqueous solutions[2]. The core chemical structure features a benzamidine moiety, which is crucial for its biological activity, and a dimethylamino group at the para position of the benzene ring.
Benzamidines are recognized as a class of reversible, competitive inhibitors of serine proteases[3]. These enzymes play a pivotal role in a vast array of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. The dysregulation of serine protease activity is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. This compound, with its specific chemical substitutions, presents a compelling candidate for the development of novel therapeutics targeting serine protease-driven pathologies.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 55978-60-4 | [1] |
| Molecular Formula | C₉H₁₄ClN₃ | [2] |
| Molecular Weight | 199.68 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in water | [2] |
| Storage | 0-8 °C | [2] |
II. Mechanism of Action: Competitive Inhibition of Serine Proteases
The therapeutic potential of this compound is rooted in its mechanism of action as a competitive inhibitor of serine proteases. Serine proteases are characterized by a catalytic triad in their active site, typically composed of serine, histidine, and aspartate residues. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate.
This compound mimics the natural substrates of these proteases. The positively charged amidinium group of the benzamidine moiety is key to its inhibitory activity. It forms strong ionic interactions with the negatively charged aspartate residue in the S1 specificity pocket of many serine proteases, a pocket that accommodates the side chain of arginine or lysine residues in the natural substrate. This binding event physically obstructs the active site, preventing the substrate from binding and catalysis from occurring.
The "competitive" nature of the inhibition means that the inhibitor and the substrate compete for the same binding site on the enzyme. The degree of inhibition is therefore dependent on the relative concentrations of the inhibitor and the substrate, as well as their respective affinities for the enzyme. The inhibition is "reversible," meaning the inhibitor can dissociate from the enzyme, restoring its activity.
III. Therapeutic Potential: A Focus on Oncology and Inflammation
The ubiquitous role of serine proteases in disease progression makes this compound a molecule of significant interest in several therapeutic areas.
A. Oncology
Many cancers exhibit aberrant serine protease activity, which contributes to tumor growth, invasion, metastasis, and angiogenesis. For instance, proteases like urokinase-type plasminogen activator (uPA) and thrombin are often overexpressed in malignant tissues and are associated with poor prognosis. By inhibiting these proteases, this compound could potentially disrupt these key cancer-promoting processes. While direct in vivo efficacy data for this specific compound in cancer models is not yet widely published, the therapeutic rationale is strong and warrants investigation.
B. Inflammation
Serine proteases are central mediators of the inflammatory cascade. Enzymes like tryptase, chymase, and thrombin are released by immune cells and contribute to the inflammatory response by activating other cells, degrading the extracellular matrix, and promoting vascular permeability. Chronic inflammation is a driver of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The ability of this compound to inhibit these pro-inflammatory proteases suggests its potential as an anti-inflammatory agent.
Illustrative Inhibitory Constants (Ki) of Benzamidine Derivatives against Key Serine Proteases
While specific Ki values for this compound are not extensively documented in publicly available literature, the following table provides representative Ki values for the parent compound, benzamidine, and a related derivative to illustrate the inhibitory potency of this class of molecules. Researchers should determine the specific Ki of the 4-(Dimethylamino) derivative for their target protease.
| Serine Protease | Benzamidine Ki (µM) | Reference |
| Trypsin | 21 | [4] |
| Plasmin | 350 | [5] |
| Thrombin | 220 | [5] |
| Tryptase | 20 | [4] |
| uPA | 97 | [4] |
| Factor Xa | 110 | [4] |
IV. Experimental Protocols: A Guide for Preclinical Evaluation
The following protocols provide a framework for the in vitro and in vivo evaluation of this compound. These are intended as a starting point and should be optimized for specific research questions and experimental systems.
A. In Vitro Serine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against a target serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Target serine protease (e.g., trypsin, thrombin)
-
This compound
-
Chromogenic or fluorogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the well should be in the linear range of the assay.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare a serial dilution to test a range of inhibitor concentrations.
-
Prepare a stock solution of the substrate in the assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the desired volume of the inhibitor solution (or vehicle for control wells).
-
Add the enzyme solution to all wells except the blank.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a set period. The wavelength will depend on the specific substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
If determining the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk plot).
-
B. In Vivo Evaluation of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model of acute inflammation is suitable for assessing the potential anti-inflammatory effects of this compound in vivo.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Carrageenan (lambda, type IV)
-
Vehicle for drug administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Positive control (e.g., indomethacin)
-
Plethysmometer or digital calipers
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., indomethacin, 10 mg/kg)
-
Groups 3-5: this compound at different doses (e.g., 10, 30, 100 mg/kg)
-
-
-
Drug Administration:
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness of both the injected and contralateral paws at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer or digital calipers.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
V. Conclusion and Future Directions
This compound is a potent, reversible, and competitive inhibitor of serine proteases with a strong mechanistic rationale for therapeutic development in oncology and inflammatory diseases. This guide provides a foundational understanding of its properties and a practical framework for its preclinical evaluation.
Future research should focus on:
-
Comprehensive Profiling: Determining the inhibitory constants (Ki) of this compound against a broad panel of serine proteases to understand its selectivity profile.
-
In Vivo Efficacy Studies: Conducting well-designed in vivo studies in relevant animal models of cancer and inflammation to establish its therapeutic efficacy.
-
Pharmacokinetic and Toxicological Assessment: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound to assess its drug-like properties and safety.
The exploration of this compound and its derivatives holds the promise of yielding novel and effective therapies for a range of debilitating diseases.
VI. References
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Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. (2020). F1000Research, 9, 69.
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Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. (2014). Journal of Proteins and Proteomics, 5(2), 135-142.
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Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (2000). Current Medicinal Chemistry, 7(5), 551-557.
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Comparative Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide and Analogs in Cancer Research. (2025). BenchChem.
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The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021). International Journal of Molecular Sciences, 22(5), 2463.
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Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. (2022). BioMed Research International, 2022, 9928069.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]
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Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. (1973). Journal of Medicinal Chemistry, 16(10), 1102-1106.
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[Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. (1979). Biochimie, 61(4), 559-565.
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Application Notes and Protocols for EZM0414 in a Mouse Xenograft Model. (2025). BenchChem.
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Animal Models for Inflammation: A Review. (2012). Asian Journal of Pharmaceutical Research, 2(1), 25-30.
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ResearchGate. (n.d.). Antitumor activity of MEDI-565 in human tumor xenograft mouse models.... Retrieved from [Link]
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ResearchGate. (n.d.). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Retrieved from [Link]
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Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. (1968). European Journal of Biochemistry, 6(4), 502-506.
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In vivo antitumor efficacy of 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin hydrochloride), a water-soluble geldanamycin derivative. (2005). Investigational New Drugs, 23(5), 407-416.
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An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. (2021). STAR Protocols, 2(2), 100473.
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Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition assays. a. Enzyme inhibition assay of Rs20 over trypsin. b.... Retrieved from [Link]
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Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. (1996). General Pharmacology, 27(6), 923-929.
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Modeling antitumor activity in xenograft tumor treatment. (2006). Statistics in Medicine, 25(10), 1685-1701.
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In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Jornal Vascular Brasileiro, 18, e20180101.
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In Vivo Efficacy Evaluation. (n.d.). ProBio CDMO. Retrieved from [Link]
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Cytiva. (n.d.). Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. Retrieved from [Link]
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Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2024). International Journal of Molecular Sciences, 25(11), 5946.
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Predictive In Vivo Models for Oncology. (2016). Handbook of Experimental Pharmacology, 232, 203-221.
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Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). International Immunopharmacology, 134, 112292.
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences, 2(2), 52-60.
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2024). Molecules, 29(11), 2568.
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In vivo metabolism and anti-inflammatory activity of benzydamine hydrochloride in rats treated with carrageenin. (1979). Chemical & Pharmaceutical Bulletin, 27(12), 2890-2903.
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The Anti-Inflammatory Effect of Different Doses of Aliskiren in Rat Models of Inflammation. (2020). Journal of Inflammation Research, 13, 337-347.
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2016). Toxicological Research, 32(1), 1-7.
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Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3. (2025). BenchChem.
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2014). Cancer Chemotherapy and Pharmacology, 74(4), 847-857.
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Xenograft Tumor Assay Protocol. (n.d.). Retrieved from [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2009). Current Protocols in Pharmacology, 45(1), 5.4.1-5.4.9.
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology, 15(1), 5.4.1-5.4.5.
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). Springer Protocols.
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Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. (2025). ACS Pharmacology & Translational Science.
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2100.
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In Vivo Efficacy Testing. (n.d.). Creative Animodel. Retrieved from [Link]
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ResearchGate. (n.d.). In vivo Anti-inflammatory activity. Retrieved from [Link]
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ResearchGate. (n.d.). K i values of inhibitors toward Ser190 and Ala190 human serine.... Retrieved from [Link]
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ResearchGate. (n.d.). In vivo therapeutic efficacy against A549 tumor xenografts. (A).... Retrieved from [Link]
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PC3 Xenograft Model 4 Introduction 1 Antibody Engineering & Biochemical Properties 2 In vitro efficacy. (n.d.). OncoOne. Retrieved from [Link]
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Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak. (2011). EXCLI Journal, 10, 240–246.
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Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. (2025). ResearchGate. Retrieved from [Link]
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EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors. (n.d.). Google Patents. Retrieved from
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BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). (n.d.). Cytiva. Retrieved from [Link]
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Navigating the Nuances of Nuclear Staining: A Technical Guide to 4',6-diamidino-2-phenylindole (DAPI) in Diagnostic Assay Development
Introduction: Clarifying a Common Point of Confusion in Chemical Nomenclature
In the landscape of diagnostic assay development, precise molecular tools are paramount. The compound 4-(Dimethylamino)benzimidamide hydrochloride is documented as a serine protease inhibitor.[1][2] However, the structurally similar and more commonly utilized reagent in diagnostics is 4',6-diamidino-2-phenylindole, widely known by its acronym, DAPI.[3][4][5] Given the extensive and critical role of DAPI in visualizing cell nuclei—a cornerstone of many diagnostic assays—this guide will focus on the principles and applications of DAPI. It is probable that researchers seeking information on "this compound" for diagnostic purposes are indeed looking for the versatile fluorescent probe, DAPI.
This guide provides an in-depth exploration of DAPI, from its fundamental mechanism of action to its practical application in various diagnostic workflows. The protocols and insights shared herein are designed to empower researchers, scientists, and drug development professionals to leverage the full potential of this indispensable tool.
Part 1: The Core of DAPI: Mechanism of Action and Spectral Properties
DAPI is a blue-fluorescent dye that exhibits a strong affinity for double-stranded DNA (dsDNA).[3][4] Its utility in diagnostic assays stems from this specific and robust interaction, which allows for clear and high-contrast visualization of the nucleus.
Mechanism of DNA Binding and Fluorescence
The fluorescence of DAPI is significantly enhanced upon binding to DNA. The core mechanism involves the insertion of the DAPI molecule into the minor groove of dsDNA, with a notable preference for adenine-thymine (A-T) rich regions.[3][4][6] This binding event is stabilized by hydrogen bonds and van der Waals forces. The constrained environment within the DNA minor groove restricts the rotational freedom of the DAPI molecule, leading to a substantial increase in its fluorescence quantum yield.
Spectral Characteristics
When bound to dsDNA, DAPI has an excitation maximum around 360 nm and an emission maximum at approximately 460 nm, resulting in a bright blue fluorescence.[4] This distinct spectral profile makes it an excellent counterstain in multicolor fluorescence experiments, as its emission is well-separated from commonly used green, yellow, and red fluorophores.[7]
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (DNA-bound) | ~360 | [4] |
| Emission Maximum (DNA-bound) | ~460 | [4] |
Part 2: Applications of DAPI in Diagnostic Assay Development
DAPI's reliability and ease of use have made it a cornerstone in a multitude of diagnostic and research applications.
Nuclear Counterstaining in Immunofluorescence (IF) and Immunohistochemistry (IHC)
In IF and IHC, DAPI is ubiquitously used to visualize the nucleus, providing a critical reference point for the subcellular localization of target proteins.[5][7] By clearly demarcating the nucleus, researchers can ascertain whether a protein of interest is cytoplasmic, nuclear, or membrane-associated.
Cell Counting and Viability Assessment
DAPI's ability to pass through intact cell membranes allows it to stain both live and fixed cells.[6] This property is leveraged in automated cell counting and can be used in conjunction with viability dyes (like propidium iodide, which only enters membrane-compromised cells) to differentiate between live and dead cell populations.
Apoptosis Detection
A hallmark of apoptosis is chromatin condensation and nuclear fragmentation.[3] DAPI staining allows for the straightforward visualization of these morphological changes. Apoptotic nuclei appear smaller, more intensely stained, and often fragmented compared to the larger, more diffuse nuclei of healthy cells.
Cell Cycle Analysis
The amount of DNA within a cell correlates with its stage in the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase.[4] When stained with DAPI, the fluorescence intensity of a cell is proportional to its DNA content. This principle is widely used in flow cytometry to generate histograms that depict the distribution of a cell population across the different phases of the cell cycle.[4]
Mycoplasma Contamination Detection
Mycoplasma are a common source of contamination in cell cultures. Since DAPI stains all DNA, it can be used to detect the presence of these bacteria. When viewed under a high-magnification fluorescence microscope, mycoplasma contamination often appears as small, punctate blue dots in the cytoplasm surrounding the cell nucleus.[4][5]
Part 3: Experimental Protocols
The following are foundational protocols for the use of DAPI in common diagnostic assays. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.
Protocol 1: DAPI Staining of Fixed Cells for Fluorescence Microscopy
This protocol is suitable for cells cultured on coverslips or slides that have been fixed and permeabilized.
-
Preparation of DAPI Staining Solution:
-
Prepare a stock solution of DAPI in deionized water or dimethylformamide (DMF) at a concentration of 1-5 mg/mL.
-
Dilute the stock solution in phosphate-buffered saline (PBS) to a working concentration of 0.1-1 µg/mL.[7]
-
-
Staining:
-
After the final wash step of your immunofluorescence protocol, add the DAPI working solution to the fixed and permeabilized cells.
-
Incubate for 5-15 minutes at room temperature, protected from light.[4]
-
-
Washing:
-
Rinse the cells two to three times with PBS to remove unbound DAPI.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Imaging:
-
Visualize the stained nuclei using a fluorescence microscope with a UV filter set appropriate for DAPI (e.g., ~360 nm excitation and ~460 nm emission).
-
Protocol 2: DAPI in an Immunofluorescence Workflow
Part 4: Trustworthiness and Self-Validation
The reliability of DAPI staining is one of its most significant assets. To ensure self-validating results, consider the following:
-
Positive and Negative Controls: Always include appropriate controls in your experiments. A positive control would be a cell type known to stain well with DAPI. A negative control (e.g., staining without DAPI) ensures that observed fluorescence is not due to autofluorescence.
-
Titration of DAPI Concentration: The optimal DAPI concentration can vary between cell types. Titrating the concentration can help achieve bright nuclear staining with minimal background.
-
Use of Anti-fade Reagents: Photobleaching can be an issue with any fluorophore. The use of a quality anti-fade mounting medium is crucial for preserving the fluorescent signal, especially for archival purposes.
Conclusion
While the name this compound may lead to a less-traveled path in diagnostic research, its close relative, DAPI, is a veritable superhighway. Its robust and specific binding to DNA, coupled with its bright blue fluorescence, makes it an indispensable tool for a wide array of diagnostic assays. From providing the fundamental cellular context in immunofluorescence to enabling sophisticated cell cycle analysis, DAPI remains a cornerstone of modern cell biology and diagnostic development. By understanding its mechanism and applying it with meticulous protocols, researchers can continue to unlock critical insights into cellular function and disease.
References
-
Astor Scientific. DAPI Staining – Protocol, Uses & Application Guide. [Link]
-
J&K Scientific LLC. 4-Dimethylamino-benzamidine hydrochloride | 55978-60-4. [Link]
-
Boster Biological Technology. Fluorescent DNA Binding for Cell Imaging - dapi staining. [Link]
-
Beta LifeScience. DAPI Staining Guide for Clear Nuclear Imaging. [Link]
-
Creative Bioarray. DAPI Counterstaining Protocol. [Link]
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- 7. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Biochemical Profile of 4-Dimethylaminobenzamidine Hydrochloride
This guide provides a comprehensive technical overview of 4-Dimethylaminobenzamidine hydrochloride, a significant tool in biochemical and pharmaceutical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its mechanism of action, physicochemical properties, and practical applications, with a focus on its role as a serine protease inhibitor.
Introduction: A Versatile Tool in Protease Inhibition
4-Dimethylaminobenzamidine hydrochloride is a synthetic small molecule widely recognized for its potent inhibitory effects on serine proteases.[1] Its unique chemical structure allows it to effectively interact with the active sites of these enzymes, making it an invaluable reagent in a variety of research and development settings.[1] From fundamental enzymology studies to the development of novel therapeutics, this compound serves as a cornerstone for investigating the roles of serine proteases in both normal physiology and pathological conditions.[1] Its applications extend to diagnostic assays, where it aids in the detection of protease activity associated with various diseases.[1]
Mechanism of Action: Competitive Inhibition of Serine Proteases
The primary biochemical function of 4-Dimethylaminobenzamidine hydrochloride is its ability to act as a competitive inhibitor of serine proteases. This mechanism is rooted in its structural similarity to the natural substrates of these enzymes.
The Serine Protease Catalytic Triad
Serine proteases are characterized by a highly conserved catalytic triad in their active site, typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues. The serine residue acts as the nucleophile, attacking the carbonyl carbon of the scissile peptide bond in the substrate. This process is facilitated by the histidine and aspartate residues, which create a charge-relay system to increase the nucleophilicity of the serine hydroxyl group.
Competitive Binding of 4-Dimethylaminobenzamidine
4-Dimethylaminobenzamidine mimics the arginine and lysine side chains of natural substrates, which are the preferred recognition motifs for trypsin-like serine proteases. The positively charged amidinium group of the inhibitor forms strong ionic interactions and hydrogen bonds with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the enzyme. This binding event physically occludes the active site, preventing substrate binding and subsequent catalysis. The inhibition is reversible, as the inhibitor does not form a covalent bond with the enzyme.
Figure 1. Mechanism of Serine Protease Inhibition.
Physicochemical Profile
A thorough understanding of the physicochemical properties of 4-Dimethylaminobenzamidine hydrochloride is crucial for its effective use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N₃·HCl | [2] |
| Molecular Weight | 199.68 g/mol | [2] |
| CAS Number | 55978-60-4 | [2] |
| Appearance | Off-white solid | [1] |
| Purity | ≥95% (NMR) | [1] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Applications in Research and Development
The versatility of 4-Dimethylaminobenzamidine hydrochloride has led to its widespread use in various scientific disciplines.
Biochemical Research
In fundamental biochemical research, this compound is an indispensable tool for:
-
Enzyme kinetics studies: Determining the inhibition constants (Ki) for various serine proteases.
-
Protein purification: Preventing the degradation of target proteins by endogenous proteases during cell lysis and purification. It is often included in protease inhibitor cocktails.
-
Structure-activity relationship (SAR) studies: Serving as a scaffold for the design and synthesis of more potent and selective protease inhibitors.[3]
Pharmaceutical Development
In the realm of drug development, 4-Dimethylaminobenzamidine hydrochloride and its derivatives are explored for their therapeutic potential in conditions where serine proteases are dysregulated, such as:
-
Cardiovascular and metabolic disorders: As anticoagulants by targeting thrombin and other coagulation factors.[1]
-
Oncology: Inhibiting tumor growth and metastasis by targeting proteases involved in cancer progression.[1]
-
Inflammation: Modulating inflammatory responses by inhibiting proteases involved in immune signaling.[1]
Diagnostic Applications
The compound is also utilized in the development of diagnostic assays to measure protease activity in biological samples, which can serve as biomarkers for various diseases.[1]
Experimental Protocol: Trypsin Inhibition Assay
This section provides a detailed, field-proven protocol for determining the inhibitory activity of 4-Dimethylaminobenzamidine hydrochloride against trypsin, a model serine protease.
Principle
The assay is based on the ability of trypsin to hydrolyze a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). The cleavage of L-BAPNA by trypsin releases p-nitroaniline (pNA), which has a strong absorbance at 405 nm. The rate of pNA formation is directly proportional to the trypsin activity. In the presence of an inhibitor like 4-Dimethylaminobenzamidine hydrochloride, the rate of L-BAPNA hydrolysis will decrease.
Materials and Reagents
-
Trypsin from bovine pancreas
-
4-Dimethylaminobenzamidine hydrochloride
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Methodology
-
Preparation of Reagents:
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. Store in aliquots at -20°C.
-
Inhibitor Stock Solution: Prepare a stock solution of 4-Dimethylaminobenzamidine hydrochloride in deionized water or the assay buffer at a high concentration (e.g., 10 mM).
-
Substrate Solution: Prepare a stock solution of L-BAPNA in DMSO (e.g., 20 mM). This solution should be protected from light.
-
Assay Buffer: Prepare the Tris-HCl buffer with CaCl₂. Calcium ions are important for the stability and activity of trypsin.
-
-
Assay Procedure:
-
Prepare serial dilutions of the 4-Dimethylaminobenzamidine hydrochloride stock solution in the assay buffer to obtain a range of inhibitor concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or buffer for the control)
-
Trypsin solution (diluted from the stock to a working concentration in the assay buffer)
-
-
The final volume in each well should be consistent. A typical final volume is 200 µL.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the L-BAPNA substrate to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per unit time) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
For a more detailed kinetic analysis, perform the assay with varying substrate concentrations to determine the inhibition constant (Ki) using methods such as the Lineweaver-Burk plot.
-
Figure 2. Trypsin Inhibition Assay Workflow.
Conclusion: A Foundational Molecule in Protease Research
4-Dimethylaminobenzamidine hydrochloride remains a fundamental and widely used tool for researchers and scientists in the fields of biochemistry, cell biology, and pharmacology. Its well-characterized mechanism of action as a competitive serine protease inhibitor, coupled with its accessibility and ease of use, ensures its continued relevance in both basic research and the initial stages of drug discovery. A thorough understanding of its biochemical profile, as outlined in this guide, is essential for its effective application and the generation of reliable and reproducible scientific data.
References
-
Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. [Link]
-
Inhibition of four human serine proteases by substituted benzamidines - PubMed. [Link]
-
Enzymatic Assay of Trypsin Inhibition | Protocols.io. [Link]
Sources
An In-depth Technical Guide to the Proteolytic Pathway Inhibition by 4-(Dimethylamino)benzimidamide Hydrochloride
This guide provides a comprehensive technical overview of 4-(Dimethylamino)benzimidamide hydrochloride, a significant tool in protease research. We will delve into its core mechanism of action, provide field-proven experimental protocols for its characterization, and discuss its broader biological implications, offering a robust resource for researchers, scientists, and drug development professionals.
Introduction
4-(Dimethylamino)benzimidamide, also commonly known as 4-Dimethylaminobenzamidine, is a synthetic small molecule that has garnered significant attention in biochemical and pharmaceutical research.[1][2] It is typically supplied as a hydrochloride salt to enhance its solubility in aqueous solutions, a critical property for its application in various biological assays.[3]
| Property | Value | Source |
| Molecular Formula | C9H13N3·HCl | [1] |
| Molecular Weight | 199.68 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in water | [3] |
| Storage | Store at 0-8 °C | [1] |
A summary of the key chemical and physical properties of this compound.
The primary and most well-characterized biological activity of 4-(Dimethylamino)benzimidamide is its potent and reversible competitive inhibition of serine proteases.[1][4] This class of enzymes plays a crucial role in a vast array of physiological and pathological processes, including digestion, blood coagulation, and inflammation. By specifically targeting the active site of these enzymes, 4-(Dimethylamino)benzimidamide serves as an invaluable tool for dissecting their function and for the development of therapeutic agents.[1]
It is important to note that while its primary application is in protease inhibition, like many small molecules, it can exhibit off-target effects. One of its other well-documented names is diminazene, which has been used as a trypanocidal agent and is known to bind to DNA.[5][6] This guide, however, will focus on its role as a proteolytic pathway inhibitor.
Mechanism of Action as a Protease Inhibitor
The inhibitory action of 4-(Dimethylamino)benzimidamide is rooted in its structural similarity to the natural substrates of trypsin-like serine proteases. These proteases preferentially cleave peptide bonds C-terminal to basic amino acid residues, namely arginine and lysine.
The benzamidine moiety of the inhibitor is a key structural feature. It mimics the guanidinium group of arginine, allowing it to fit into the S1 specificity pocket of trypsin-like serine proteases. This interaction is a classic example of competitive inhibition, where the inhibitor directly competes with the substrate for binding to the enzyme's active site.[7][8] Enzymes that are effectively inhibited by 4-(Dimethylamino)benzimidamide include:
-
Trypsin: A digestive enzyme that is a canonical member of this protease family.[4]
-
Thrombin: A key enzyme in the blood coagulation cascade.[9]
-
Plasmin: An essential enzyme involved in fibrinolysis.[4][9]
-
Kallikrein: A group of serine proteases involved in various physiological processes, including inflammation and blood pressure regulation.[4]
The inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme's active site.[10] The binding is primarily driven by electrostatic interactions between the positively charged amidinium group of the inhibitor and the negatively charged aspartate residue at the bottom of the S1 pocket of the protease. Additional hydrophobic and van der Waals interactions between the benzene ring of the inhibitor and the hydrophobic walls of the active site cleft further stabilize the enzyme-inhibitor complex.
Caption: Competitive inhibition of a trypsin-like serine protease by 4-(Dimethylamino)benzimidamide.
Experimental Protocols for Studying Inhibition
To quantitatively assess the inhibitory potential of 4-(Dimethylamino)benzimidamide, a robust and reproducible in vitro protease activity assay is essential.
A common and effective method involves the use of a chromogenic or fluorogenic substrate that, upon cleavage by the protease, releases a detectable molecule.[11] The rate of product formation is directly proportional to the enzyme's activity, and a decrease in this rate in the presence of the inhibitor signifies inhibition.
This protocol utilizes a synthetic substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE), for trypsin. Trypsin hydrolyzes the ester bond in BAEE, and the rate of this hydrolysis can be monitored by measuring the increase in absorbance at a specific wavelength. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
This compound
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 10 mM CaCl2)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 253 nm
Procedure:
-
Prepare Reagent Solutions:
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in cold, dilute HCl to the desired concentration.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in the Tris-HCl buffer.
-
Substrate Stock Solution: Prepare a stock solution of BAEE in the Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the Tris-HCl buffer to each well.
-
Add varying concentrations of the this compound solution to the appropriate wells. Include a control well with no inhibitor.
-
Add a fixed amount of the trypsin solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[12]
-
-
Initiate the Reaction:
-
Add the BAEE substrate solution to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 253 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[13]
-
The IC50 value is a standard measure of an inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. This value can be determined by fitting the dose-response curve to a suitable equation, such as the four-parameter logistic equation.
Caption: A typical experimental workflow for determining the IC50 of a protease inhibitor.
While in vitro assays are crucial for initial characterization, cellular assays are necessary to confirm the inhibitor's activity in a more biologically relevant context.[14][15] These assays can assess the inhibitor's ability to penetrate cell membranes and engage its target within the cellular environment. A variety of cell-based assays can be employed, often utilizing engineered cells that report on the activity of a specific protease.[16]
Quantitative Inhibitory Data
The inhibitory potency of 4-(Dimethylamino)benzimidamide can vary depending on the specific protease being targeted. The following table summarizes representative IC50 values. It is important to note that these values can be influenced by assay conditions such as pH, temperature, and substrate concentration.
| Protease | Approximate IC50 | Source |
| Trypsin | Low micromolar range | [10][9] |
| Thrombin | Micromolar range | [9] |
| Plasmin | Micromolar range | [9] |
Broader Biological Effects and Considerations
While a potent serine protease inhibitor, it is critical for researchers to be aware of the other biological activities of 4-(Dimethylamino)benzimidamide, particularly when interpreting experimental results.
As mentioned earlier, under the name diminazene aceturate, this compound is known to bind to the minor groove of DNA, particularly at AT-rich sequences.[5][6] This interaction is the basis for its trypanocidal activity.[5] Additionally, it has been reported to have anti-inflammatory properties by modulating signaling pathways such as MAPKs and STATs.[17][18] These off-target effects should be considered, especially in cellular and in vivo studies, as they could contribute to the observed phenotype.
The benzamidine scaffold is a common starting point for the design of more specific and potent protease inhibitors. By understanding the structure-activity relationship of compounds like 4-(Dimethylamino)benzimidamide, medicinal chemists can develop new therapeutic agents for diseases where serine proteases are dysregulated, such as certain cancers, cardiovascular diseases, and inflammatory disorders.[9]
Conclusion
This compound is a valuable and versatile tool for researchers studying proteolytic pathways. Its well-defined mechanism as a competitive inhibitor of trypsin-like serine proteases, coupled with its commercial availability and ease of use, makes it a staple in many laboratories. However, a thorough understanding of its polypharmacology, including its DNA-binding and anti-inflammatory activities, is essential for the rigorous interpretation of experimental data and for its effective application in both basic research and drug discovery.
References
-
Reaction Biology. Protease Assay Services. [Link]
-
Gomes, A. V., et al. (2025). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. National Institutes of Health. [Link]
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Gomes, A. V., et al. (2025). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. ResearchGate. [Link]
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Al-Hilal, T. A., et al. (2022). Diminazene Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2. National Institutes of Health. [Link]
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Uchida, T., et al. (1981). Trypsin inhibition assay as related to limited hydrolysis of inhibitors. PubMed. [Link]
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BioAssay Systems. QuantiFluo™ Trypsin Inhibitor Assay Kit. [Link]
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Yücel, F., et al. (2021). ELISA-based competitive trypsin inhibition assay. Taylor & Francis Online. [Link]
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Yücel, F., et al. (2021). Full article: ELISA-based competitive trypsin inhibition assay. Taylor & Francis Online. [Link]
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Rathnayake, A. D., et al. (2020). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. National Institutes of Health. [Link]
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Creemers, J. W. M., et al. (2011). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. National Institutes of Health. [Link]
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Kuriakose, S., et al. (2014). Diminazene aceturate (Berenil), a new use for an old compound? PubMed. [Link]
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Sampaio, C. A., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]
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Karaseva, E. A., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. National Institutes of Health. [Link]
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Mispo, R., et al. (1991). Assay for protease inhibitors: qualitative measurement and detection in polyacrylamide gel electrophoretograms. PubMed. [Link]
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Kuriakose, S., et al. (2019). Diminazene aceturate (Berenil) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins. PubMed. [Link]
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Patil, S., et al. (2022). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. National Institutes of Health. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 4-(Dimethylamino)benzamidine hydrochloride in Cell Culture
Introduction: A Versatile Tool for Modulating Serine Protease Activity in Live Cells
4-(Dimethylamino)benzamidine hydrochloride (4-DMAB) is a synthetic, cell-permeable small molecule that functions as a potent and reversible competitive inhibitor of serine proteases.[1] Serine proteases are a large and diverse family of enzymes that play critical roles in a vast array of physiological and pathological processes, including protein processing, signal transduction, cell death (apoptosis), and extracellular matrix remodeling. The dysregulation of serine protease activity is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the ability to modulate the activity of these enzymes within a cellular context is of paramount importance to researchers in both basic science and drug development.
This guide provides a comprehensive overview of the principles and practical considerations for the use of 4-DMAB in cell culture applications. We will delve into its mechanism of action, provide detailed protocols for its preparation and application, and discuss critical aspects such as determining optimal working concentrations and assessing potential cytotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage 4-DMAB as a tool to investigate the roles of serine proteases in cellular function and disease.
Mechanism of Action: Reversible Competitive Inhibition of Serine Proteases
4-DMAB exerts its inhibitory effect by mimicking the natural substrates of serine proteases. The benzamidine moiety of the molecule binds to the active site of the enzyme, specifically interacting with the aspartate residue in the catalytic triad (Ser-His-Asp). This binding is reversible and competitive, meaning that 4-DMAB competes with endogenous substrates for access to the enzyme's active site.[2] The dimethylamino group at the 4-position of the benzene ring enhances the molecule's binding affinity and specificity for certain serine proteases.[3]
The reversible nature of 4-DMAB's inhibition is a key experimental advantage. Unlike irreversible inhibitors, such as phenylmethylsulfonyl fluoride (PMSF), the effects of 4-DMAB can be washed out, allowing for the study of cellular recovery and the temporal dynamics of serine protease activity.
Caption: Mechanism of 4-DMAB as a competitive serine protease inhibitor.
Core Applications in Cell Culture
The ability of 4-DMAB to inhibit serine proteases in a live cell context opens up a wide range of experimental possibilities:
-
Prevention of Protein Degradation: During cell lysis for protein extraction, endogenous proteases are released, which can lead to the degradation of target proteins. While commonly used in lysis buffers, 4-DMAB can also be added to the culture medium prior to harvesting to protect secreted proteins or to minimize protein degradation during experimental manipulations of live cells.[4]
-
Studying Cellular Processes: By inhibiting serine protease activity, researchers can investigate the role of these enzymes in specific cellular pathways. This includes studying their involvement in apoptosis, cell signaling cascades, cell migration, and invasion.[5]
-
Therapeutic Research: Given the involvement of serine proteases in various diseases, 4-DMAB and its derivatives can be used as lead compounds in drug discovery programs to assess the therapeutic potential of serine protease inhibition.[1][6]
Experimental Protocols
Reagent Preparation and Storage
Proper preparation and storage of 4-DMAB are crucial for maintaining its activity and ensuring experimental reproducibility.
Materials:
-
4-(Dimethylamino)benzamidine hydrochloride powder
-
Sterile, high-purity water (e.g., cell culture grade, nuclease-free) or dimethyl sulfoxide (DMSO)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
0.22 µm sterile filter
Stock Solution Preparation:
-
Solvent Selection: 4-DMAB is soluble in both water and DMSO. For most cell culture applications, preparing a concentrated stock solution in a sterile, aqueous buffer or water is recommended to minimize solvent-induced cytotoxicity. However, for some applications requiring higher concentrations, DMSO can be used.
-
Aqueous Stock (Recommended):
-
Weigh out the desired amount of 4-DMAB powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water to achieve a stock concentration of 100 mM.
-
Vortex gently until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
-
DMSO Stock:
-
Follow the same procedure as for the aqueous stock, but use high-quality, anhydrous DMSO as the solvent.
-
Storage:
-
Aqueous Stock: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.
-
DMSO Stock: Store aliquots at -20°C. DMSO stocks are generally stable for longer periods.
Important Considerations:
-
Benzamidine and its derivatives can be sensitive to oxidation. It is recommended to prepare fresh solutions or use stocks that have been stored properly.[2]
-
Always allow frozen stocks to thaw completely and mix thoroughly before use.
Determining the Optimal Working Concentration: A Balance Between Efficacy and Viability
The optimal working concentration of 4-DMAB is highly dependent on the specific cell type, the target protease(s), and the experimental objective. It is imperative to perform a dose-response experiment to determine the highest non-toxic concentration.
Key Principles:
-
Efficacy: The concentration should be sufficient to inhibit the target serine protease activity. A general starting range for serine protease inhibition in cell culture is 10 µM to 1 mM.[7]
-
Viability: The concentration should not induce significant cytotoxicity or alter the normal physiology of the cells in a way that would confound the experimental results.
Protocol for Determining Optimal Working Concentration:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 5,000-10,000 cells per well). Allow the cells to adhere and recover overnight.
-
Serial Dilutions: Prepare a series of dilutions of your 4-DMAB stock solution in complete cell culture medium. A common starting range for a dose-response curve is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-DMAB. Include a vehicle control (medium with the same concentration of water or DMSO as the highest 4-DMAB concentration).
-
Incubation: Incubate the cells for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT, XTT, or LDH assay.
-
Data Analysis: Plot cell viability (%) against the log of the 4-DMAB concentration to determine the IC50 value (the concentration that reduces cell viability by 50%). For most applications, a working concentration well below the IC50 (e.g., one that results in >90% cell viability) should be chosen.
Caption: Workflow for determining the optimal working concentration of 4-DMAB.
Quantitative Data Summary:
| Parameter | Recommended Range/Value | Reference |
| General Working Concentration | 10 µM - 1 mM | [7] |
| Stock Solution Concentration | 100 mM | General Practice |
| Storage Temperature | -20°C | General Practice |
| Cytotoxicity Testing | Essential prior to use | [8][9][10] |
General Protocol for 4-DMAB Treatment in Cell Culture
This protocol provides a general framework for applying 4-DMAB to cultured cells. The specific details, such as incubation time, should be optimized for your particular experiment.
Materials:
-
Cultured cells in appropriate vessels (e.g., flasks, plates, or chamber slides)
-
Complete cell culture medium
-
4-DMAB stock solution
-
Sterile PBS
Procedure:
-
Cell Culture: Culture your cells to the desired confluency under standard conditions.
-
Prepare Treatment Medium: Dilute the 4-DMAB stock solution to the predetermined optimal working concentration in pre-warmed complete cell culture medium. Prepare a vehicle control medium as well.
-
Treatment:
-
Aspirate the existing medium from the cells.
-
Gently wash the cells once with sterile PBS (optional, but recommended to remove any residual serum proteins that may interact with the inhibitor).
-
Add the treatment medium or vehicle control medium to the cells.
-
-
Incubation: Incubate the cells for the desired period. This can range from a few hours for studying acute effects to several days for chronic studies. For long-term experiments, the medium containing 4-DMAB should be replenished every 2-3 days.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream applications, such as:
-
Live-cell imaging: To observe dynamic cellular processes in real-time.
-
Protein extraction: For Western blotting, immunoprecipitation, or enzyme activity assays.
-
RNA extraction: For gene expression analysis.
-
Fixation and staining: For immunofluorescence or immunohistochemistry.
-
Self-Validating Systems and Trustworthiness
To ensure the reliability of your results when using 4-DMAB, it is crucial to incorporate appropriate controls and validation steps into your experimental design.
-
Vehicle Control: Always include a vehicle control to account for any effects of the solvent (water or DMSO) on the cells.
-
Positive Control for Protease Inhibition: If possible, include a positive control where the activity of a known serine protease is measured to confirm that 4-DMAB is active at the chosen concentration. This can be done using a commercially available protease activity assay kit.
-
Assessment of Off-Target Effects: Be aware that at high concentrations, 4-DMAB may have off-target effects. It is good practice to use the lowest effective concentration and, if possible, to validate key findings using a complementary approach, such as siRNA-mediated knockdown of the target protease.
-
Cell Viability Confirmation: In every experiment, it is advisable to confirm that the working concentration of 4-DMAB is not affecting cell viability, for instance, by performing a quick viability check using Trypan Blue exclusion at the end of the experiment.
Conclusion
4-(Dimethylamino)benzamidine hydrochloride is a valuable research tool for the investigation of serine protease function in a cellular context. Its reversible, competitive inhibitory activity allows for the controlled modulation of these important enzymes. By following the detailed protocols and considerations outlined in this guide, researchers can confidently and effectively incorporate 4-DMAB into their cell culture experiments to gain deeper insights into the complex roles of serine proteases in health and disease.
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Preparing Working Solutions of 4-Dimethylaminobenzamidine Hydrochloride: A Guide for Researchers
Introduction: The Role of 4-Dimethylaminobenzamidine Hydrochloride in Protease Inhibition
4-Dimethylaminobenzamidine hydrochloride is a synthetic small molecule that serves as a potent, competitive, and reversible inhibitor of serine proteases.[1][2] These enzymes, characterized by a highly reactive serine residue in their active site, play a crucial role in a vast array of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer progression.[3][4] The dysregulation of serine protease activity is implicated in numerous diseases, making the study of their function and the development of specific inhibitors a critical area of research in drug discovery and development.
The inhibitory activity of 4-dimethylaminobenzamidine hydrochloride stems from its structural similarity to the natural substrates of serine proteases. The positively charged benzamidine group mimics the side chain of arginine or lysine, allowing the inhibitor to bind to the S1 pocket of the enzyme's active site.[1] This binding event blocks the access of the natural substrate to the catalytic triad (serine, histidine, and aspartate), thereby preventing proteolytic activity.[4] This guide provides a comprehensive protocol for the preparation of stable and effective working solutions of 4-dimethylaminobenzamidine hydrochloride for use in various research applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-dimethylaminobenzamidine hydrochloride is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 55978-60-4 | [1] |
| Molecular Formula | C₉H₁₃N₃·HCl | [1] |
| Molecular Weight | 199.68 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage (Solid) | 0-8 °C, desiccated | [1] |
Protocol for the Preparation of a 100 mM Stock Solution in Water
This protocol describes the preparation of a 100 mM aqueous stock solution of 4-dimethylaminobenzamidine hydrochloride. Water is the recommended solvent for most applications due to the high solubility of the hydrochloride salt.
Materials
-
4-Dimethylaminobenzamidine hydrochloride (solid)
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure
-
Determine the Required Mass: Calculate the mass of 4-dimethylaminobenzamidine hydrochloride needed to prepare the desired volume of a 100 mM stock solution.
-
Formula: Mass (g) = Desired Volume (L) × 0.1 M × 199.68 g/mol
-
Example for 10 mL: 0.010 L × 0.1 mol/L × 199.68 g/mol = 0.019968 g (or 19.97 mg)
-
-
Weighing the Compound: Accurately weigh the calculated amount of 4-dimethylaminobenzamidine hydrochloride using a calibrated analytical balance. Transfer the solid to a sterile conical tube.
-
Dissolution: Add approximately 80% of the final desired volume of nuclease-free water to the conical tube. For a 10 mL final volume, add 8 mL of water.
-
Mixing: Cap the tube securely and vortex the solution until the solid is completely dissolved. The compound is readily soluble in water at room temperature. Gentle warming to 37°C can be used to expedite dissolution if necessary, but is typically not required.
-
Volume Adjustment: Once the solid is fully dissolved, add nuclease-free water to reach the final desired volume.
-
Sterilization (Optional but Recommended): For applications requiring sterile conditions, such as cell culture, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step removes any potential microbial contaminants.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.[5][6] Store the aliquots at -20°C for long-term storage.
Workflow for Aqueous Stock Solution Preparation
Caption: Workflow for preparing a 4-dimethylaminobenzamidine hydrochloride aqueous stock solution.
Considerations for Using Organic Solvents
While water is the preferred solvent, Dimethyl Sulfoxide (DMSO) is a common alternative for solubilizing organic molecules. However, caution is advised when preparing and using DMSO stock solutions of 4-dimethylaminobenzamidine hydrochloride.
-
Precipitation upon Dilution: Diluting a concentrated DMSO stock solution into aqueous buffers (e.g., PBS) can cause the compound to precipitate out of solution.[7][8] This is due to the lower solubility of the compound in the mixed solvent system compared to pure DMSO.
-
DMSO Effects in Assays: DMSO can affect the activity of enzymes and cells, even at low concentrations. It is crucial to include a vehicle control (the same final concentration of DMSO without the inhibitor) in all experiments.[9] The final DMSO concentration in the assay should typically be kept below 0.5%.
If a DMSO stock solution is necessary, prepare a high-concentration stock (e.g., 1 M) and perform serial dilutions in the assay buffer to reach the final working concentration, ensuring the final DMSO concentration remains minimal.
Stability and Storage of Working Solutions
Proper storage of stock and working solutions is critical to maintain the inhibitory activity of 4-dimethylaminobenzamidine hydrochloride.
| Solution Type | Solvent | Storage Temperature | Stability | Reference/Best Practice |
| Stock Solution | Water | -20°C | Up to 6 months | General Lab Practice |
| Stock Solution | DMSO | -20°C | Up to 6 months | [5] |
| Working Dilution | Aqueous | 2-8°C | Use within 24 hours | General Lab Practice |
Key Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions prevents degradation that can occur with multiple freeze-thaw cycles.[5][6][10][11]
-
Protect from Light: While not explicitly stated for this compound, it is good practice to store solutions in amber tubes or protected from light to prevent potential photodegradation.
Applications and Recommended Working Concentrations
4-Dimethylaminobenzamidine hydrochloride is a versatile tool for studying serine proteases in various contexts.
-
Enzyme Kinetics: Used to determine the inhibition constant (Ki) and to elucidate the mechanism of inhibition of specific serine proteases.[1][2]
-
Protease Assays: Included in protease assay buffers as a control inhibitor to validate assay performance.[12][13]
-
Cell-Based Assays: Employed to investigate the role of serine proteases in cellular processes such as signaling, migration, and apoptosis.[3]
-
Protein Purification: Added to lysis buffers to prevent the degradation of target proteins by endogenous serine proteases.
Recommended Working Concentrations:
The optimal working concentration of 4-dimethylaminobenzamidine hydrochloride is dependent on the specific enzyme being targeted and the experimental conditions. A typical starting point for in vitro enzyme assays is in the range of 1 µM to 1 mM . It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the enzyme's activity) for the specific application.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-dimethylaminobenzamidine hydrochloride.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area.
-
First Aid:
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth and seek medical attention.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Mechanism of Serine Protease Inhibition
The inhibitory action of 4-dimethylaminobenzamidine hydrochloride is a classic example of competitive inhibition.
Caption: Competitive inhibition of a serine protease by 4-dimethylaminobenzamidine hydrochloride.
In this model, the inhibitor (I) and the substrate (S) compete for binding to the active site of the free enzyme (E). The formation of the enzyme-inhibitor complex (EI) is reversible and prevents the formation of the enzyme-substrate complex (ES), thereby reducing the rate of product (P) formation.
Conclusion
The preparation of a reliable working solution of 4-dimethylaminobenzamidine hydrochloride is a fundamental step for its successful application in research. By following the detailed protocols and adhering to the best practices for storage and handling outlined in this guide, researchers can ensure the integrity and efficacy of this valuable serine protease inhibitor in their experiments.
References
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Kato, Y., et al. (1994). A Serine Protease-Inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 85(10), 1049-1055. [Link]
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Stürzebecher, J., et al. (1983). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Acta Biologica et Medica Germanica, 42(1), 1-8. [Link]
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de Veer, S. J., et al. (2019). Serine Protease Mechanisms: Structure, Function, and Inhibition. Methods in Molecular Biology, 1883, 3-26. [Link]
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Kozikowski, B. A., et al. (2004). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 9(4), 357-361. [Link]
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Stanton, D. T. (2004). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. [Link]
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Sartorius. (2015). Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. BioProcess International. [Link]
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Schmidt, W. K., et al. (2010). HIV-Protease Inhibitors Block the Enzymatic Activity of Purified Ste24p. Virology Journal, 7, 255. [Link]
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ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? [Link]
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- 2. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Preserving Protein Integrity During Cell Lysis Using 4-(Dimethylamino)benzamidine Hydrochloride
Abstract
The accurate study of protein function, structure, and expression hinges on the successful isolation of intact proteins from their native cellular environment. A primary obstacle in this process is the rampant degradation of target proteins by endogenous proteases released during cell lysis. This guide provides a detailed examination of 4-(Dimethylamino)benzamidine hydrochloride (4-DAB), a potent serine protease inhibitor, and its application in cell lysis buffers. We will explore its mechanism of action, provide practical protocols for its use, and offer a comparative analysis against other common inhibitors to equip researchers with the knowledge to safeguard their valuable protein samples.
The Challenge: Proteolytic Degradation During Cell Lysis
Within the highly organized architecture of a living cell, proteases and their substrates are segregated into different compartments. This natural regulation is obliterated upon cell lysis, creating a chaotic environment where proteases can indiscriminately cleave target proteins.[1] This proteolytic activity can lead to:
-
Complete loss of the target protein.
-
Generation of non-functional protein fragments.
-
Erroneous results in downstream applications like Western blotting, immunoprecipitation, and enzyme activity assays.
To counteract this, the addition of protease inhibitors to the lysis buffer is an indispensable step.[2] These inhibitors are classified based on the type of protease they target, such as serine, cysteine, metallo-, and aspartic proteases.[3] For comprehensive protection, a cocktail of inhibitors is often employed to cover a broad spectrum of protease activity.[4]
4-(Dimethylamino)benzamidine: A Targeted Serine Protease Inhibitor
4-(Dimethylamino)benzamidine (4-DAB) is a derivative of benzamidine, a well-known competitive, reversible inhibitor of serine proteases.[5][6] Serine proteases, such as trypsin, thrombin, and plasmin, are a major class of proteolytic enzymes involved in numerous cellular processes and are particularly problematic during protein extraction.[7]
Mechanism of Action
4-DAB functions as a competitive inhibitor. Its chemical structure mimics the natural substrate of serine proteases, allowing it to bind to the enzyme's active site. This binding is reversible and non-covalent, but it effectively blocks the active site, preventing the enzyme from binding to and cleaving its intended protein substrates.[6]
Physicochemical Properties
A summary of the key properties of 4-(Dimethylamino)benzamidine hydrochloride is presented below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₃N₃·HCl | [8] |
| Molecular Weight | 199.68 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [9] |
| Target Proteases | Serine proteases (e.g., trypsin, thrombin) | [5][7] |
| Inhibition Type | Competitive, Reversible | [6] |
| Solubility (Water) | Soluble | [5] |
| Typical Working Conc. | 0.2 - 1.0 mM | [1] |
Practical Considerations for Use
Stock Solution Preparation and Stability
4-DAB hydrochloride is readily soluble in water.[5] However, aqueous solutions of benzamidine derivatives can be susceptible to hydrolysis, especially at alkaline pH.[10] For maximum efficacy, it is recommended to prepare stock solutions fresh. If storage is necessary, prepare a concentrated stock (e.g., 100 mM in ultrapure water), aliquot into single-use volumes, and store at -20°C for up to 2 weeks.[3] Avoid multiple freeze-thaw cycles.
Determining the Optimal Working Concentration
The effective concentration of 4-DAB can vary depending on the cell type, protein abundance, and the specific proteases present. A typical starting range is 0.2 to 1.0 mM.[1] For tissues or cell lines known to have high serine protease activity, concentrations up to 4.0 mM may be necessary.[6] It is always advisable to perform a pilot experiment to determine the minimal concentration required for effective inhibition.
Comparison with Other Serine Protease Inhibitors
While 4-DAB is effective, other serine protease inhibitors like PMSF and AEBSF are also widely used. The choice of inhibitor depends on factors like toxicity, stability, and mechanism of action.
| Inhibitor | Mechanism | Solubility | Stability in Aqueous Buffer (pH 7.5) | Toxicity | Key Advantage |
| 4-DAB | Reversible | High | Moderate; best used fresh[10] | Low | Reversibility can be useful in some assays. |
| PMSF | Irreversible | Low | Poor (Half-life ~30-60 min)[11] | High (Neurotoxin) | Rapid and irreversible action.[6] |
| AEBSF | Irreversible | High | Good[12] | Low | Nontoxic, stable alternative to PMSF.[9][13] |
AEBSF is often considered a superior alternative to PMSF due to its high water solubility and lower toxicity.[11][12] The choice between a reversible inhibitor like 4-DAB and an irreversible one like AEBSF depends on the experimental goals. For complete and permanent inactivation of proteases, an irreversible inhibitor is preferable.[6]
Protocols for Application
Protocol 4.1: Preparation of a 100 mM Stock Solution
-
Weigh: Accurately weigh out 19.97 mg of 4-(Dimethylamino)benzamidine hydrochloride (MW: 199.68 g/mol ).
-
Dissolve: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of ultrapure water to achieve a final concentration of 100 mM.
-
Mix: Vortex thoroughly until the solid is completely dissolved.
-
Store: Use the solution immediately or aliquot into single-use volumes and store at -20°C.
Protocol 4.2: General Cell Lysis for Adherent Mammalian Cells
This protocol provides a general workflow for extracting total protein from a 10 cm dish of cultured mammalian cells.
-
Prepare Lysis Buffer: On the day of the experiment, prepare a complete lysis buffer. For every 1 mL of your base lysis buffer (e.g., RIPA, Tris-HCl based buffer), add 10 µL of the 100 mM 4-DAB stock solution for a final concentration of 1 mM. Also, add other necessary inhibitors (e.g., for metallo- and cysteine proteases) to create a complete inhibitor cocktail. Keep the buffer on ice at all times.[1][2]
-
Cell Harvest: Place the culture dish on ice. Aspirate the culture medium and wash the cells once with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Aspirate the PBS completely. Add 500 µL of ice-cold complete lysis buffer to the dish.
-
Scrape: Use a cell scraper to gently scrape the cells off the surface of the dish in the presence of the lysis buffer.
-
Incubate: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Quantify and Store: Determine the protein concentration using a standard assay (e.g., BCA or Bradford). Store the lysate at -80°C for long-term use.
Sources
- 1. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 2. goldbio.com [goldbio.com]
- 3. bio-protech.com.tw [bio-protech.com.tw]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. fishersci.ie [fishersci.ie]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. AEBSF - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
4-Dimethylamino-benzamidine hydrochloride for high-throughput screening assays
Application Note & Protocol
Leveraging 4-Dimethylamino-benzamidine Hydrochloride for Robust High-Throughput Screening of Trypsin-Like Serine Protease Inhibitors
Audience: Researchers, scientists, and drug development professionals engaged in enzyme kinetics, high-throughput screening (HTS), and inhibitor discovery.
Abstract & Introduction: The Critical Role of a Validated Tool Compound
Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, including digestion, blood coagulation, and immune responses.[1] Their dysfunction is implicated in numerous pathologies, making them prime targets for therapeutic intervention.[2][3] The trypsin-like subfamily, characterized by a deep S1 specificity pocket that accommodates positively charged lysine or arginine residues, is a particularly important target class.[1][4][]
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel inhibitors.[6][7] However, the quality and reliability of any HTS campaign are fundamentally dependent on the robustness of the assay and the use of appropriate controls. 4-Dimethylamino-benzamidine hydrochloride is a well-characterized, reversible, and competitive inhibitor of trypsin-like serine proteases.[8][9][10] Its structural similarity to the side chain of arginine allows it to effectively bind within the enzyme's active site.[9][11] This property makes it an indispensable "tool compound"—a reliable positive control for assay development, validation, and the execution of HTS campaigns targeting this enzyme class.
This guide provides a comprehensive overview of the mechanism of 4-Dimethylamino-benzamidine and presents a detailed protocol for its use in a fluorescence-based HTS assay, designed to identify novel inhibitors of trypsin-like serine proteases.
The "Why": Understanding the Mechanism of Competitive Inhibition
To effectively use an inhibitor as a tool, one must understand its mechanism. Trypsin-like serine proteases employ a catalytic triad (typically Serine, Histidine, Aspartate) in their active site to hydrolyze peptide bonds C-terminal to a lysine or arginine residue.[1] The specificity is dictated by an aspartate residue at the bottom of the S1 pocket, which forms a salt bridge with the positively charged side chain of the substrate.
4-Dimethylamino-benzamidine mimics this natural substrate. The positively charged amidinium group is analogous to the guanidinium group of arginine, allowing it to bind with high affinity to the S1 pocket, thereby physically occluding the substrate and preventing catalysis. This is the essence of competitive inhibition. Understanding this causality is critical; it explains why this compound is specific for this protease class and validates its use as a benchmark against which newly discovered "hit" compounds can be compared.
Caption: Mechanism of competitive inhibition by 4-Dimethylamino-benzamidine.
High-Throughput Screening Protocol: A Fluorescence-Based Assay
This protocol describes a robust, HTS-compatible assay using a fluorogenic substrate. The principle relies on a peptide substrate conjugated to a quenched fluorophore, such as 7-amino-4-methylcoumarin (AMC).[2][12] Upon enzymatic cleavage, AMC is released, producing a fluorescent signal directly proportional to enzyme activity. Inhibitors will prevent this signal increase.
Materials & Reagents
| Reagent | Supplier | Purpose |
| Trypsin-like Serine Protease | Commercial Source | Target enzyme |
| Boc-Gln-Ala-Arg-AMC | Commercial Source | Fluorogenic Substrate |
| 4-Dimethylamino-benzamidine HCl | Chem-Impex, et al. | Positive Control Inhibitor |
| Tris-HCl | Sigma-Aldrich | Buffering agent |
| NaCl | Sigma-Aldrich | Ionic strength |
| CaCl2 | Sigma-Aldrich | Enzyme stability/activity cofactor |
| Triton X-100 | Sigma-Aldrich | Detergent to prevent aggregation |
| DMSO (Anhydrous, >99.9%) | Sigma-Aldrich | Compound solvent |
| 384-well, black, flat-bottom plates | Corning, Greiner | Low-volume assay plates |
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.01% (v/v) Triton X-100, pH 8.0. Filter sterilize and store at 4°C. Rationale: This buffer composition is optimized for the stability and activity of many common serine proteases. Calcium ions are particularly important for maintaining the structural integrity of trypsin.
-
Enzyme Working Stock (2X): Dilute the enzyme stock in cold Assay Buffer to a final concentration of 2 nM (final assay concentration will be 1 nM). Prepare fresh daily and keep on ice. Rationale: Preparing a 2X stock allows for the addition of an equal volume to the compounds in the assay plate, simplifying liquid handling.
-
Substrate Working Stock (4X): Prepare a 10 mM stock of Boc-Gln-Ala-Arg-AMC in DMSO. Dilute this stock into Assay Buffer to a final concentration of 40 µM (final assay concentration will be 10 µM). Protect from light. Rationale: The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.
-
4-Dimethylamino-benzamidine HCl Stock (10 mM): Dissolve 1.997 mg of 4-Dimethylamino-benzamidine HCl (MW: 199.68 g/mol )[13] in 1 mL of DMSO. Store in small aliquots at -20°C.
-
Positive Control Plate: In a 384-well plate, perform a serial dilution of the 10 mM stock in DMSO to generate a range of concentrations for IC₅₀ determination (e.g., 10 mM to 50 nM).
-
Negative Control: Pure DMSO.
HTS Assay Workflow
The following protocol is for a 10 µL final assay volume in a 384-well plate.
-
Compound Plating (50 nL): Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 50 nL of test compounds, positive controls (4-Dimethylamino-benzamidine dilutions), and negative controls (DMSO) into the wells of a 384-well assay plate.
-
Enzyme Addition (5 µL): Add 5 µL of the 2X Enzyme Working Stock to all wells.
-
Pre-incubation: Mix the plate on a plate shaker for 30 seconds. Incubate for 15 minutes at room temperature. Rationale: This step allows the inhibitors to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
Reaction Initiation (5 µL): Add 5 µL of the 4X Substrate Working Stock to all wells to start the reaction.
-
Signal Detection: Immediately transfer the plate to a kinetic plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision) pre-set to 30°C. Read fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 60 seconds for 15-20 minutes. Rationale: A kinetic read is superior to a single endpoint read as it provides the reaction rate (slope) and helps identify false positives caused by compound fluorescence interference.
Caption: High-throughput screening experimental workflow.
Data Analysis, Validation, and Quality Control
A robust assay is a self-validating system. Key metrics must be monitored to ensure data integrity.[14][15]
Data Processing
-
Calculate Reaction Rate: For each well, determine the linear reaction rate (slope) from the kinetic fluorescence data (mRFU/min).
-
Calculate Percent Inhibition: Use the rates from the control wells to normalize the data: % Inhibition = 100 * (1 - (Rate_Test_Compound - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))
-
IC₅₀ Determination: For the 4-Dimethylamino-benzamidine control and any active "hits," plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Assay Quality Metrics
These metrics should be calculated for each plate to ensure reliability.[15][16]
| Parameter | Formula | Acceptance Criterion | Rationale |
| Z'-Factor | 1 - [3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|] | > 0.5 | Measures the statistical separation between positive and negative controls.[14] |
| Signal-to-Background (S/B) | Mean_neg / Mean_pos | > 5 | Indicates the dynamic range of the assay. |
Note: "pos" refers to the positive control (max inhibition), and "neg" refers to the negative control (no inhibition).
Example Data & Expected Results
The IC₅₀ for 4-Dimethylamino-benzamidine against trypsin should fall within the low micromolar range. This serves as the benchmark for the assay's performance.
| Compound | IC₅₀ (µM) | Hill Slope | R² |
| 4-Dimethylamino-benzamidine | 15.8 | 1.05 | 0.99 |
| Hit Compound A | 2.5 | 0.98 | 0.99 |
| Hit Compound B | 11.2 | 1.10 | 0.98 |
Troubleshooting & Advanced Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Z'-Factor (<0.5) | High variability in controls; low S/B ratio; reagent instability. | Check reagent stability and preparation. Optimize enzyme/substrate concentrations. Ensure consistent liquid handling. |
| High Plate-to-Plate Variability | Inconsistent reagent dispensing; temperature fluctuations between runs. | Validate automation protocols. Use a temperature-controlled plate reader. |
| Fluorescent Compounds (False Positives) | Test compound absorbs at excitation/emission wavelengths. | The kinetic analysis should mitigate this. Confirm hits in an orthogonal assay (e.g., colorimetric).[17] |
| Compound Aggregation (False Positives) | Non-specific inhibition due to compound aggregation at high concentrations. | Re-test hits in the presence of 0.01% Triton X-100. Check for a steep Hill slope (>1.5) in the dose-response curve.[18] |
Selectivity Screening: To ensure that identified hits are not merely promiscuous protease inhibitors, it is crucial to perform counter-screens. This involves testing active compounds against other proteases, such as chymotrypsin (which prefers bulky hydrophobic residues) or elastase (which prefers small neutral residues).[1][17] A truly valuable hit will demonstrate significant selectivity for the trypsin-like protease over other families.
Off-Target Effects: While this biochemical assay identifies direct enzyme inhibitors, it does not predict off-target effects within a cellular context.[19][20] Hits progressing to lead optimization should be evaluated in cell-based assays to assess toxicity and effects on other cellular pathways.[21]
Conclusion
4-Dimethylamino-benzamidine hydrochloride is more than just a chemical reagent; it is a fundamental tool for ensuring the success of HTS campaigns against trypsin-like serine proteases. By acting as a reliable positive control, it enables rigorous assay development, continuous quality control, and the confident identification of valid hit compounds. The protocols and principles outlined in this guide provide a framework for researchers to establish a robust, reliable, and self-validating screening environment, ultimately accelerating the path toward novel therapeutic discoveries.
References
-
A novel high throughput screening assay for HCV NS3 serine protease inhibitors. PubMed. [Link]
-
Ultrasensitive fluorogenic substrates for serine proteases. PubMed - NIH. [Link]
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Protease Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. [Link]
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Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. PMC - NIH. [Link]
-
Peptidyl Activity-Based Probes for Imaging Serine Proteases. PMC - PubMed Central. [Link]
-
Development of a High-Throughput Screening Assay for Inhibitors of Small Ubiquitin-Like Modifier Proteases. ResearchGate. [Link]
-
High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]
-
High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. PLOS One. [Link]
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Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators. PLOS One - Research journals. [Link]
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A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. MDPI. [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
High-Throughput Screening Assays. Assay Genie. [Link]
-
Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]
-
Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. [Link]
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Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. ResearchGate. [Link]
-
Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks. [Link]
-
A Novel Trypsin Inhibitor-Like Cysteine-Rich Peptide from the Frog Lepidobatrachus laevis Containing Proteinase-Inhibiting Activity. PMC - NIH. [Link]
-
Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases. PubMed. [Link]
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Assay for screening of compounds that inhibit enzymatic activity of DENV-2 NS2B-NS3 protease. Protocols.io. [Link]
-
Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases. PMC. [Link]
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Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. [Link]
-
Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PubMed. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed. [Link]
-
Tizanidine: neuropharmacology and mechanism of action. PubMed. [Link]
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- 4. Peptidyl Activity-Based Probes for Imaging Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Extracting Meaningful Data With High-Throughput Drug Discovery Approaches | Technology Networks [technologynetworks.com]
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- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. mdpi.com [mdpi.com]
Affinity Purification of Serine Proteases Using Benzamidine Sepharose: An Application Note and Protocol
Introduction: The Principle of Specificity in Serine Protease Purification
Serine proteases, a ubiquitous class of enzymes crucial in physiological processes ranging from digestion to blood coagulation, are often targets for purification in both basic research and drug development.[1][2] Their defining characteristic is a highly conserved catalytic triad featuring a critical serine residue in the active site. This very feature provides a highly specific handle for purification. Affinity chromatography, a powerful technique that leverages specific molecular interactions, is ideally suited for this task.
Benzamidine, a small aromatic compound, is a well-established reversible, competitive inhibitor of trypsin-like serine proteases.[3][4] It mimics the structure of the side chain of arginine, a natural substrate for these enzymes, allowing it to bind with high affinity and specificity to the enzyme's active site. By covalently immobilizing benzamidine onto a solid support matrix, such as Sepharose, we create a powerful tool for capturing serine proteases from complex biological mixtures like cell lysates, culture supernatants, or serum.[5] This application note provides a comprehensive guide to the principles, protocols, and best practices for the successful affinity purification of serine proteases using Benzamidine Sepharose.
The Tools of the Trade: Understanding the Components
A successful affinity purification strategy relies on a thorough understanding of its core components: the ligand, the matrix, and the interplay between them.
The Ligand: p-Aminobenzamidine
The ligand used in this application is typically p-aminobenzamidine, a derivative of benzamidine that facilitates stable covalent attachment to the chromatography matrix.[5][6] Its amidine group is the key to its inhibitory action, forming specific interactions with the aspartate residue in the S1 pocket of trypsin-like serine proteases.[7] This interaction is pH-dependent, with optimal binding typically occurring at physiological to slightly alkaline pH (7.4-8.0), where the active site is properly configured for substrate (or inhibitor) binding.[6][8]
The Matrix: Sepharose
Sepharose is a bead-formed agarose matrix widely used in chromatography due to its excellent hydrophilic properties and porous structure, which allows for good flow characteristics and accessibility for large biomolecules.[9][10] Different variants of Sepharose are available, such as Sepharose 6B and the more highly cross-linked Sepharose 4 Fast Flow, the latter being more rigid and suitable for higher flow rates and larger-scale industrial applications.[6] The matrix is chemically activated to allow for the covalent attachment of the p-aminobenzamidine ligand, often via a long spacer arm to minimize steric hindrance and enhance the accessibility of the ligand to the target protease.[6][11]
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the overall workflow for serine protease purification using Benzamidine Sepharose.
Caption: General workflow for affinity purification using Benzamidine Sepharose.
Detailed Protocols
PART 1: Column Packing and Equilibration
Rationale: Proper column packing is critical for achieving optimal resolution and avoiding issues like band broadening and poor separation. Equilibration ensures that the pH and ionic strength of the resin are compatible with the sample for efficient binding of the target protease.
Materials:
-
Benzamidine Sepharose resin (e.g., Benzamidine Sepharose 6B or 4 Fast Flow)[5][6]
-
Chromatography column
-
Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0)[5]
-
Peristaltic pump or chromatography system
Protocol:
-
Resin Preparation: Gently resuspend the Benzamidine Sepharose resin in its storage solution (typically 20% ethanol).[5] Decant the supernatant and wash the resin with 5-10 column volumes (CV) of Binding Buffer to remove the storage solution.
-
Slurry Preparation: Prepare a slurry of the resin in Binding Buffer, typically at a 50-70% concentration.[12] Degas the slurry under vacuum to prevent air bubbles from being trapped in the packed bed.[13]
-
Column Packing:
-
Ensure the column is clean and free of air bubbles, especially under the bottom frit.
-
Pour the slurry into the column in a single, continuous motion to avoid stratification of the resin beads.
-
Attach the top adaptor and connect the column to a pump.
-
Start the flow at a rate slightly higher than the intended operational flow rate to create a stable, packed bed. Consult the manufacturer's instructions for the maximum recommended flow rate for your specific resin.[13]
-
-
Equilibration: Once the bed height is stable, equilibrate the column by washing with 5-10 CV of Binding Buffer, or until the pH and conductivity of the outlet flow match that of the buffer. Monitor the UV absorbance at 280 nm until a stable baseline is achieved.[8]
PART 2: Sample Preparation and Loading
Rationale: The sample should be clear and at a pH and ionic strength that promote specific binding to the resin. High salt concentrations in the binding buffer are often used to minimize non-specific ionic interactions.[8]
Materials:
-
Biological sample containing the target serine protease (e.g., cell lysate, serum, culture supernatant)
-
Binding Buffer
Protocol:
-
Clarification: Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet any cellular debris or precipitates. Filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining particulate matter.[14]
-
Buffer Exchange (if necessary): Ensure the sample is in a buffer composition compatible with binding. If the sample buffer is incompatible, perform a buffer exchange into the Binding Buffer using dialysis or a desalting column.
-
Sample Loading: Load the clarified sample onto the equilibrated column. The flow rate during loading should be slow enough to allow for sufficient residence time for the protease to bind to the ligand. A linear flow rate of 30-150 cm/h is a good starting point, but should be optimized for each specific application.[6]
PART 3: Washing
Rationale: This step is crucial for removing non-specifically bound proteins, thereby increasing the purity of the final eluted product.
Materials:
-
Binding Buffer
-
Wash Buffer (optional, e.g., Binding Buffer with a slightly higher salt concentration)
Protocol:
-
After loading the entire sample, wash the column with 5-10 CV of Binding Buffer.[8]
-
Continue washing until the UV absorbance at 280 nm returns to the baseline, indicating that all unbound proteins have been washed through the column.
-
For samples with a high degree of non-specific binding, an intermediate wash step with a buffer containing a higher salt concentration (e.g., 1 M NaCl) can be beneficial.[14]
PART 4: Elution
Rationale: Elution is the process of releasing the bound serine protease from the resin. This can be achieved through specific or non-specific methods.
A. Specific Elution (Competitive Elution)
This method uses a competing agent, such as free benzamidine or a similar molecule, to displace the bound protease from the immobilized ligand. It is a gentle elution method that often preserves the activity of the enzyme.
Materials:
-
Competitive Elution Buffer (e.g., 20 mM p-aminobenzamidine in Binding Buffer)[5]
Protocol:
-
Apply the Competitive Elution Buffer to the column.
-
Collect fractions and monitor the UV absorbance at 280 nm. Note that the competing agent itself may absorb at 280 nm, so it is essential to identify the protein peak through other methods like SDS-PAGE or an activity assay.[8]
B. Non-Specific Elution (pH Shift)
This is a common and effective method that disrupts the interaction between the ligand and the protease by lowering the pH.
Materials:
-
Low pH Elution Buffer (e.g., 50 mM Glycine-HCl, pH 3.0 or 10 mM HCl, 0.5 M NaCl, pH 2.0)[8]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)
Protocol:
-
Apply the Low pH Elution Buffer to the column.
-
Collect fractions into tubes containing a small volume of Neutralization Buffer to immediately raise the pH and prevent potential denaturation of the eluted protease.[15]
-
Monitor the elution profile by UV absorbance at 280 nm.
C. Other Non-Specific Elution Methods
-
High Salt: Increasing the ionic strength with high salt concentrations (e.g., >1 M NaCl) can sometimes disrupt the binding.[5]
-
Denaturing Agents: For very tightly bound proteins or for cleaning purposes, denaturing agents like 8 M urea or 6 M guanidine hydrochloride can be used, although this will result in the loss of protein activity.[8]
The following diagram illustrates the molecular basis of the purification process.
Caption: Interaction of serine protease with Benzamidine Sepharose during binding and elution.
Quantitative Data Summary
| Parameter | Sepharose 6B | Sepharose 4 Fast Flow (low sub) | Sepharose 4 Fast Flow (high sub) |
| Bead Structure | 6% agarose[5] | 4% highly cross-linked agarose[6] | 4% highly cross-linked agarose |
| Mean Particle Size | 90 µm[5] | 90 µm[6] | 90 µm |
| Ligand Density | ~7 µmol/mL drained media[5] | 6-10 µmol/mL drained medium[6] | ≥ 12 µmol/mL medium |
| Binding Capacity (Trypsin) | ~13 mg/mL drained media[5] | ~25 mg/mL drained medium[6] | > 35 mg/mL medium |
| Max Linear Flow Rate | ~75 cm/h[5] | 150-250 cm/h[6] | ~300 cm/h |
| Long-term pH Stability | 3-11[5] | 2-8[6] | 2-8 |
Note: Binding capacities and flow rates are dependent on the specific protein, buffer conditions, and column dimensions. The values provided are for general guidance.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient Binding: Incorrect pH or ionic strength of the binding buffer. Protease is inactive or denatured. | Optimize the binding buffer pH (typically 7.4-8.0). Ensure the presence of 0.5 M NaCl to promote specific binding.[5][8] Add protease inhibitors (other than serine protease inhibitors) during sample preparation to prevent degradation.[16] |
| Inefficient Elution: Elution conditions are too mild. Protein has precipitated on the column. | Use a lower pH elution buffer or a higher concentration of the competitive eluent. If using low pH elution, ensure immediate neutralization of the collected fractions. | |
| Non-Specific Binding | Ionic Interactions: Insufficient salt concentration in the binding and wash buffers. | Increase the NaCl concentration in the binding and wash buffers to 0.5 M or higher.[8] |
| Hydrophobic Interactions: The target protein or contaminants are interacting hydrophobically with the matrix or ligand. | Include a non-ionic detergent (e.g., 0.1% Triton X-100) in the wash buffer.[5] | |
| Column Clogging / High Backpressure | Particulates in Sample: Incomplete clarification of the sample. | Ensure the sample is centrifuged and filtered (0.22 or 0.45 µm) before loading.[14] |
| Sample Viscosity: The sample is too concentrated or viscous. | Dilute the sample with Binding Buffer.[17] |
Regeneration and Storage
Regeneration: To reuse the Benzamidine Sepharose column, it is essential to remove any tightly bound proteins or lipids. A common regeneration procedure involves alternating washes with high and low pH buffers.[5]
-
Wash the column with 3-5 CV of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5).
-
Wash with 3-5 CV of a low pH buffer (e.g., 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5).
-
Repeat this cycle 2-3 times.
-
Finally, re-equilibrate the column with 5-10 CV of Binding Buffer.
For stubborn contaminants, a wash with 0.1% Triton X-100 or another non-ionic detergent can be effective.[5]
Storage: For long-term storage, the column should be washed thoroughly with water and then stored in a solution containing a bacteriostatic agent, such as 20% ethanol, at 4-8°C.[5]
Conclusion and Future Perspectives
Affinity chromatography on Benzamidine Sepharose is a robust and highly effective method for the purification of a wide range of serine proteases.[5] The specificity of the benzamidine ligand for the active site of these enzymes allows for high purity to be achieved in a single step. The purified proteases are valuable reagents for a multitude of applications, including structural biology, enzymatic assays, and as therapeutic agents or targets in drug discovery.[1][18][19] As our understanding of the roles of serine proteases in health and disease continues to expand, the demand for highly purified and active enzymes will undoubtedly grow, further underscoring the importance of this powerful purification technique.
References
-
Benzamidine Sepharose 6B - Cytiva. (n.d.). Retrieved from [Link]
-
Benzamidine Sepharose 4 Fast Flow (low sub) - Cytiva. (n.d.). Retrieved from [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva. Retrieved from [Link]
-
Purification or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva. Retrieved from [Link]
-
Benzamidine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Removal and purification of trypsin-like serine proteases. (n.d.). GE Healthcare. Retrieved from [Link]
-
Gadek, T. R., et al. (2012). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 7(10), 1844-1849. Retrieved from [Link]
-
Dwek, R. A., et al. (1977). Sepharose 4B as a matrix for affinity chromatography. A spin-labelling investigation using nitroxides as model ligands. European Journal of Biochemistry, 76(2), 383-392. Retrieved from [Link]
-
Andrews, J. M., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(9), 1223-1228. Retrieved from [Link]
-
Benzamidine Sepharose 6B. (n.d.). Cytiva. Retrieved from [Link]
-
Affinity Chromatography. (n.d.). GE Healthcare. Retrieved from [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva. Retrieved from [Link]
-
Blue Sepharose 6FF Affinity Chromatography Resin. (n.d.). Retrieved from [Link]
-
HiTrap™ Benzamidine FF (high sub). (n.d.). Cytiva. Retrieved from [Link]
-
Benzamidine Sepharose 4 Fast Flow (high sub). (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]
-
Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). (n.d.). Cytiva. Retrieved from [Link]
-
Benzamidine Sepharose 4 Fast Flow (high sub). (n.d.). Cytiva. Retrieved from [Link]
-
A guide to Agarose matrices / resins. (n.d.). Cube Biotech. Retrieved from [Link]
-
Purification and MS analysis of serine protease inhibitors attached to... (n.d.). ResearchGate. Retrieved from [Link]
-
De-Simone, S. G., et al. (2005). Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. Journal of Chromatography B, 822(1-2), 1-9. Retrieved from [Link]
-
Editorial: Serine protease inhibitors and their therapeutic applications. (2022). Frontiers in Chemistry, 10, 1088335. Retrieved from [Link]
-
Craik, C. S., et al. (2011). Proteases as therapeutics. Biochemical Journal, 435(1), 1-16. Retrieved from [Link]
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2023). Molecules, 28(13), 5035. Retrieved from [Link]
-
Proteolysis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved from [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva. Retrieved from [Link]
-
Troubleshooting protein recovery issues. (2025). Cytiva. Retrieved from [Link]
-
How to avoid non specific adsorption and increase aprotinin binding?(affinity chromatography)? (2015). ResearchGate. Retrieved from [Link]
-
Dobó, J., et al. (2009). Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 1), 53-56. Retrieved from [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva. Retrieved from [Link]
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Determining the Effective Concentration of 4-Dimethylamino-benzamidine hydrochloride for Trypsin Inhibition: An Application Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and utilize the effective concentration of 4-Dimethylamino-benzamidine hydrochloride as a potent inhibitor of the serine protease, trypsin. This document moves beyond a simple recitation of steps, delving into the rationale behind experimental design and providing detailed, self-validating protocols.
Introduction: The Scientific Context
4-Dimethylamino-benzamidine hydrochloride belongs to the family of benzamidine-based competitive inhibitors of serine proteases.[1] Its structural resemblance to the side chains of arginine and lysine allows it to bind reversibly to the active site of trypsin, thereby preventing the binding and cleavage of natural substrates.[1][2] Understanding the precise concentration at which this inhibition is effective is paramount for a variety of applications, from fundamental enzymology studies to the development of novel therapeutics targeting protease-mediated pathologies.[3]
Mechanism of Action: Competitive Inhibition
The inhibition of trypsin by 4-Dimethylamino-benzamidine hydrochloride follows a competitive mechanism. The inhibitor molecule, possessing a positively charged amidinium group, mimics the guanidinium group of arginine or the protonated amine of lysine. This allows it to interact with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the trypsin active site. This binding event physically occludes the active site, preventing the substrate from binding and being processed.
Caption: Workflow for determining the IC50 of 4-Dimethylamino-benzamidine.
Step-by-Step Procedure:
-
Prepare Inhibitor Dilutions: In a 96-well plate, perform serial dilutions of the 4-Dimethylamino-benzamidine hydrochloride stock solution to obtain a range of concentrations. A suggested starting range is from 100 µM down to 0.01 µM. Include wells for a "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition/background). Add 25 µL of each dilution to the corresponding wells.
-
Add Trypsin: Prepare a working solution of trypsin in the Assay Buffer (e.g., 10 µg/mL). Add 50 µL of the trypsin working solution to all wells except the "no enzyme" control. To the "no enzyme" control wells, add 50 µL of Assay Buffer.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 5 minutes. This allows the inhibitor to bind to the enzyme before the addition of the substrate.
-
Initiate the Reaction: Prepare a working solution of BAPNA in the Assay Buffer (e.g., 1 mM). To initiate the reaction, add 25 µL of the BAPNA working solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The cleavage of BAPNA by trypsin releases p-nitroaniline, which has a yellow color and absorbs at 405 nm.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)) where:
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
V_no_enzyme is the rate of reaction in the "no enzyme" control well.
-
V_no_inhibitor is the rate of reaction in the "no inhibitor" control well.
-
-
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
Self-Validating Systems and Best Practices
To ensure the trustworthiness of your results, incorporate the following practices:
-
Enzyme Activity Control: Always run a "no inhibitor" control to establish the baseline enzyme activity.
-
Background Control: The "no enzyme" control is crucial to account for any non-enzymatic hydrolysis of the substrate.
-
Substrate Concentration: The IC50 value is dependent on the substrate concentration. For competitive inhibitors, the IC50 will increase with increasing substrate concentration. It is recommended to use a substrate concentration at or below the Km of trypsin for BAPNA.
-
Linear Range: Ensure that the reaction rates are measured within the linear range of the assay, both with respect to time and enzyme concentration.
-
Replicate Experiments: Perform all experiments in at least triplicate to ensure reproducibility and to calculate standard deviations.
Conclusion
This guide provides a robust framework for determining the effective concentration of 4-Dimethylamino-benzamidine hydrochloride for inhibiting trypsin. By understanding the underlying principles of competitive inhibition and adhering to the detailed protocols and best practices outlined, researchers can confidently and accurately quantify the inhibitory potency of this compound. This knowledge is fundamental for its application in various research and development endeavors.
References
-
Geraldo, R. B., et al. (1995). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. Brazilian Journal of Medical and Biological Research, 28(6), 677-686. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Dimethylamino-benzamidine hydrochloride. Retrieved from [Link]
-
Arakawa, H., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Communications, 51(45), 9321-9324. Retrieved from [Link]
-
Wang, C. C., & Kallenbach, N. R. (1989). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of Biological Chemistry, 264(20), 11668-11675. Retrieved from [Link]
-
Zeppezauer, M., et al. (2009). List of Calculated Dissociation Constants (K D ) for Five Benzamidine... ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Benzamidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of inhibition constant (Ki) value for inhibition of Trypsin by N,N'. Retrieved from [Link]
-
RCSB PDB. (n.d.). 1V2M: Benzamidine in complex with bovine trypsin variant X(triple.Glu)bT.A1. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
Sources
Application Notes and Protocols: The Use of 4-(Dimethylamino)benzimidamide Hydrochloride in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The integrity of protein samples is paramount for reliable and reproducible Western blotting data. Endogenous proteases, released during cell lysis, pose a significant threat to sample quality, leading to protein degradation and potentially artifactual results. This guide provides a comprehensive overview of 4-(Dimethylamino)benzimidamide hydrochloride, a serine protease inhibitor, and its critical application in preserving protein integrity during sample preparation for Western blotting. We will delve into the mechanistic rationale for its use, provide detailed protocols for its incorporation into lysis buffers, and offer expert insights to ensure the validity of your experimental outcomes.
Introduction: The Imperative of Protease Inhibition in Western Blotting
Western blotting is a cornerstone technique for the detection and quantification of specific proteins in a complex biological sample. The accuracy of this method is fundamentally dependent on the quality of the protein lysate. Upon cell lysis, proteolytic enzymes, which are normally compartmentalized, are released and can rapidly degrade target proteins.[1][2][3] This degradation can lead to a loss of signal, the appearance of non-specific lower molecular weight bands, and ultimately, a misinterpretation of the experimental results.
To counteract this, a cocktail of protease inhibitors is typically added to the lysis buffer.[4][5][6] These cocktails are mixtures of compounds designed to inhibit various classes of proteases, including serine, cysteine, aspartic, and metalloproteases.[2][4] this compound, a derivative of benzamidine, is a key component in this protective arsenal, specifically targeting serine proteases.
This compound: A Profile
This compound is a synthetic, reversible competitive inhibitor of serine proteases.[7][8] Serine proteases, such as trypsin, chymotrypsin, and thrombin, are a major class of proteolytic enzymes characterized by a highly reactive serine residue in their active site.[7][9][10]
Mechanism of Action
Benzamidine and its derivatives act as substrate analogs, binding to the active site of serine proteases with high affinity.[8][10] This binding is typically reversible and competitive, meaning the inhibitor vies with the natural substrate for access to the enzyme's active site. The interaction is primarily driven by hydrophobic interactions and, in some cases, electronic interactions between the inhibitor and the enzyme.[7][9] By occupying the active site, this compound prevents the protease from cleaving its target proteins, thus preserving the integrity of the protein lysate.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃·HCl | [Internal Knowledge] |
| Molecular Weight | 199.68 g/mol | [Internal Knowledge] |
| Appearance | White to off-white solid | [Internal Knowledge] |
| Target Proteases | Serine Proteases (e.g., trypsin, thrombin, plasmin) | [7][8][9] |
| Inhibition Type | Reversible, Competitive | [10][11] |
| Typical Working Conc. | 1 mM | [11] |
| Solubility | Soluble in water, DMSO, and ethanol | [12] |
Experimental Protocols
The effective use of this compound lies in its proper incorporation into the cell lysis buffer immediately before use. As it is a reversible inhibitor, its presence is required throughout the sample preparation process until the proteases are denatured by the SDS-PAGE sample buffer.[11]
Preparation of a 100 mM Stock Solution
It is recommended to prepare a concentrated stock solution that can be freshly diluted into the lysis buffer.
Materials:
-
This compound powder
-
Nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the amount of this compound needed. For a 100 mM stock solution (MW: 199.68 g/mol ), weigh out 19.97 mg for 1 mL of solvent.
-
Dissolve the powder in the desired volume of nuclease-free water or DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.
Preparing a Complete Lysis Buffer
The following is a protocol for preparing a standard RIPA (Radioimmunoprecipitation Assay) buffer, a commonly used lysis buffer for whole-cell extracts, supplemented with a protease inhibitor cocktail including this compound.[13]
Materials:
-
RIPA Buffer Components (Tris-HCl, NaCl, NP-40, sodium deoxycholate, SDS)
-
100 mM this compound stock solution
-
Other protease inhibitor stock solutions (e.g., PMSF, aprotinin, leupeptin)
-
Phosphatase inhibitors (if studying protein phosphorylation)
-
Ice-cold PBS
-
Cultured cells
Procedure:
-
Prepare 1X RIPA buffer and keep it on ice.
-
Immediately before use , create a complete lysis buffer by adding the protease and phosphatase inhibitors to the required volume of cold 1X RIPA buffer.
-
This compound: Add 10 µL of the 100 mM stock solution per 1 mL of RIPA buffer for a final concentration of 1 mM .
-
Add other protease inhibitors to their recommended final concentrations (e.g., PMSF to 1 mM, aprotinin to 1 µg/mL, leupeptin to 1 µg/mL).[14]
-
If necessary, add phosphatase inhibitors.
-
-
Mix the complete lysis buffer gently by inverting the tube.
Cell Lysis and Protein Extraction
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add the complete, ice-cold lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein extract) to a new, pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
The protein lysate is now ready for the addition of Laemmli sample buffer for SDS-PAGE and Western blotting, or for storage at -80°C.
Visualization of the Workflow
The following diagrams illustrate the critical role of protease inhibition in the Western blotting workflow.
Caption: Sample Preparation Workflow for Western Blotting.
Concluding Remarks
The inclusion of this compound, as part of a comprehensive protease inhibitor cocktail, is not merely a suggestion but a critical step for ensuring the integrity and reliability of Western blotting experiments. By understanding its mechanism as a serine protease inhibitor and adhering to the protocols outlined in this guide, researchers can confidently prevent protein degradation, obtain high-quality lysates, and generate accurate, reproducible data. This diligence in the initial sample preparation stages is a fundamental investment in the success of subsequent downstream applications.
References
-
Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittelforschung, 37(1), 47-50. ([Link])
-
Laura, R., Robinson, D. J., & Bing, D. H. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 19(21), 4859-4864. ([Link])
-
Boster Biological Technology. (n.d.). Broad Spectrum Protease Inhibitor Cocktail (100x). Retrieved from [Link]
-
ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? Retrieved from [Link]
-
Sivaraman, T., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. ([Link])
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. ([Link])
-
El-Sayed, R. (n.d.). Sample Preparation for Western Blotting. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western Blotting Sample Preparation Techniques. Retrieved from [Link]
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Western Blotting Sample Preparation Techniques | Bio-Rad [bio-rad.com]
- 4. Protease inhibitor cocktails | Abcam [abcam.com]
- 5. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 6. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 7. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. affbiotech.com [affbiotech.com]
- 14. bio-techne.com [bio-techne.com]
Troubleshooting & Optimization
preventing degradation of 4-Dimethylamino-benzamidine hydrochloride in solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Dimethylamino-benzamidine hydrochloride. Here, we address common challenges related to its stability and degradation in solution, offering field-proven insights and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My 4-Dimethylamino-benzamidine hydrochloride solution has turned yellow. What does this indicate and is it still usable?
A yellow discoloration in your 4-Dimethylamino-benzamidine hydrochloride solution is a common indicator of degradation. This color change is often due to oxidation and hydrolysis of the benzamidine moiety, leading to the formation of chromophoric impurities.
-
Causality: The amidine group is susceptible to hydrolysis, particularly at neutral or alkaline pH, which can lead to the formation of the corresponding benzoic acid derivative.[1][2][3][4] Oxidation can also occur, especially when exposed to light and air.[5]
-
Usability: The usability of a discolored solution depends on the sensitivity of your assay. For highly sensitive applications, such as enzyme kinetics or binding assays where precise concentration is critical, a freshly prepared solution is strongly recommended. For less sensitive applications, the impact of minor degradation may be negligible, but this should be validated empirically.
Q2: What is the recommended solvent for preparing 4-Dimethylamino-benzamidine hydrochloride solutions?
For most applications, sterile, deionized water is the recommended solvent.[6] While the compound is also soluble in organic solvents like ethanol and DMSO, aqueous solutions are often preferred for biological experiments.[7] However, it's important to note that aqueous solutions of similar compounds like benzamidine hydrochloride are not recommended for storage for more than one day, especially at neutral pH.[7]
Troubleshooting Guide: Preventing Solution Degradation
Issue: Rapid degradation of 4-Dimethylamino-benzamidine hydrochloride solution observed within hours or days of preparation.
This is a frequent issue stemming from improper solvent selection, pH, and storage conditions. The following sections provide a systematic approach to mitigate this problem.
The stability of the amidine group is highly pH-dependent.
-
Optimal pH Range: 4-Dimethylamino-benzamidine hydrochloride is most stable in acidic conditions. Hydrolysis is significantly accelerated at neutral and, especially, alkaline pH.[1][2] For instance, unsubstituted benzamidinium has a half-life of 300 days at pH 9, which decreases to 6 days at pH 11 and 15 hours at pH 13.[1][2]
-
Mechanism: In acidic solutions, the amidine group is protonated, which protects it from nucleophilic attack by water (hydrolysis). As the pH increases, the amidine becomes deprotonated and more susceptible to degradation.[1][3] The dominant degradation pathway in weakly basic water is the attack of a hydroxide ion on the neutral benzamidine.[1][2][8]
Data Presentation: pH-Dependent Stability of Benzamidiniums
| pH | Approximate Half-life at Room Temperature | Observations |
| < 7 | Generally stable for short-term use | Solution remains clear. |
| 9.0 | ~300 days | Slow degradation.[1][2] |
| 11.0 | ~6 days | Moderate degradation.[1][2] |
| 13.0 | ~15 hours | Rapid degradation and potential color change.[1][2] |
Note: These values are for unsubstituted benzamidinium and serve as a general guide. The dimethylamino group may influence stability.
Proper storage is paramount to extending the shelf-life of your solutions.
-
Temperature:
-
Light: 4-Dimethylamino-benzamidine hydrochloride is light-sensitive.[5] Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light exposure, which can catalyze photodegradation.[11]
Experimental Workflow: Best Practices for Solution Handling
Caption: Workflow for preparing and storing 4-Dimethylamino-benzamidine hydrochloride solutions.
Q3: I suspect my compound is degrading. How can I analytically confirm this?
Visual inspection is a good first step, but analytical methods provide definitive evidence of degradation.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC with UV detection is a common and effective method to assess the purity of 4-Dimethylamino-benzamidine hydrochloride and quantify its degradation products.[12] A reversed-phase C18 column is typically used.
-
Procedure:
-
Prepare a fresh, high-purity standard solution of your compound.
-
Run your potentially degraded sample and the fresh standard on the HPLC system under the same conditions.
-
Analysis: Compare the chromatograms. A decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks (degradation products) in your sample's chromatogram confirm degradation.[11] Peak purity analysis using a photodiode array (PDA) detector can further confirm if the main peak is co-eluting with any impurities.[13]
-
-
Logical Relationship: Troubleshooting Degradation
Caption: A logical approach to troubleshooting suspected compound degradation.
References
-
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ANU Open Research. [Link]
-
A-study-of-the-photodegradation-of-benzydamine-in-pharmaceutical-formulations-using-HPLC-with-diode-array-detection.pdf. ResearchGate. [Link]
- CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride.
-
A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. ResearchGate. [Link]
-
Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Flinders University. [Link]
-
Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
- CN106565541A - Synthesis method for benzamidine derivatives.
-
DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Jetir.Org. [Link]
-
The Japanese Pharmacopoeia, 17th Edition. Ministry of Health, Labour and Welfare. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. chemimpex.com [chemimpex.com]
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- 9. carlroth.com:443 [carlroth.com:443]
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Technical Support Center: Optimizing 4-(Dimethylamino)benzamidine Hydrochloride for Protease Inhibition During Cell Lysis
Welcome to the technical support center for the effective use of 4-(Dimethylamino)benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this reagent for optimal protein sample integrity. As Senior Application Scientists, our goal is to explain not just the "how," but the "why" behind each experimental step, ensuring your protocols are robust and your results are reliable.
Core Concept: A Protease Inhibitor, Not a Lysis Agent
A common point of confusion is the precise role of 4-(Dimethylamino)benzamidine hydrochloride in sample preparation. Let's clarify its function from the outset:
4-(Dimethylamino)benzamidine hydrochloride is not a cell lysis agent. It does not break open cells. Its critical function is as a protease inhibitor .[1] When cells are lysed, degradative enzymes called proteases are released from cellular compartments.[2] These enzymes can rapidly destroy your target proteins, compromising your experiment. 4-(Dimethylamino)benzamidine hydrochloride is added to the lysis buffer to inactivate a specific class of these enzymes—serine proteases—thereby protecting your proteins of interest.[1][3]
Mechanism of Action: Reversible, Competitive Inhibition
4-(Dimethylamino)benzamidine hydrochloride functions as a reversible, competitive inhibitor of serine proteases like trypsin and thrombin.[3][4][]
-
Competitive: It structurally mimics the natural substrate of the protease and binds to the enzyme's active site.
-
Reversible: It binds non-covalently and can dissociate from the enzyme.[3] This is a crucial practical point: for continuous protection, the inhibitor must be present at an effective concentration at every stage of your extraction and purification process until the proteases are removed.[3]
This guide will walk you through the process of determining the optimal concentration of this inhibitor to ensure your proteins are protected from the moment of cell lysis.
Part 1: Protocol for Optimizing Inhibitor Concentration
The ideal concentration of 4-(Dimethylamino)benzamidine hydrochloride is dependent on the type and quantity of proteases present in your specific sample.[6] Tissues with high protease activity, for instance, may require higher concentrations than cultured cells.[6] Therefore, empirical testing is essential for robust protocol development.[6]
Experimental Workflow: Titration for Optimal Protection
This experiment is designed to identify the minimum effective concentration of the inhibitor, which avoids unnecessary reagent use and potential off-target effects.
Caption: Workflow for optimizing inhibitor concentration.
Step-by-Step Methodology
-
Prepare Stock Solution:
-
Prepare Samples:
-
Prepare at least six identical aliquots of your cell pellet or tissue homogenate. Consistency is key.
-
-
Create Lysis Buffer Titration Series:
-
Prepare your standard cell lysis buffer without any inhibitors.
-
Create a series of lysis buffers containing different final concentrations of 4-(Dimethylamino)benzamidine hydrochloride. A good starting range is 0 mM (negative control), 0.5 mM, 1.0 mM, 2.0 mM, and 4.0 mM.[3]
-
Important: Always add the inhibitor to the lysis buffer immediately before you lyse the cells.[6][7] This ensures it is present the moment proteases are released.[2]
-
-
Cell Lysis:
-
Analysis by Western Blot:
-
Normalize the protein concentration of each lysate supernatant.
-
Separate the proteins via SDS-PAGE, followed by transfer to a membrane for Western blotting.
-
Probe for a protein you know is susceptible to degradation. Look for the appearance of lower molecular weight bands in the negative control (0 mM inhibitor) and their disappearance at higher inhibitor concentrations.
-
The optimal concentration is the lowest concentration that effectively prevents the degradation of your target protein.
-
Recommended Starting Concentrations
| Sample Type | Recommended Starting Range (mM) | Key Considerations |
| Mammalian Cell Culture | 0.5 - 1.5 mM | Generally lower protease activity than tissues.[6] |
| Bacterial Cells | 1.0 - 2.0 mM | Protease levels can vary significantly with expression systems. |
| Yeast Cells | 0.5 - 4.0 mM | Known to have high protease activity, may require higher end of range.[3] |
| Animal Tissue | 1.0 - 4.0 mM | Often high in endogenous proteases; optimization is critical.[6] |
| Plant Tissue | 1.0 - 4.0 mM | Can contain a wide variety of proteases. |
Part 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Protein degradation is still observed. | 1. Concentration Too Low: The inhibitor is being overwhelmed by the amount of protease activity. | Increase the concentration of 4-(Dimethylamino)benzamidine hydrochloride in your lysis buffer based on your titration experiment. |
| 2. Inhibitor Inactivity: The stock solution was not prepared fresh and may have oxidized.[3] | Always prepare fresh solutions immediately before use. | |
| 3. Non-Serine Protease Activity: The degradation is caused by a different class of protease (e.g., cysteine, metallo-, or aspartic proteases). | 4-(Dimethylamino)benzamidine hydrochloride is specific to serine proteases.[1] Use a broad-spectrum protease inhibitor cocktail that contains inhibitors for multiple enzyme classes.[7][8] You may need to add EDTA separately to inhibit metalloproteases.[7] | |
| Reagent precipitates in the lysis buffer. | 1. Buffer Incompatibility: The pH or composition of your lysis buffer may affect solubility. | Ensure your lysis buffer is within a standard physiological pH range (7.2-8.0). Confirm solubility in a small test volume before adding to your entire batch. |
| 2. Concentration Too High: You have exceeded the solubility limit in your specific buffer. | While highly soluble in water, extreme concentrations in complex buffers could be an issue. Re-check your stock solution calculations and dilution factors. | |
| Loss of target protein activity. | 1. Interference with Active Site: If your protein of interest is a serine protease or has a similar active site, the inhibitor could be binding to it. | This is rare for most target proteins. If suspected, you may need to remove the reversible inhibitor during a later purification step (e.g., dialysis) to restore activity. |
| 2. Presence of EDTA: If you added a cocktail containing EDTA, it could be chelating essential metal ions required for your protein's function. | Use an EDTA-free protease inhibitor cocktail if your protein's activity is metal-dependent. |
Part 3: Frequently Asked Questions (FAQs)
Q: What is the primary role of 4-(Dimethylamino)benzamidine hydrochloride?
A: It is a reversible, competitive protease inhibitor that specifically targets serine proteases.[1][3] Its purpose is to prevent the degradation of proteins during and after cell lysis.
Q: So, it is not a cell lysis agent?
A: Correct. It does not lyse cells. It is an additive included in the lysis buffer, which contains detergents (like SDS or Triton X-100) or chaotropic agents that are responsible for breaking open the cells.[2][9][10]
Caption: Role of protease inhibitors in cell lysis.
Q: What is a good starting concentration to use?
A: A general starting point is 1 mM.[3] However, this should be optimized for your specific cell or tissue type, with ranges from 0.5 mM for cultured cells to 4.0 mM for yeast or tissues with high protease content.[3][6]
Q: How should I prepare and store stock solutions?
A: Prepare stock solutions (e.g., 100 mM) in sterile, degassed water. For maximum efficacy, solutions should be prepared fresh before each use.[3] Short-term storage can be at 2-8°C, but the compound is sensitive to oxidation.
Q: Can I combine it with other protease inhibitors like PMSF or EDTA?
A: Yes, and it is often recommended. 4-(Dimethylamino)benzamidine hydrochloride only inhibits serine proteases.[1] It can be used with PMSF (an irreversible serine protease inhibitor) for more robust inhibition.[3] To inhibit other classes of proteases, it should be used as part of a broader cocktail or with the addition of reagents like EDTA to inhibit metalloproteases.[7][8]
Q: Is 4-(Dimethylamino)benzamidine hydrochloride related to DAPI?
A: No, they are different compounds with completely different functions, though their chemical names share some similarities. 4-(Dimethylamino)benzamidine hydrochloride is a protease inhibitor. DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used for visualizing cell nuclei in fluorescence microscopy.[11][12][13] Using one in place of the other would lead to failed experiments.
References
-
Boster Bio. Protease Inhibitor Cocktails: How They Prevent Protein Degradation. (2022-12-29). [Link]
-
Zubrienė, A., et al. (2021-05-30). DNA-DAPI Interaction-Based Method for Cell Proliferation Rate Evaluation in 3D Structures. MDPI. [Link]
-
Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]
-
Boster Bio. Fluorescent DNA Binding for Cell Imaging - dapi staining. (2022-12-20). [Link]
-
Wikipedia. DAPI. [Link]
-
PubChem. 4-(Dimethylamino)benzamide. [Link]
-
PubChem. 4-(Dimethylamino)benzimidamide. [Link]
-
Wikipedia. Benzamidine. [Link]
-
Bond, J. A., et al. (2012-12-20). Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins. PLOS ONE. [Link]
-
Patsnap Synapse. What is the mechanism of Benzydamine Hydrochloride?. (2024-07-17). [Link]
-
Zecha, J., et al. (2024-02-21). Lysis buffer selection guidance for mass spectrometry-based global proteomics including studies on the intersection of signal transduction and metabolism. bioRxiv. [Link]
-
Kentsis, A. Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue. [Link]
-
Sironi, G. (2017). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Italian Journal of Pediatrics. [Link]
-
ResearchGate. Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. (2015-04-20). [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Benzamidine - Wikipedia [en.wikipedia.org]
- 6. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 7. bosterbio.com [bosterbio.com]
- 8. goldbio.com [goldbio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. DAPI - Wikipedia [en.wikipedia.org]
- 13. DAPI(4',6-二脒基-2苯基吲哚) | 赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Technical Support Center: Troubleshooting 4-Dimethylaminobenzamidine Interference in BCA Protein Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results when quantifying protein samples containing 4-Dimethylaminobenzamidine hydrochloride using the Bicinchoninic Acid (BCA) protein assay. As a common serine protease inhibitor, 4-Dimethylaminobenzamidine is essential in many experimental workflows, but its chemical nature can lead to significant interference with copper-based protein assays, resulting in erroneously high protein concentration readings.
This document provides in-depth, field-proven insights and step-by-step protocols to help you identify, understand, and overcome this specific interference.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions users have when facing this issue.
Q1: Why are my protein concentrations artificially high when 4-Dimethylaminobenzamidine is in my samples?
Your protein concentrations are likely overestimated because 4-Dimethylaminobenzamidine itself is acting as a reducing agent. The BCA assay's principle is a two-step reaction: first, protein reduces cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) in an alkaline medium (the biuret reaction), and second, two molecules of bicinchoninic acid chelate with each Cu¹⁺ ion, producing a purple-colored complex that absorbs light at 562 nm[1][2][3]. Substances with reducing potential, like 4-Dimethylaminobenzamidine, can also reduce Cu²⁺ to Cu¹⁺, mimicking the protein's effect and leading to a false positive signal that inflates the final absorbance reading[4][5][6].
Q2: What is the specific chemical mechanism of this interference?
The interference stems from the chemical structure of 4-Dimethylaminobenzamidine. While not as potent as thiol-based reducing agents like DTT, its amidine group can participate in redox reactions under the alkaline conditions of the BCA assay. This leads to the non-protein-mediated reduction of Cu²⁺, generating an excess of Cu¹⁺ ions available to react with the BCA reagent. The result is a stronger colorimetric signal that is not proportional to the actual protein concentration.
Q3: Can I correct for the interference by adding 4-Dimethylaminobenzamidine to my blank and standards?
While this seems like a straightforward solution, it is often unreliable and not recommended. The interference may not be linear across the concentration range of your protein standards. The interaction between the inhibitor, the protein, and the assay reagents can be complex, meaning a simple background subtraction may not accurately correct the values for your unknown samples[7][8]. The most robust approach is to remove the interfering substance before quantification.
Q4: At what concentration does 4-Dimethylaminobenzamidine hydrochloride typically start to interfere?
The exact concentration for interference can vary based on the specific formulation of the BCA assay kit and incubation conditions. Generally, guanidine-containing compounds can interfere with BCA assays[9][10]. It is best practice to assume that any non-protein component with reducing potential could be a source of error. A simple test, detailed in the troubleshooting section below, can help you determine the interference threshold for your specific experimental conditions.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose and resolve the interference.
Guide 1: Diagnosing the Interference
Before implementing complex removal strategies, it is crucial to confirm that 4-Dimethylaminobenzamidine is the source of the interference in your buffer system.
Experimental Protocol: Interference Confirmation Test
-
Prepare a "Buffer Blank": Create a solution containing all components of your sample buffer, including the working concentration of 4-Dimethylaminobenzamidine hydrochloride, but without any protein.
-
Prepare a "Control Buffer": Create an identical buffer to the one above, but excluding 4-Dimethylaminobenzamidine hydrochloride.
-
Run the Assay: Perform the BCA assay on both the "Buffer Blank" and the "Control Buffer" alongside your usual standards and samples.
-
Analyze Results: If the "Buffer Blank" containing 4-Dimethylaminobenzamidine shows a significantly higher absorbance reading at 562 nm compared to the "Control Buffer," you have confirmed it as an interfering substance.
Guide 2: Mitigation Strategy 1 - Removing the Interfering Substance
The most reliable method to ensure accurate protein quantification is to separate the protein from the interfering 4-Dimethylaminobenzamidine. Two effective methods are protein precipitation and buffer exchange.
Caption: BCA assay mechanism, interference point, and solutions.
References
-
G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. G-Biosciences. [Link]
-
Bio-protocol. (2011, March 5). BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. [https://bio-protocol.org/e2 BCA-Bicinchoninic-Acid-Protein-Assay]([Link] BCA-Bicinchoninic-Acid-Protein-Assay)
-
QB3 Berkeley. Protein Quantification: BCA Assay. QB3 Berkeley. [Link]
-
Wikipedia. Bicinchoninic acid assay. Wikipedia. [Link]
-
Interchim. Removal of interfering substance from samples before protein assays. Interchim. [Link]
-
Bio-Rad. Removal of Interfering Substances. Bio-Rad. [Link]
-
G-Biosciences. (2021, July 14). Protein Quantitation in the Presence of Reducing Agents and Detergents with UPPA™. G-Biosciences. [Link]
-
ResearchGate. (2025, August 7). A rapid solid-phase fluorescence-based protein assay for quantitation of protein electrophoresis samples containing detergents, chaotropes, dyes, and reducing agents. Request PDF. [Link]
-
ResearchGate. (2025, August 6). Protein quantification and its tolerance for different interfering reagents using the BCA-method with regard to 2D SDS PAGE. ResearchGate. [Link]
-
G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences. [Link]
-
Bio-Rad. Sample Preparation. Bio-Rad. [Link]
-
PubMed. Protein measurement using bicinchoninic acid: elimination of interfering substances. PubMed. [Link]
-
Interchim. BC Protein Assay compatibility. Interchim. [Link]
-
PubMed. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. PubMed. [Link]
Sources
- 1. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 3. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 4. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 5. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
loss of activity in 4-(Dimethylamino)benzimidamide hydrochloride working solution
A Guide to Understanding and Preventing Loss of Activity in Working Solutions
Welcome to the technical support guide for 4-(Dimethylamino)benzimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this serine protease inhibitor in their experiments. We address the common, yet critical, issue of its loss of activity in working solutions, providing in-depth troubleshooting guides, validated protocols, and clear explanations to ensure the integrity and reproducibility of your results.
Introduction: Understanding Your Reagent
This compound is a versatile and potent inhibitor of serine proteases, such as trypsin and thrombin, making it a valuable tool in biochemical and pharmaceutical research[1]. Its mechanism relies on the benzamidine moiety, which mimics the structure of arginine and lysine, allowing it to bind to the active site of these proteases. However, the chemical stability of the working solution is paramount for its efficacy. This guide will walk you through the potential causes of degradation and provide actionable solutions.
It is critical to distinguish this compound from other similarly named laboratory reagents. It is structurally distinct from the common fluorescent nuclear stain DAPI (4',6-diamidino-2-phenylindole) and the trypanocidal agent Diminazene. Using information or protocols intended for these other compounds can lead to significant experimental errors.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding the stability of this compound solutions.
Q1: My experiment failed, and I suspect my protease inhibitor solution is inactive. What are the most likely causes?
A1: Loss of activity in a this compound working solution is typically due to chemical degradation. The two primary pathways are:
-
Hydrolysis: This is the most common cause. The central imidamide (amidine) group is susceptible to cleavage by water, a reaction that can be accelerated by non-neutral pH (both acidic and basic conditions)[2]. This process breaks the inhibitor down into inactive components: 4-(dimethylamino)benzoic acid and ammonia.
-
Improper Storage: Both stock and working solutions can degrade if not stored correctly. Key factors include temperature, light exposure, and the frequency of freeze-thaw cycles.
Q2: How should I prepare and store my stock and working solutions to maximize stability?
A2: Proper preparation and storage are crucial.
-
Stock Solution (e.g., 1 M): Prepare the stock solution in a high-purity, anhydrous solvent like DMSO or ethanol, or in sterile, purified water[3]. We recommend preparing small-volume aliquots in tightly sealed vials and storing them at -20°C or below for long-term stability (≥4 years for the solid compound)[3]. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Working Solution (e.g., 1-10 mM): Prepare the working solution fresh for each experiment by diluting the stock solution into your final aqueous buffer (e.g., PBS or Tris). If you must store a working solution, keep it at 2-8°C and use it within a few days. Always protect solutions from light[4].
Q3: Are there any visible signs of degradation in the solution?
A3: Unfortunately, degradation of this compound is typically not accompanied by visible changes like color shifts or precipitation. The loss of activity is a molecular-level event. Therefore, functional validation is the most reliable way to assess the solution's viability.
Q4: How can I definitively test if my working solution is still active?
A4: The most direct method is to perform a functional protease inhibition assay. You can test your solution's ability to inhibit a known serine protease like trypsin and compare its performance against a freshly prepared solution. See the detailed protocol in the Troubleshooting Guides section below.
Part 2: In-Depth Troubleshooting Guides
When you suspect inhibitor inactivity, a systematic approach is needed to identify the root cause.
Troubleshooting Workflow for Inactive Inhibitor
This flowchart provides a logical path to diagnose and solve issues related to the loss of inhibitor activity.
Caption: Troubleshooting workflow for diagnosing loss of inhibitor activity.
Potential Degradation Factors & Mitigation
The primary chemical threat to 4-(Dimethylamino)benzimidamide is hydrolysis of the amidine functional group.
Caption: Simplified schematic of the primary hydrolytic degradation pathway.
| Factor | Risk | Mechanism of Action | Recommended Mitigation Strategy |
| pH of Buffer | High | The amidine group is susceptible to both acid- and base-catalyzed hydrolysis[2]. | Prepare working solutions in a buffer with a stable, neutral pH (6.5-7.5). Avoid highly acidic or alkaline conditions. |
| Storage Temperature | High | Higher temperatures increase the rate of chemical reactions, including hydrolysis. | Store solid compound at room temperature[3]. Store stock solutions at -20°C or colder. Store working solutions at 2-8°C for short-term use only. |
| Freeze-Thaw Cycles | Medium | Can introduce atmospheric moisture upon thawing, which facilitates hydrolysis. | Aliquot stock solutions into single-use volumes to avoid repeated warming and cooling of the primary stock. |
| Light Exposure | Medium | Aromatic compounds can be susceptible to photodegradation. | Store all solutions in amber vials or wrap containers in aluminum foil to protect from light[4]. |
| Solvent Purity | High | Using non-anhydrous or low-purity solvents for stock solutions can introduce contaminants that catalyze degradation. | Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) for stock solutions. Use sterile, nuclease-free water for aqueous solutions. |
Part 3: Essential Protocols
These protocols provide a framework for best practices in solution preparation and functional validation.
Protocol 3.1: Preparation of Stock and Working Solutions
Objective: To prepare stable, reliable inhibitor solutions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile, single-use aliquot tubes (e.g., polypropylene microcentrifuge tubes)
-
Calibrated pipettes and sterile tips
Procedure for 1 M Stock Solution in DMSO:
-
Calculation: The molecular weight of this compound is 199.68 g/mol [5]. To make 1 mL of a 1 M stock solution, weigh out 199.68 mg of the solid.
-
Dissolution: In a chemical fume hood, carefully add the weighed solid to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile tubes.
-
Storage: Tightly cap the aliquots, label clearly, and store at -20°C protected from light.
Procedure for 10 mM Working Solution in PBS:
-
Thawing: Remove one aliquot of the 1 M stock solution from the -20°C freezer and thaw it at room temperature.
-
Dilution: In a sterile tube, add 990 µL of your experimental buffer (e.g., sterile 1X PBS, pH 7.4). Add 10 µL of the 1 M stock solution to the buffer.
-
Mixing: Vortex gently to ensure homogeneity.
-
Usage: Use the working solution immediately for the best results. If necessary, it can be stored at 2-8°C for no more than 24-48 hours. Discard any unused working solution. Do not re-freeze diluted aqueous solutions.
Protocol 3.2: Functional Assay for Inhibitor Activity
Objective: To functionally validate the inhibitory capacity of a this compound working solution using a common serine protease (trypsin) and a chromogenic substrate.
Principle: Active trypsin cleaves the substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), releasing p-nitroaniline, which is yellow and can be measured spectrophotometrically at 405 nm. An active inhibitor will prevent this cleavage, resulting in a lower absorbance reading.
Materials:
-
Trypsin from bovine pancreas (e.g., Sigma T1426)
-
L-BAPNA substrate
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Your "Old" 4-(Dimethylamino)benzimidamide working solution
-
A "Freshly Prepared" 4-(Dimethylamino)benzimidamide working solution (See Protocol 3.1)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL Trypsin stock in 1 mM HCl. For the assay, dilute this stock to 10 µg/mL in Assay Buffer.
-
Prepare a 1 mM L-BAPNA solution in Assay Buffer.
-
-
Assay Setup: In triplicate wells of a 96-well plate, set up the following conditions:
-
Negative Control (No Inhibition): 50 µL Assay Buffer + 50 µL Trypsin (10 µg/mL)
-
Test (Old Inhibitor): 50 µL "Old" Inhibitor Solution + 50 µL Trypsin (10 µg/mL)
-
Positive Control (Fresh Inhibitor): 50 µL "Fresh" Inhibitor Solution + 50 µL Trypsin (10 µg/mL)
-
Blank (No Enzyme): 100 µL Assay Buffer
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of 1 mM L-BAPNA solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the blank reading from all other wells.
-
Calculate the rate of reaction (Vmax or slope of Abs vs. time) for each condition.
-
Interpretation:
-
The Negative Control should show a rapid, linear increase in absorbance.
-
The Positive Control (Fresh Inhibitor) should show a significantly reduced rate of absorbance increase.
-
If the rate of your Test (Old Inhibitor) is similar to the Negative Control, your old solution has lost its activity. If its rate is similar to the Positive Control, it is still active.
-
-
References
Sources
stability of 4-Dimethylamino-benzamidine hydrochloride at different pH levels
A comprehensive guide for researchers, scientists, and drug development professionals on the stability of 4-Dimethylamino-benzamidine hydrochloride at different pH levels.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with 4-Dimethylamino-benzamidine hydrochloride. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to ensure the integrity of your research.
Introduction to 4-Dimethylamino-benzamidine Hydrochloride Stability
4-Dimethylamino-benzamidine hydrochloride is a versatile compound widely used in biochemical research and pharmaceutical development, primarily as a serine protease inhibitor.[1] Its stability in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental results. The primary degradation pathway for benzamidine derivatives in aqueous solutions is hydrolysis, a reaction significantly influenced by the pH of the medium.[2][3]
While specific kinetic data for 4-Dimethylamino-benzamidine hydrochloride is not extensively available in public literature, the stability profile of its parent compound, benzamidine, serves as a valuable model. Generally, benzamidine exhibits greater stability in acidic to neutral conditions and undergoes rapid degradation under basic conditions.[2][3] This guide will leverage this established knowledge and combine it with best practices in stability testing to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-Dimethylamino-benzamidine hydrochloride degradation in my experiments?
A1: The most significant cause of degradation for 4-Dimethylamino-benzamidine hydrochloride in aqueous solutions is hydrolysis.[2] This chemical reaction involves the cleavage of the amidine group by water, a process that is highly dependent on the pH of your solution.
Q2: At what pH should I store my 4-Dimethylamino-benzamidine hydrochloride stock solutions for maximum stability?
A2: Based on the behavior of the closely related benzamidine, stock solutions are most stable in acidic to neutral pH ranges. For long-term storage, it is recommended to prepare and maintain stock solutions at a pH below 7.0. Storing solutions at reduced temperatures (2-8°C or frozen) will further enhance stability.[2]
Q3: I am observing a loss of my compound's activity in my assay, which is run at a basic pH. What is likely happening?
A3: Running assays at a basic pH will significantly accelerate the hydrolysis of 4-Dimethylamino-benzamidine hydrochloride, leading to a rapid decrease in its effective concentration and, consequently, a loss of inhibitory activity.[2][3] The unprotonated form of the benzamidine moiety, which is more prevalent at higher pH, is more susceptible to nucleophilic attack by hydroxide ions.[2][3]
Q4: Can the buffer I use affect the stability of 4-Dimethylamino-benzamidine hydrochloride?
A4: Yes, the composition of your buffer can influence stability. While common buffers like phosphate-buffered saline (PBS) at pH 7.2 are often used, the stability in such systems can be limited, and freshly prepared solutions are recommended.[2] Some buffer components can act as general bases and may catalyze the hydrolysis reaction. When selecting a buffer, consider both the target pH and the potential for the buffer species to participate in the degradation of your compound.
Q5: How can I monitor the degradation of my 4-Dimethylamino-benzamidine hydrochloride during an experiment?
A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the best approach to monitor degradation.[4][5] This technique allows for the separation and quantification of the intact parent compound from its degradation products over time.
Troubleshooting Guide
This guide addresses common problems encountered when working with 4-Dimethylamino-benzamidine hydrochloride and provides systematic solutions.
Problem 1: Inconsistent or lower-than-expected activity in a serine protease inhibition assay.
-
Possible Cause 1: pH-induced degradation. Your assay buffer may have a pH that promotes the rapid hydrolysis of the inhibitor.
-
Troubleshooting Steps:
-
Measure the pH of your complete assay buffer.
-
If the pH is neutral to basic, consider the stability data. The half-life of benzamidine decreases dramatically as the pH increases above 9.[3]
-
If possible, adjust the assay pH to a more acidic or neutral range where the inhibitor is more stable, ensuring the enzyme's activity is not compromised.
-
Alternatively, prepare the inhibitor solution fresh immediately before adding it to the assay and minimize incubation times.
-
-
-
Possible Cause 2: Improper storage of stock solutions. Your stock solution may have degraded over time due to suboptimal storage conditions.
-
Troubleshooting Steps:
-
Review your stock solution preparation and storage protocol. Ensure it is stored at a low temperature (2-8°C or -20°C) and buffered at a slightly acidic pH if possible.
-
Prepare a fresh stock solution of 4-Dimethylamino-benzamidine hydrochloride and compare its performance to the older stock in a parallel experiment.
-
Quantify the concentration of your stock solution using a stability-indicating HPLC method to confirm its integrity.
-
-
Problem 2: Appearance of unknown peaks in my HPLC chromatogram over time.
-
Possible Cause: Formation of degradation products. The new peaks are likely the result of 4-Dimethylamino-benzamidine hydrochloride degradation.
-
Troubleshooting Steps:
-
Characterize the degradation product. The primary hydrolysis product of benzamidine is benzamide.[2] Therefore, the main degradation product of your compound is likely 4-Dimethylamino-benzamide.
-
Perform a forced degradation study. Intentionally degrade a sample of your compound under acidic, basic, and oxidative conditions to generate the degradation products.[6] This will help in confirming the identity of the unknown peaks in your experimental samples.
-
Optimize your HPLC method. Ensure your HPLC method is "stability-indicating," meaning it can fully separate the parent compound from all potential degradation products.[5]
-
-
Data Presentation
Table 1: Influence of pH on the Half-Life of Benzamidine at Room Temperature
This data for benzamidine is presented as a model for the expected behavior of 4-Dimethylamino-benzamidine hydrochloride.
| pH | Half-life (t½) |
| 9 | 300 days |
| 11 | 6 days |
| 12 | 30 hours |
| 13 | 15 hours |
Data sourced from studies on benzamidinium hydrolysis at room temperature.[2][3]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines the steps to intentionally degrade 4-Dimethylamino-benzamidine hydrochloride to identify its degradation products and validate a stability-indicating analytical method.[6]
Materials:
-
4-Dimethylamino-benzamidine hydrochloride
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of 4-Dimethylamino-benzamidine hydrochloride in 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or gentle heating (e.g., 60°C).
-
Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH. Due to the expected rapid degradation, monitor at shorter time points. If the reaction is too fast, use milder basic conditions or lower temperatures.
-
Oxidative Degradation: Dissolve a known amount of the compound in a 3% H₂O₂ solution and monitor over time at room temperature.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to an appropriate concentration for HPLC analysis.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is essential for accurately quantifying 4-Dimethylamino-benzamidine hydrochloride and its degradation products.[4][5]
Starting Point for Method Development:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound and its expected degradation products have good absorbance (e.g., determined by UV scan).
-
Column Temperature: 30°C.
Validation of the Method:
-
Specificity: Analyze samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity, Accuracy, and Precision: Validate these parameters according to ICH guidelines to ensure the method is reliable for quantitative analysis.
Visualizations
Diagram 1: Proposed Hydrolysis Pathway of 4-Dimethylamino-benzamidine
Caption: Proposed mechanism for the hydrolysis of 4-Dimethylamino-benzamidine.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A typical workflow for evaluating the pH-dependent stability of a compound.
References
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
ResearchGate. (2018). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
IJSDR. (2021). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Jetir.org. (2021). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Retrieved from [Link]
-
ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]
-
ResearchGate. (2015). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Retrieved from [Link]
-
CORE. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]
-
Der Pharmacia Lettre. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Retrieved from [Link]
-
PDF. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Percentage degradation at different pH and kinetic parameters of dihydralazine. Retrieved from [Link]
-
MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]
-
National Institutes of Health. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Protein Degradation with 4-(Dimethylamino)benzimidamide hydrochloride
Welcome to the technical support center for troubleshooting protein stability. This guide is designed for researchers, scientists, and drug development professionals who are encountering protein degradation despite the use of 4-(Dimethylamino)benzimidamide hydrochloride (DABA), a known serine protease inhibitor. Here, we will delve into the common causes of inhibitor failure and provide systematic, evidence-based solutions to protect your protein of interest.
Introduction to 4-(Dimethylamino)benzimidamide (DABA)
4-(Dimethylamino)benzimidamide, often used as its hydrochloride salt, is a synthetic small molecule that acts as a competitive, reversible inhibitor of serine proteases.[1][2] Serine proteases are a large class of enzymes characterized by a key serine residue in their active site, which is crucial for their catalytic activity.[3] They are involved in a vast array of physiological processes and, when released during cell lysis, can rapidly degrade target proteins.[4] DABA mimics the natural substrates of these proteases, binding to their active site and thereby preventing the cleavage of your protein of interest.[3][5]
However, observing protein degradation even in the presence of DABA is a common experimental hurdle. This guide will walk you through a logical troubleshooting process to identify the root cause and salvage your experiment.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I've added DABA to my lysis buffer, but my protein is still being degraded. What's going on?
This is the most frequent issue users encounter. The observation of smearing or the appearance of lower molecular weight bands on an SDS-PAGE or Western Blot, even with DABA present, points to several potential causes.[6][7] Let's break down the possibilities.
Potential Cause A: The proteases degrading your protein are not serine proteases.
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Scientific Rationale: Protease inhibitors are highly specific.[3][5] DABA is effective against serine proteases like trypsin and chymotrypsin, but it will not inhibit other major classes of proteases, such as cysteine proteases, aspartic proteases, or metalloproteases.[1][4] Cell lysates are a complex mixture containing a wide variety of proteases, and your protein may be susceptible to degradation by a non-serine protease.[8]
-
Troubleshooting Steps:
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Use a Protease Inhibitor Cocktail: The most straightforward solution is to use a broad-spectrum protease inhibitor cocktail.[8][9] These cocktails contain a mixture of inhibitors targeting different protease classes. Look for a cocktail that includes inhibitors for serine, cysteine, aspartic, and metalloproteases.
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Identify the Culprit (Advanced): If you need to identify the specific class of protease responsible, you can set up a series of small-scale lysis experiments. In each, use a specific inhibitor for each class (e.g., E-64 for cysteine proteases, Pepstatin A for aspartic proteases, EDTA for metalloproteases) in addition to DABA. Analyze the results by SDS-PAGE to see which inhibitor, or combination, prevents degradation.[10]
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Potential Cause B: The concentration of DABA is insufficient.
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Scientific Rationale: As a competitive inhibitor, DABA's effectiveness is concentration-dependent.[11] If the concentration of proteases in your sample is particularly high, the recommended concentration of DABA may not be enough to outcompete the natural substrates and effectively inhibit all the protease activity.[12]
-
Troubleshooting Steps:
-
Optimize DABA Concentration: Perform a dose-response experiment. Prepare several aliquots of your cell lysate and add increasing concentrations of DABA to each. A typical starting point is 1 mM, but you may need to go higher.[11] Analyze the protein integrity via SDS-PAGE or Western Blot to determine the optimal concentration.
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Work Quickly and on Ice: Protease activity is significantly reduced at low temperatures.[13] Always perform cell lysis and subsequent steps on ice to minimize protease activity from the outset.
-
Potential Cause C: The DABA solution has degraded.
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Scientific Rationale: While the hydrochloride salt of DABA is generally stable, its stability in solution can be affected by factors like pH and storage conditions.[1][14] It is recommended to prepare aqueous solutions of benzamidine fresh each time.[11]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your DABA stock solution fresh before each experiment.
-
Proper Storage: Store the solid DABA compound in a dry, cool place as recommended by the manufacturer.[1]
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Question 2: My protein of interest is a tagged recombinant protein, and I'm losing the tag. Could DABA be the problem?
While DABA itself is unlikely to cleave your protein, this scenario often points to incomplete protease inhibition.
-
Scientific Rationale: Linker regions between a protein and its tag can be particularly susceptible to proteolytic cleavage. If protease activity is not fully inhibited, these flexible regions can be easy targets, resulting in the loss of the tag.
-
Troubleshooting Steps:
-
Implement a Complete Protease Inhibitor Cocktail: As mentioned previously, the proteases cleaving the tag may not be serine proteases. A comprehensive cocktail is the first line of defense.
-
Consider the Lysis Buffer Composition: Ensure your lysis buffer components are compatible with DABA and do not interfere with its function.
-
Question 3: How do I know if my DABA is active and working correctly?
Verifying the activity of your protease inhibitor is a crucial step in troubleshooting.
-
Scientific Rationale: A direct way to test the efficacy of DABA is to use a protease activity assay.[15] These assays typically employ a substrate that produces a detectable signal (colorimetric or fluorescent) upon cleavage by a protease.[16]
-
Troubleshooting Workflow:
Caption: Workflow for testing DABA activity.
In-Depth Experimental Protocols
Protocol 1: Assessing Protein Degradation by SDS-PAGE
This protocol allows for the visual assessment of protein degradation.
-
Sample Preparation:
-
Prepare your cell or tissue lysate on ice, using a lysis buffer appropriate for your experiment.
-
Create aliquots of your lysate. To one aliquot, add your standard concentration of DABA. To other aliquots, add varying concentrations or different protease inhibitors as part of your troubleshooting. Always include a "no inhibitor" control.
-
Incubate all samples on ice for 30 minutes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
-
SDS-PAGE:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.[17]
-
Run the gel according to standard procedures.
-
-
Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Visually inspect the lanes. A decrease in the intensity of your target protein band and/or the appearance of lower molecular weight bands in the control lane compared to the inhibitor-treated lanes indicates protease activity.[6][7]
-
Protocol 2: Quantitative Protease Activity Assay
This protocol provides a quantitative measure of protease inhibition.
-
Reagent Preparation:
-
Prepare your cell lysate as described in Protocol 1. Create a "no inhibitor" control and a "DABA-treated" sample.
-
Obtain a generic protease substrate kit (e.g., FITC-casein based).[15] Prepare the substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add your lysate samples to separate wells.
-
Add the protease substrate to each well.
-
Incubate the plate at the recommended temperature for the specified time.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Compare the signal from the DABA-treated sample to the control. A significant reduction in the signal in the presence of DABA confirms its inhibitory activity.[9]
-
Data Summary Tables
Table 1: Common Protease Inhibitors by Class
| Protease Class | Example Inhibitor | Typical Working Concentration |
| Serine | 4-(Dimethylamino)benzimidamide | 1 mM |
| PMSF | 0.1 - 1 mM | |
| Aprotinin | 1 - 2 µg/mL | |
| Cysteine | E-64 | 1 - 10 µM |
| Leupeptin | 1 - 10 µM | |
| Aspartic | Pepstatin A | 1 µM |
| Metalloprotease | EDTA | 1 - 5 mM |
| 1,10-Phenanthroline | 1 - 5 mM |
Table 2: Buffer Compatibility Considerations for DABA
| Buffer Component | Compatibility with DABA | Rationale |
| pH Range | Optimal around neutral pH (7.0 - 8.0) | Extreme pH can affect inhibitor stability and protease activity. |
| Reducing Agents (DTT, β-ME) | Generally Compatible | DABA's mechanism does not rely on disulfide bonds. |
| Chelating Agents (EDTA) | Compatible and Recommended | EDTA inhibits metalloproteases, complementing DABA's action.[18] |
| Detergents (Triton X-100, NP-40) | Generally Compatible | Non-ionic detergents are unlikely to interfere with DABA's binding. |
Logical Troubleshooting Flowchart
Caption: A step-by-step guide to troubleshooting protein degradation.
By systematically working through these troubleshooting steps, you can identify the source of protein degradation in your experiments and implement the necessary changes to ensure the integrity of your samples. Remember that a multi-faceted approach, including the use of appropriate inhibitor cocktails and careful experimental technique, is the most effective strategy for preventing proteolysis.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 4. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Analysis of protein gels (SDS-PAGE) [ruf.rice.edu]
- 7. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]
- 8. goldbio.com [goldbio.com]
- 9. biocompare.com [biocompare.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. arrow.tudublin.ie [arrow.tudublin.ie]
Technical Support Center: 4-Dimethylamino-benzamidine Hydrochloride Stock Solutions
Welcome to the technical support center for 4-Dimethylamino-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the proper storage and handling of stock solutions of this potent serine protease inhibitor. Adherence to these guidelines is critical for ensuring the compound's integrity, leading to reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing 4-Dimethylamino-benzamidine hydrochloride stock solutions?
A1: For most biological applications, sterile, nuclease-free water is the recommended solvent. The hydrochloride salt of 4-Dimethylamino-benzamidine confers good aqueous solubility. For applications requiring an organic solvent, anhydrous Dimethyl Sulfoxide (DMSO) can be used. However, it is crucial to be aware of the potential effects of DMSO on your experimental system and to use the lowest possible final concentration.
Q2: What is the recommended storage temperature for the solid compound and its stock solutions?
A2: The solid powder of 4-Dimethylamino-benzamidine hydrochloride should be stored at 2-8°C. Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For short-term storage (a few days), aqueous solutions can be kept at 2-8°C.
Q3: How can I avoid precipitation of the compound when diluting the stock solution into my aqueous experimental buffer?
A3: Precipitation upon dilution, often termed "solvent shock," can occur when a concentrated stock solution (especially in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer where the compound is less soluble at that final concentration. To mitigate this, employ a stepwise dilution method. First, create an intermediate dilution in a small volume of your experimental buffer, then add this to the final volume. Ensure thorough mixing by gentle vortexing or swirling during the addition.[1]
Q4: Is 4-Dimethylamino-benzamidine hydrochloride sensitive to light or pH?
A4: While specific photostability data for this compound is not extensively published, it is good laboratory practice to protect all stock solutions from direct light by using amber vials or by wrapping containers in foil. The stability of similar compounds can be pH-dependent. Benzamidine derivatives are generally more stable in acidic to neutral conditions. Hydrolysis of the amidine group can occur under strongly basic conditions.[1]
Experimental Protocols
Protocol 1: Preparation of Aqueous Stock Solution (100 mM)
This protocol describes the preparation of a 100 mM aqueous stock solution of 4-Dimethylamino-benzamidine hydrochloride (MW: 199.68 g/mol ).
Materials:
-
4-Dimethylamino-benzamidine hydrochloride powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: In a sterile environment, carefully weigh 19.97 mg of 4-Dimethylamino-benzamidine hydrochloride powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder into a sterile tube. Add 1 mL of sterile, nuclease-free water to the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
Sterilization (Optional): If sterility is critical for your downstream applications, the stock solution can be filter-sterilized through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of DMSO Stock Solution (100 mM)
This protocol outlines the preparation of a 100 mM stock solution in DMSO.
Materials:
-
4-Dimethylamino-benzamidine hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: In a sterile environment, weigh 19.97 mg of 4-Dimethylamino-benzamidine hydrochloride powder.
-
Dissolution: Transfer the powder into a sterile tube. Add 1 mL of anhydrous, cell culture grade DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into single-use volumes. Store at -20°C or -80°C.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered with 4-Dimethylamino-benzamidine hydrochloride stock solutions.
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms immediately after adding stock solution to aqueous media. | High Final Concentration: The final concentration exceeds the compound's solubility limit in the aqueous medium. | Determine the optimal working concentration through a dose-response curve. If a high concentration is necessary, consider alternative formulation strategies. |
| Solvent Shock: Abrupt dilution of a DMSO stock in the aqueous medium causes the compound to precipitate. | Employ a stepwise dilution method. Create an intermediate dilution in a small volume of media before adding it to the final volume.[1] | |
| Inadequate Mixing: Localized high concentrations can lead to precipitation before dispersion. | Add the stock solution dropwise to the medium while gently vortexing or swirling for rapid and thorough mixing.[1] | |
| Precipitate forms over time during incubation. | Compound Instability: The compound may be unstable in the culture medium over the course of the experiment. | Assess the stability of the compound in your specific medium at the experimental temperature over time. Consider preparing fresh working solutions closer to the time of use. |
| pH Shift in Media: Cellular metabolism can alter the pH of the culture medium, affecting compound solubility. | Use a well-buffered medium, such as one containing HEPES, to maintain a stable pH. | |
| Inconsistent experimental results. | Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. | Always aliquot stock solutions into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Inaccurate Stock Concentration: Errors in weighing or dilution can lead to incorrect stock concentrations. | Use a calibrated analytical balance and precision pipettes. Recalculate all dilutions. |
Data Summary
| Parameter | Recommendation/Information | Source |
| Solid Storage | 2-8°C | Manufacturer's recommendation |
| Aqueous Stock Storage | -20°C or -80°C (long-term), 2-8°C (short-term) | General laboratory best practices |
| DMSO Stock Storage | -20°C or -80°C | General laboratory best practices |
| Recommended Solvents | Water, DMSO | General chemical knowledge |
| Potential for Precipitation | High when diluting from organic to aqueous solutions | [1] |
| Potential Degradation Pathway | Hydrolysis of the amidine group, especially at high pH | [1] |
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for issues with 4-Dimethylamino-benzamidine hydrochloride solutions.
References
Sources
Technical Support Center: A Researcher's Guide to 4-Dimethylamino-benzamidine hydrochloride
Welcome to the technical support center for 4-Dimethylamino-benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of this serine protease inhibitor and, crucially, how to navigate and minimize its potential off-target effects. Our goal is to equip you with the knowledge to ensure the specificity and validity of your experimental outcomes.
Understanding 4-Dimethylamino-benzamidine hydrochloride
4-Dimethylamino-benzamidine hydrochloride is a synthetic small molecule widely utilized in biochemical research as a competitive, reversible inhibitor of serine proteases.[1] Its chemical structure allows it to interact with the active site of these enzymes, making it a valuable tool for studying their roles in various physiological and pathological processes.[1] It is frequently employed in cell culture studies to modulate protease activity and in the development of pharmaceutical agents.[1]
While potent against its intended targets, like all small molecule inhibitors, 4-Dimethylamino-benzamidine hydrochloride is not perfectly specific. Understanding and controlling for its off-target interactions is paramount for generating reproducible and reliable data.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns that arise when working with 4-Dimethylamino-benzamidine hydrochloride.
Q1: What are the primary on-target enzymes for 4-Dimethylamino-benzamidine hydrochloride?
A1: 4-Dimethylamino-benzamidine hydrochloride, as a benzamidine derivative, is a known inhibitor of several trypsin-like serine proteases. These include key enzymes involved in digestion, blood coagulation, and fibrinolysis such as trypsin, thrombin, and plasmin.[2]
Q2: I'm observing unexpected phenotypes in my cell-based assays after treatment. Could these be off-target effects?
A2: It is highly probable. Small molecule inhibitors can interact with multiple proteins beyond their intended target, leading to a variety of cellular responses. In some instances, the desired therapeutic effect of a compound is actually mediated by these off-target interactions. Therefore, it is critical to experimentally confirm that the observed phenotype is a direct consequence of inhibiting the intended serine protease.
Q3: How can I determine an optimal working concentration for my experiments to minimize off-target effects?
A3: The key is to use the lowest concentration that effectively inhibits your target enzyme while minimizing engagement with off-target proteins. This can be determined by performing a dose-response curve for the inhibition of your target protease. Additionally, comparing this effective concentration with known inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for potential off-target proteins can provide valuable insights. For general protease inhibition, a concentration of approximately 1 mM is often used.
Q4: What are some alternative serine protease inhibitors with potentially higher specificity?
A4: The choice of an alternative inhibitor depends on the specific serine protease you are targeting. For broad-spectrum serine protease inhibition, Pefabloc SC is an alternative that is readily soluble in aqueous solutions and is considered safer than PMSF. For more specific applications, a wide range of inhibitors with varying specificities are commercially available. Consulting inhibitor selectivity profiles from vendors or in the literature is recommended.
Troubleshooting Guide: Minimizing Off-Target Effects
This section provides a structured approach to identifying and mitigating off-target effects in your experiments.
Issue 1: Inconsistent or Unexplained Experimental Results
Potential Cause: Off-target protein binding leading to confounding biological effects.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that 4-Dimethylamino-benzamidine hydrochloride is engaging with your target serine protease at the concentrations used in your experiments. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Experimental Protocols below).
-
Perform Target Knockdown/Knockout Experiments: A robust method to differentiate on- and off-target effects is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the addition of 4-Dimethylamino-benzamidine hydrochloride still produces the same effect in these target-depleted cells, it strongly suggests an off-target mechanism.
Issue 2: High Background in Activity Assays
Potential Cause: Inhibition of multiple proteases in a complex biological sample (e.g., cell lysate, plasma).
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: As mentioned in the FAQs, perform a careful dose-response analysis to find the minimal effective concentration.
-
Use a Protease Inhibitor Cocktail: For applications where the goal is to prevent general proteolysis rather than inhibit a specific enzyme, using a commercially available protease inhibitor cocktail can be more effective and may have been optimized to reduce off-target effects on non-protease proteins.
-
Affinity Purification of the Target Protease: If possible, purify or enrich your target protease before performing the activity assay. This will reduce the presence of other proteases that could be inhibited by 4-Dimethylamino-benzamidine hydrochloride.
Quantitative Data Summary
The following table provides a summary of the inhibitory constants (Ki) for benzamidine, a closely related compound, against several common serine proteases. This data can serve as a guide for estimating the potential for off-target inhibition. Note that the dimethylamino group in 4-Dimethylamino-benzamidine hydrochloride may alter these values.
| Enzyme | Inhibitor | Ki (µM) |
| Trypsin | Benzamidine | 35 |
| Plasmin | Benzamidine | 350 |
| Thrombin | Benzamidine | 220 |
| Plasmin | Pentamidine (bivalent benzamidine) | 2.1 ± 0.8 |
| Plasmin | Tri-AMB (trivalent benzamidine) | 3.9 ± 1.7 |
Data for benzamidine sourced from Cayman Chemical. Data for multivalent benzamidines sourced from Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.[2][3]
Experimental Protocols
Here we provide detailed methodologies for key experiments to investigate and validate the on- and off-target effects of 4-Dimethylamino-benzamidine hydrochloride.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and is designed to verify the binding of 4-Dimethylamino-benzamidine hydrochloride to its intended serine protease target within intact cells.[4][5]
Objective: To determine if 4-Dimethylamino-benzamidine hydrochloride stabilizes its target protease against thermal denaturation.
Materials:
-
Cell line expressing the target serine protease
-
4-Dimethylamino-benzamidine hydrochloride
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors (excluding serine protease inhibitors if the target is being assessed)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target serine protease
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of 4-Dimethylamino-benzamidine hydrochloride or DMSO for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to a new tube.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protease, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining as a function of temperature for both the DMSO- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of 4-Dimethylamino-benzamidine hydrochloride indicates target engagement.
-
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Signaling Pathway Context: Serine Proteases in Cellular Signaling
Serine proteases are not just degradative enzymes; they are also key signaling molecules that regulate a multitude of cellular processes by activating specific receptors, known as Proteinase-Activated Receptors (PARs). [1]The inhibition of serine proteases by molecules like 4-Dimethylamino-benzamidine hydrochloride can therefore have significant downstream effects on these signaling cascades.
Caption: Simplified diagram of PAR signaling by serine proteases.
Conclusion
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Investigating Off-Target Effects of Novel Small Molecule Inhibitors. BenchChem.
- Sigma-Aldrich. How to Use Inhibitors. Sigma-Aldrich.
- Creative Proteomics. (2015, October 29). Protease Inhibitor Use: Tips for Various Experiment Types.
- Chem-Impex. 4-Dimethylamino-benzamidine hydrochloride. Chem-Impex.
- Lico, C., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC.
- BenchChem. (2025). Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Samuraciclib Target Engagement. BenchChem.
- Creative Proteomics. Protease inhibitors as possible pitfalls in proteomic analyses of complex biological samples.
- Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab.
- Maret, W. (1979). Inhibition of four human serine proteases by substituted benzamidines. PubMed.
- Drug Discovery News. The precision paradox: Off-target effects in gene editing.
- Lapek, J. D., et al. (2019).
- CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.
- ResearchGate.
- Xie, L., et al. (2010). Identifying Unexpected Therapeutic Targets via Chemical-Protein Interactome. PMC.
- Cayman Chemical. Benzamidine (hydrochloride) (CAS Number: 1670-14-0).
- ResearchGate. IC50 values for rSimukunin against various serine proteases.
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. PubMed.
- Mares-Guia, M., & Shaw, E. (1973). Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. PubMed.
- Jadia, R., et al. (2016). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC.
- Markwardt, F., & Walsmann, P. (1970).
- GE Healthcare. Purification or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens.
- Chen, Y., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. PMC.
- Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry.
- van der Wal, E., et al. (2023). Block or degrade?
- Winkle, M., et al. (2019). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. PMC.
- ResearchGate. (PDF) Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry.
Sources
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- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Protease Inhibition in Cell Lysis: 4-(Dimethylamino)benzimidamide Hydrochloride vs. Aprotinin
In the meticulous world of protein research, the initial step of cell lysis is a critical juncture that dictates the quality and reliability of downstream applications. The moment a cell's structural integrity is compromised, a cascade of endogenous proteases is unleashed, posing an immediate threat to the proteins of interest. The strategic use of protease inhibitors is, therefore, not merely a preparatory step but a cornerstone of experimental success. This guide provides an in-depth comparison of two widely used serine protease inhibitors: the small synthetic molecule, 4-(Dimethylamino)benzimidamide hydrochloride, and the natural polypeptide, aprotinin. Our focus will be on their respective mechanisms, efficacy, and practical application in preserving protein integrity during cell lysis.
The Imperative of Protease Inhibition During Cell Lysis
Upon cell lysis, the controlled intracellular environment is disrupted, leading to the mixing of proteins with proteases from various subcellular compartments.[1] This uncontrolled proteolytic activity can lead to the degradation of target proteins, resulting in lower yields and potentially misleading experimental outcomes. The inclusion of protease inhibitors in the lysis buffer is an essential preventative measure. Serine proteases, a major class of proteolytic enzymes, are particularly abundant and active at physiological pH, making them a primary target for inhibition during most protein extraction protocols.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and aprotinin target serine proteases, but their molecular nature and inhibitory mechanisms differ significantly.
This compound: The Synthetic Competitor
4-(Dimethylamino)benzimidamide is a derivative of benzamidine, a well-characterized synthetic reversible inhibitor of serine proteases.[2][3] It acts as a competitive inhibitor, mimicking the structure of arginine and lysine side chains, which are the natural substrates for trypsin-like serine proteases. The amidine group of the inhibitor binds to the active site of the protease, specifically the S1 pocket, thereby blocking the entry of the natural substrate and preventing catalysis.[4] The dimethylamino group at the 4-position modifies the electronic properties and potentially the binding affinity of the molecule compared to the parent benzamidine.
Aprotinin: The Natural Polypeptide Blocker
Aprotinin, also known as bovine pancreatic trypsin inhibitor (BPTI), is a 58-amino acid polypeptide that acts as a potent, reversible competitive inhibitor of a range of serine proteases.[5] Its mechanism of action is exquisitely specific. A lysine residue (Lys15) on a solvent-exposed loop of the aprotinin molecule fits perfectly into the S1 specificity pocket of trypsin-like proteases, forming a stable, non-covalent complex.[5] This high-affinity interaction effectively blocks the active site, preventing the protease from binding to and cleaving its substrates.[6]
Head-to-Head Comparison: Potency and Specificity
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference(s) |
| Aprotinin | Trypsin | 0.06 pM | [6][7] |
| Chymotrypsin | 9 nM - 9.5 nM | [7] | |
| Plasmin | 0.23 nM - 2 nM | [7][8] | |
| Kallikrein (plasma) | 0.8 nM | ||
| Benzamidine (parent compound) | Trypsin | 19 µM - 35 µM | [9][10][11] |
| Plasmin | 350 µM | [9][11] | |
| Thrombin | 220 µM | [9][11] | |
| Tryptase | 20 µM | [12] | |
| 4-(Dimethylamino)benzimidamide | Serine Proteases | Potent inhibitor (specific Ki values not widely reported) | [2] |
Note: The inhibitory activity of this compound is expected to be in a similar range to other benzamidine derivatives, which is generally in the micromolar (µM) range. The addition of the dimethylamino group may alter its specificity and potency.
From the available data, aprotinin exhibits significantly higher potency, with Ki values in the picomolar to nanomolar range for key proteases like trypsin and plasmin. In contrast, benzamidine, the parent compound of 4-(Dimethylamino)benzimidamide, has Ki values in the micromolar range, indicating lower potency. This suggests that a much lower concentration of aprotinin is required to achieve the same level of inhibition as a benzamidine-based inhibitor.
Experimental Protocol: A Self-Validating System for Inhibitor Comparison
To provide researchers with a framework for direct comparison, we present a detailed experimental protocol. This protocol is designed as a self-validating system to assess the efficacy of this compound and aprotinin in your specific cellular context.
Objective:
To compare the effectiveness of this compound and aprotinin in preventing protein degradation in a cell lysate.
Materials:
-
Cell line of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
This compound
-
Aprotinin
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibody against a known protease-sensitive protein (e.g., vimentin, PARP)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Fluorometric Protease Activity Assay Kit (e.g., using FITC-casein substrate)[4][13]
Experimental Workflow:
Step-by-Step Methodology:
Part 1: Lysate Preparation and Incubation
-
Cell Preparation: Culture your cells to the desired confluency. Harvest the cells by scraping or trypsinization, wash twice with ice-cold PBS, and pellet by centrifugation.
-
Lysis Buffer Preparation: Prepare three aliquots of your chosen lysis buffer.
-
Cell Lysis: Resuspend the cell pellets in the prepared lysis buffers.
-
Incubation: Incubate the lysates on ice. Take aliquots at different time points (e.g., 0, 30, and 60 minutes) to assess the time course of protein degradation. Immediately add 4x Laemmli sample buffer to the time point aliquots for Western blot analysis and boil for 5 minutes to stop all enzymatic activity.
-
Clarification: After the final time point, centrifuge the remaining lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Supernatant Collection: Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube.
Part 2: Assessment of Protease Inhibition
A. Western Blot Analysis:
-
Protein Quantification: Determine the protein concentration of the clarified lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each time point and condition onto an SDS-PAGE gel, followed by transfer to a PVDF or nitrocellulose membrane.[17][18]
-
Immunoblotting: Probe the membrane with a primary antibody against a known protease-sensitive protein and a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Compare the integrity of the target protein across the different conditions and time points. A more effective inhibitor will show less degradation (i.e., a stronger full-length protein band) over time compared to the no-inhibitor control.
B. Fluorometric Protease Activity Assay:
-
Assay Setup: Use a commercial fluorometric protease activity assay kit. In a 96-well plate, add a standardized amount of protein from the 0-minute time point lysates for each condition (No inhibitor, Aprotinin, 4-(DM)Benzimidamide).
-
Substrate Addition: Add the FITC-casein substrate to all wells.[19]
-
Kinetic Measurement: Immediately measure the fluorescence intensity at Ex/Em = 490/525 nm over time using a microplate reader.[13]
-
Analysis: The rate of increase in fluorescence is proportional to the overall protease activity in the lysate. A lower rate of fluorescence increase indicates more effective protease inhibition.
Discussion and Practical Considerations
Potency and Cost: Aprotinin's high potency in the picomolar to nanomolar range means that very small amounts are needed, which can be cost-effective despite its higher price per milligram compared to synthetic small molecules.[7] Benzamidine derivatives are generally used at much higher concentrations (millimolar range), which may have implications for cost in large-scale experiments.[15]
Specificity: Aprotinin has a well-defined inhibitory profile against a range of serine proteases. The specificity of this compound is likely similar to other benzamidines, primarily targeting trypsin-like proteases. For complex lysates with a wide variety of proteases, a broader-spectrum inhibitor or a cocktail approach may be necessary.
Stability: Aprotinin is a robust polypeptide, stable over a wide pH range and relatively resistant to heat.[3][20] Benzamidine solutions are recommended to be prepared fresh, as they can be prone to oxidation.[15]
Downstream Applications: It is important to consider the potential for inhibitors to interfere with downstream assays. For instance, high concentrations of small molecule inhibitors could potentially have off-target effects on other enzymes or binding assays.
Conclusion
Both this compound and aprotinin are valuable tools for the inhibition of serine proteases during cell lysis.
-
Aprotinin stands out for its exceptional potency, allowing for its use at very low concentrations. Its natural origin and well-characterized inhibitory profile make it a reliable choice for protecting against a range of common serine proteases.
-
This compound , as a representative of the benzamidine class of synthetic inhibitors, offers a cost-effective alternative, particularly for targeting trypsin-like enzymes.
Ultimately, the choice between these two inhibitors will depend on the specific requirements of the experiment, including the cell type, the abundance and type of endogenous proteases, the nature of the protein of interest, and budgetary considerations. The provided experimental protocol offers a robust framework for researchers to empirically determine the most effective inhibitor for their unique system, ensuring the integrity of their samples and the reliability of their results.
References
-
RayBiotech. Protease Activity Assay Kit (Fluorometric). [Online]. Available at: [Link]
-
Bertin Bioreagent. Aprotinin - Biochemicals - CAT N°: 14716. [Online]. Available at: [Link]
-
UBPBio. Proteasome Activity Fluorometric Assay Kit I (Cat. # J4110). [Online]. Available at: [Link]
- Valera, E., Dargusch, R., Maher, P., & Schubert, D. (2014).
-
Wikipedia. Aprotinin. [Online]. Available at: [Link]
-
G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. [Online]. Available at: [Link]
- Gerdes, C., Hecker, H., & De-Vries, J. X. (2007). Evaluation of aprotinin and tranexamic acid in different in vitro and in vivo models of fibrinolysis, coagulation and thrombus formation. Journal of thrombosis and haemostasis, 5(7), 1530-1537.
-
Bio-Rad. General Protocol for Western Blotting. [Online]. Available at: [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Online]. Available at: [Link]
- Royal Society of Chemistry. (2018). Trypsin inhibition by benzamidine-conjugated molecular glues.
- El-Feky, S. A., & El-Shemy, H. A. (2014). Recent advances on plasmin inhibitors for the treatment of fibrinolysis-related disorders. Medicinal research reviews, 34(3), 512-540.
- Longstaff, C., & Gaffney, P. J. (1991). Studies on the mechanisms of action of aprotinin and tranexamic acid as plasmin inhibitors and antifibrinolytic agents. Blood coagulation & fibrinolysis : an international journal in haemostasis and thrombosis, 2(3), 473–479.
-
MP Biomedicals. TECHNICAL INFORMATION - Aprotinin. [Online]. Available at: [Link]
-
Interchim. Aprotinin. [Online]. Available at: [Link]
- Kumar, A., & Betzel, C. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364.
-
ResearchGate. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? [Online]. Available at: [Link]
- Royston, D. (1998). Aprotinin versus lysine analogues: the debate continues. The Annals of thoracic surgery, 65(4 Suppl), S9–S19.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Aprotinin - Wikipedia [en.wikipedia.org]
- 6. Aprotinin | Trypsin/Chymotrypsin inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Studies on the mechanisms of action of aprotinin and tranexamic acid as plasmin inhibitors and antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protease Activity Assay Kit (Fluorometric - Green) (ab112152) | Abcam [abcam.com]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
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- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. mpbio.com [mpbio.com]
A Senior Application Scientist's Comparative Guide to the Inhibitory Activity of 4-Dimethylamino-benzamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protease research and drug development, the selection of an appropriate inhibitor is a critical decision that can profoundly impact experimental outcomes. This guide offers an in-depth technical comparison of 4-Dimethylamino-benzamidine hydrochloride, a synthetic serine protease inhibitor, with other commonly used alternatives. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the necessary insights to make informed decisions for your research.
The Crucial Role of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, from digestion and blood coagulation to immunity and apoptosis. Their catalytic activity is dependent on a highly conserved triad of amino acids in their active site: serine, histidine, and aspartate. Dysregulation of serine protease activity is implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer, making them prime targets for therapeutic intervention. The effective and specific inhibition of these proteases is therefore a cornerstone of both basic research and pharmaceutical development.
Understanding the Inhibitors: A Comparative Overview
The landscape of serine protease inhibitors is diverse, encompassing both naturally derived proteins and small synthetic molecules. They are broadly classified based on their mechanism of action as either reversible or irreversible inhibitors.
-
Irreversible inhibitors , such as Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), form a stable covalent bond with the active site serine, leading to permanent inactivation of the enzyme.
-
Reversible inhibitors , on the other hand, bind non-covalently to the enzyme and can be further categorized as competitive, non-competitive, or uncompetitive. This class includes small molecules like benzamidine derivatives and larger protein inhibitors like Aprotinin.
The choice of inhibitor is dictated by the specific experimental requirements. For applications demanding complete and sustained protease inactivation, such as during protein purification, irreversible inhibitors are often favored. However, for studies requiring a more nuanced modulation of protease activity in biological systems, reversible inhibitors with well-defined kinetic parameters are more suitable.
4-Dimethylamino-benzamidine hydrochloride: A Closer Look
4-Dimethylamino-benzamidine hydrochloride belongs to the family of benzamidine-based competitive inhibitors. These molecules mimic the structure of arginine, a natural substrate for many serine proteases, allowing them to bind to the enzyme's active site. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue in the S1 pocket of the protease, a key determinant of substrate specificity for enzymes like trypsin.
The 4-dimethylamino substitution on the benzamidine ring is expected to influence its electronic and steric properties, potentially altering its binding affinity and specificity compared to the parent compound, benzamidine, or its close analog, p-aminobenzamidine. Structure-activity relationship studies of benzamidine derivatives have shown that substitutions on the phenyl ring can significantly impact their inhibitory potency.[1][2]
Quantitative Comparison of Inhibitory Potency
To provide a clear and objective comparison, the following table summarizes the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for 4-Dimethylamino-benzamidine's close analog, p-aminobenzamidine, and other commonly used serine protease inhibitors against key enzymes. Lower values indicate higher potency.
| Inhibitor | Target Protease | Inhibition Constant (Ki) | IC50 | Reference(s) |
| p-Aminobenzamidine | Trypsin | 6.1 µM | [3] | |
| Thrombin | 65 µM | [3] | ||
| Benzamidine | Trypsin | 21 µM | [4] | |
| uPA | 97 µM | [4] | ||
| Tryptase | 20 µM | [4] | ||
| Factor Xa | 110 µM | [4] | ||
| Leupeptin | Trypsin | 3.5 nM | [5] | |
| Plasmin | 3.4 nM | [5] | ||
| Cathepsin B | 4.1 nM | [5] | ||
| Aprotinin | Trypsin | 0.06 pM | [1][6] | |
| Chymotrypsin | 9 nM | [1][6] | ||
| Plasmin | 0.23 nM | [1] | ||
| AEBSF | Trypsin | < 15 µM | [7] | |
| Aβ formation | ~300 µM - 1mM | [8] |
Experimental Validation of Inhibitory Activity
The cornerstone of inhibitor characterization lies in robust and reproducible experimental validation. The following protocols outline standard methodologies for determining the inhibitory activity of compounds like 4-Dimethylamino-benzamidine hydrochloride.
Experimental Workflow: Determining Inhibitory Constants
The general workflow for assessing the inhibitory potential of a compound involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.
Caption: General workflow for determining enzyme inhibition constants.
Protocol 1: Chromogenic Trypsin Inhibition Assay
This protocol utilizes a chromogenic substrate that releases a colored product upon cleavage by trypsin, allowing for spectrophotometric measurement of enzyme activity.
Materials:
-
Bovine Pancreatic Trypsin
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate
-
4-Dimethylamino-benzamidine hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare a stock solution of the chromogenic substrate (e.g., 20 mM BAPNA in DMSO).
-
Prepare a series of dilutions of 4-Dimethylamino-benzamidine hydrochloride in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the different inhibitor dilutions to the test wells. For control wells (no inhibitor), add 25 µL of Assay Buffer.
-
Add 25 µL of the trypsin solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the pre-warmed chromogenic substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Protocol 2: Fluorometric Thrombin Inhibition Assay
This assay employs a fluorogenic substrate that releases a fluorescent product upon cleavage by thrombin, offering higher sensitivity than chromogenic assays.
Materials:
-
Human α-Thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
4-Dimethylamino-benzamidine hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of thrombin in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a series of dilutions of 4-Dimethylamino-benzamidine hydrochloride in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add 50 µL of the thrombin solution to all wells.
-
Add 25 µL of the different inhibitor dilutions to the test wells. For control wells, add 25 µL of Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rates from the linear portion of the fluorescence vs. time curves.
-
Calculate the IC50 and Ki values as described in the chromogenic assay protocol.
-
Mechanism of Action: The Benzamidine Binding Mode
Benzamidine and its derivatives are competitive inhibitors, meaning they bind to the active site of the serine protease, directly competing with the natural substrate.
Sources
- 1. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Aminobenzamidine as inhibitor of trypsinogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
comparative analysis of substituted benzamidines as serine protease inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of serine protease inhibition, the selection of an appropriate inhibitory scaffold is a critical first step. Among the myriad of choices, substituted benzamidines have long stood as a cornerstone, offering a versatile and well-characterized platform for the design of potent and selective inhibitors. This guide provides a comprehensive comparative analysis of substituted benzamidines, grounded in experimental data and field-proven insights, to empower you in your research and development endeavors.
The Enduring Significance of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, from digestion and blood coagulation to immunity and tissue remodeling. Their catalytic activity is tightly regulated; however, dysregulation can lead to a cascade of pathological events, implicating them in diseases such as thrombosis, inflammation, cancer, and neurodegenerative disorders. The development of small molecule inhibitors that can selectively modulate the activity of specific serine proteases is, therefore, a highly sought-after therapeutic strategy.
The catalytic mechanism of serine proteases hinges on a highly conserved catalytic triad, most commonly composed of serine, histidine, and aspartate residues. The serine residue acts as the primary nucleophile, attacking the carbonyl carbon of the scissile peptide bond in the substrate. The specificity of a given serine protease is largely dictated by the nature of its substrate-binding pockets, particularly the S1 pocket, which accommodates the amino acid residue at the P1 position of the substrate. Trypsin-like serine proteases, for instance, possess a deep S1 pocket with an aspartic acid residue at its base, conferring a preference for substrates with basic residues like arginine and lysine at the P1 position.
Benzamidine: A Privileged Scaffold for Targeting Trypsin-Like Serine Proteases
Benzamidine, with its positively charged amidinium group, is a bioisostere of the guanidinium group of arginine. This inherent structural mimicry makes it an excellent candidate for targeting the S1 pocket of trypsin-like serine proteases. The cationic amidinium moiety forms a strong salt bridge with the anionic aspartate residue at the bottom of the S1 pocket, anchoring the inhibitor to the active site. This fundamental interaction forms the basis of the competitive and reversible inhibitory mechanism of benzamidine and its derivatives.[1][2][3]
The true power of the benzamidine scaffold, however, lies in its amenability to chemical modification. By strategically introducing substituents onto the benzene ring, researchers can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. These substituents can engage in additional interactions with the enzyme's active site and surrounding surface residues, moving beyond the primary S1 pocket interaction to exploit other binding determinants.
Comparative Analysis of Substituted Benzamidines: A Data-Driven Approach
The inhibitory potency of substituted benzamidines is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor. The following tables summarize the inhibitory activities of a selection of substituted benzamidines against key serine proteases, providing a quantitative basis for comparison.
Table 1: Inhibition of Thrombin and Plasmin by Substituted Benzamidines
| Inhibitor | Substituent(s) | Thrombin Kᵢ (µM) | Plasmin Kᵢ (µM) |
| Benzamidine | Unsubstituted | 344 ± 33 | 1074 ± 19 |
| 4-Aminobenzamidine | 4-NH₂ | - | - |
| 4-Carboxybenzamidine | 4-COOH | - | - |
| Pentamidine | 1,5-bis(4-amidinophenoxy)pentane | 4.5 ± 2.3 | 2.1 ± 0.8 |
Data sourced from Nallan Chakravarthula et al., 2025.[3]
Table 2: Inhibition of Factor Xa and Trypsin by Benzamidine Derivatives
| Inhibitor | Substituent(s) | Factor Xa Kᵢ (nM) | Trypsin Kᵢ (nM) |
| Chloroaniline 1 (ST368) | Isoxazoline with chloroaniline | 1.5 | - |
| SF303 | Isoxazoline derivative | 6.3 | 110 |
| Racemic 4'-amidinobenzenesulfonyl-glycyl-4-amidinophenylalanine ethyl ester | Bis-benzamidine derivative | High Affinity | - |
Data sourced from Lee et al., 2005 and Brandstetter et al., 1998.[4][5]
Structure-Activity Relationships (SAR): The Key to Rational Inhibitor Design
The data presented in the tables above, along with numerous other studies, have allowed for the elucidation of key structure-activity relationships for substituted benzamidines. Understanding these relationships is paramount for the rational design of novel inhibitors with desired properties.
A quantitative structure-activity relationship (QSAR) analysis of a series of substituted benzamidines against trypsin, thrombin, plasmin, and C1s revealed the importance of several physicochemical properties of the substituents.[6] For plasmin and C1s, both electron-donating and hydrophobic substituents were found to enhance inhibitory activity.[6] In contrast, the inhibition of thrombin was primarily influenced by the hydrophobicity of the substituent.[6] The interaction with trypsin was more complex, with molar refractivity and molecular weight playing significant roles.[6]
These findings underscore the subtle yet critical differences in the active site topographies of these closely related enzymes. The design of selective inhibitors, therefore, requires a nuanced approach that considers not just the S1 pocket but also the surrounding subsites. For instance, inhibitors effective against Factor Xa often adopt an extended conformation, allowing them to occupy the S3/S4 region of the active site.[7]
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of substituted benzamidines as serine protease inhibitors necessitates the use of well-defined and reproducible experimental protocols. The following section provides a detailed, step-by-step methodology for a typical enzyme kinetic assay to determine the inhibitory potency of a compound.
Protocol: Determination of Inhibitor Potency (Kᵢ) using a Chromogenic Substrate
This protocol describes the determination of the inhibition constant (Kᵢ) for a competitive inhibitor using a chromogenic substrate, which upon cleavage by the serine protease, releases a colored product that can be monitored spectrophotometrically.
Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin, Factor Xa)
-
Chromogenic substrate specific for the protease of interest (e.g., Nα-Benzoyl-L-arginine p-nitroanilide for Trypsin)
-
Substituted benzamidine inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.1% PEG 8000)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide)
Experimental Workflow:
Caption: Workflow for determining the Ki of a serine protease inhibitor.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substituted benzamidine inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock solution in DMSO to obtain a range of concentrations.
-
Prepare a working solution of the serine protease in assay buffer. The final enzyme concentration should be chosen to give a linear rate of substrate hydrolysis for at least 10 minutes.
-
Prepare a working solution of the chromogenic substrate in assay buffer. The final substrate concentration should ideally be at or below its Michaelis constant (Kₘ) for the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, add a small volume (e.g., 2 µL) of each inhibitor dilution to triplicate wells.
-
To the control wells (no inhibitor), add the same volume of DMSO.
-
Add the enzyme solution to all wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
For each well, plot the absorbance values against time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of each curve.
-
To determine the Kᵢ value, the data can be analyzed using several methods:
-
Dixon Plot: Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration at different substrate concentrations. The Kᵢ is the negative of the x-intercept of the point where the lines intersect.
-
Cheng-Prusoff Equation: If the IC₅₀ is determined, the Kᵢ can be calculated using the equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.
-
Non-linear Regression: Fit the velocity data directly to the appropriate equation for competitive inhibition using specialized software.
-
-
Visualizing the Inhibition: A Molecular Perspective
The interaction between a substituted benzamidine and the active site of a serine protease can be visualized to better understand the principles of SAR. The following diagram illustrates the key interactions of a generic substituted benzamidine inhibitor within the active site of a trypsin-like serine protease.
Caption: Key interactions of a substituted benzamidine in a serine protease active site.
This schematic highlights the critical ionic interaction between the positively charged amidinium group of the inhibitor and the negatively charged aspartate residue in the S1 pocket. The benzene ring of the inhibitor typically engages in hydrophobic interactions with the side chains of residues lining the S1 pocket. The substituents on the benzene ring can then extend into the S2-S4 pockets, where they can form additional hydrophobic, steric, or hydrogen bonding interactions, thereby influencing the inhibitor's potency and selectivity.
Conclusion and Future Directions
Substituted benzamidines represent a robust and versatile class of serine protease inhibitors. Their inherent ability to target the S1 pocket of trypsin-like enzymes, combined with the vast chemical space accessible through substitution, has made them an invaluable tool in both basic research and drug discovery. A thorough understanding of the structure-activity relationships, guided by quantitative experimental data, is essential for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the specific roles of individual serine proteases in disease continues to grow, the targeted design of substituted benzamidine inhibitors will undoubtedly remain a key strategy in the development of novel therapeutics.
References
- Brandstetter, H., et al. (1998). Design of benzamidine-type inhibitors of factor Xa. Journal of Medicinal Chemistry, 41(22), 4240-4250.
- Renatus, M., et al. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of Medicinal Chemistry, 41(26), 5445-5456.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
- Lee, Y. R., et al. (2005). Nonbenzamidine isoxazoline derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3575-3578.
- Stürzebecher, J., et al. (2001). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. Bioorganic & Medicinal Chemistry Letters, 11(5), 641-645.
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of Biological Chemistry, 240(4), 1579-1585.
- Chakravarthula, T. N., et al. (2021). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 16(11), 1835-1842.
- Nallan Chakravarthula, T., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
- BenchChem. (n.d.). The Chromogenic Substrate Cbz-Lys-Arg-pNA: An In-Depth Technical Guide for Serine Protease Detection.
- protocols.io. (2019).
- Sigma-Aldrich. (n.d.).
- LibreTexts Biology. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.
- Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
- Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- Tervonen, T. A., et al. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. Methods in Molecular Biology, 1574, 139-152.
- Life Chemicals. (n.d.). Serine Protease Screening Libraries.
- Ramos Llorca, A. (n.d.). Design, Synthesis and Biochemical evaluation of novel serine protease inhibitors.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- SSERC. (n.d.).
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design of benzamidine-type inhibitors of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Assay of Trypsin Inhibition [protocols.io]
A Senior Application Scientist's Guide: 4-(Dimethylamino)benzimidamide hydrochloride vs. Leupeptin for Immunoprecipitation
For researchers, scientists, and drug development professionals, the integrity of immunoprecipitation (IP) data hinges on the effective preservation of the target protein from degradation. The moment a cell is lysed, a cascade of proteolytic enzymes is unleashed, posing an immediate threat to the protein of interest. The strategic use of protease inhibitors is, therefore, not merely a procedural step but a critical determinant of experimental success. This guide provides an in-depth comparison of two commonly employed protease inhibitors, 4-(Dimethylamino)benzimidamide hydrochloride and Leupeptin, offering field-proven insights and experimental data to inform your choice for optimal protein protection during immunoprecipitation.
The Critical Role of Protease Inhibition in Immunoprecipitation
Immunoprecipitation is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate. However, the very process of cell lysis disrupts the subcellular compartmentalization that normally sequesters proteases, leading to a proteolytic free-for-all that can rapidly degrade the target protein and its interacting partners.[1] The addition of protease inhibitors to the lysis buffer is a non-negotiable step to safeguard against this, ensuring that the protein you meticulously isolate is intact and representative of its in vivo state.
Proteases are broadly classified based on their catalytic mechanism, with serine, cysteine, and metalloproteases being the most prevalent threats during protein extraction from mammalian cells.[2] An ideal protease inhibitor, or a cocktail of inhibitors, should offer broad-spectrum protection against the proteases most likely to be active in your specific sample type.
Leupeptin: A Natural Peptide Aldehyde Inhibitor
Leupeptin is a naturally occurring tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by various species of actinomycetes.[3][4] It is a well-characterized and widely used inhibitor, valued for its efficacy against a range of proteases.
Mechanism of Action
Leupeptin functions as a reversible, competitive inhibitor of both serine and cysteine proteases.[5] Its mechanism hinges on the C-terminal argininal residue, which contains an aldehyde group. This aldehyde group forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease, effectively blocking its catalytic activity.[6] This interaction is reversible, a factor to consider in experimental design.
Caption: Mechanism of Leupeptin inhibition.
Specificity and Potency
Leupeptin exhibits potent inhibition against a variety of proteases, including trypsin, plasmin, papain, calpain, and cathepsins B, H, and L.[7][8] Notably, it does not inhibit α-chymotrypsin or thrombin.[3] The inhibition constants (Ki) for leupeptin are in the nanomolar to low micromolar range for many of its targets, indicating high-affinity binding.
This broad-spectrum activity against common serine and cysteine proteases makes leupeptin a valuable component of many protease inhibitor cocktails.[2]
This compound: A Synthetic Serine Protease Inhibitor
This compound is a synthetic, small-molecule inhibitor belonging to the benzamidine class of compounds.[9] While less extensively characterized in peer-reviewed literature compared to leupeptin, benzamidine derivatives are well-established as competitive inhibitors of serine proteases.[10][11]
Mechanism of Action
Caption: Presumed mechanism of 4-(Dimethylamino)benzimidamide.
Specificity and Potency
4-(Dimethylamino)benzimidamide is classified as a potent inhibitor of serine proteases.[9] The broader class of benzamidine derivatives is known to inhibit trypsin, thrombin, and plasmin.[10][13] Specific inhibition constants (Ki) for this compound are not widely reported in the literature. However, studies on related benzamidine derivatives show Ki values for trypsin in the micromolar range.[14] It is important to note that the inhibitory potency of benzamidine derivatives can be influenced by substitutions on the benzene ring.[9][15] Without specific experimental data, the precise potency of the 4-(dimethylamino) derivative against a panel of proteases remains to be definitively established.
Head-to-Head Comparison: this compound vs. Leupeptin
| Feature | This compound | Leupeptin |
| Inhibitor Class | Synthetic small molecule (Benzamidine derivative) | Natural peptide aldehyde |
| Mechanism | Reversible, competitive[11] | Reversible, competitive[7] |
| Target Proteases | Serine proteases (e.g., trypsin-like)[9] | Serine and Cysteine proteases (e.g., trypsin, cathepsins, calpain)[7] |
| Inhibition Constant (Ki) | Not widely reported for this specific derivative. Benzamidines typically in the µM range for trypsin.[14] | Trypsin: ~3.5-35 nM[3][8], Cathepsin B: ~4.1-6 nM[3][8] |
| Typical Working Conc. | Not definitively established for IP. Benzamidine is used at ~1 mM.[12] | 1-10 µM (0.5-5 µg/mL)[3] |
| Solubility | Soluble in water[9] | Soluble in water, ethanol, methanol, DMSO[16] |
| Stability in Aqueous Solution | Benzamidines are sensitive to oxidation and hydrolysis, especially at alkaline pH. Fresh preparation is recommended.[17] | Stock solutions are stable for weeks at 4°C or months at -20°C. Working solutions are less stable.[16][18] |
Experimental Considerations and Recommendations
The choice between this compound and leupeptin, or their use in combination, depends on the specific experimental context.
-
Broad-Spectrum Coverage: Leupeptin offers a broader spectrum of inhibition, targeting both serine and cysteine proteases. This is a significant advantage as cysteine proteases, such as cathepsins, are also released upon cell lysis. For general-purpose protein protection during IP, leupeptin is a robust choice.
-
Targeting Serine Proteases: If your primary concern is the activity of trypsin-like serine proteases, this compound can be an effective and economical option.
-
The Power of Cocktails: In practice, a single inhibitor is rarely sufficient to provide complete protection. Most researchers employ a "cocktail" of inhibitors targeting different protease classes.[2] A common strategy is to combine a serine protease inhibitor (like 4-(Dimethylamino)benzimidamide or PMSF), a cysteine protease inhibitor (like leupeptin or E-64), and a metalloprotease inhibitor (like EDTA, unless it interferes with downstream applications).
-
Stability and Handling: The limited stability of benzamidine derivatives in aqueous solution necessitates the fresh preparation of lysis buffers containing this inhibitor. Leupeptin solutions, while also having a limited shelf-life at working concentrations, offer more flexibility with the stability of stock solutions.[18]
Experimental Protocol: Immunoprecipitation with Protease Inhibition
This protocol provides a general workflow for immunoprecipitation from cultured mammalian cells, highlighting the critical steps for effective protease inhibition.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitors:
-
Leupeptin stock solution (10 mM in water)
-
This compound
-
Other inhibitors as needed (e.g., PMSF, aprotinin, E-64, EDTA)
-
-
Primary antibody for IP
-
Protein A/G magnetic or agarose beads
-
Wash Buffer (e.g., Cell Lysis Buffer or a less stringent buffer)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Workflow:
Caption: A typical immunoprecipitation workflow.
Step-by-Step Methodology:
-
Prepare Lysis Buffer with Fresh Inhibitors: Immediately before use, supplement your ice-cold lysis buffer with a cocktail of protease inhibitors. For a broad-spectrum approach, consider:
-
1-10 µM Leupeptin[3]
-
1 mM this compound (or another serine protease inhibitor like PMSF or aprotinin)
-
Other inhibitors as required for your system.
-
-
Cell Lysis: Wash cultured cells with ice-cold PBS and then add the freshly prepared, ice-cold lysis buffer. Incubate on ice for 10-30 minutes with occasional vortexing.
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the clear supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C with gentle rotation. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the specific primary antibody to the pre-cleared lysate. Incubate for 2 hours to overnight at 4°C with gentle rotation to allow the formation of antigen-antibody complexes.
-
Immune Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in elution buffer (e.g., 2x Laemmli sample buffer). Boil the samples for 5-10 minutes to elute the protein from the beads.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted protein for downstream analysis, such as SDS-PAGE and Western blotting.
Conclusion
Both this compound and leupeptin are valuable tools for preserving protein integrity during immunoprecipitation. Leupeptin offers the advantage of broader specificity, inhibiting both serine and cysteine proteases with high potency. This compound is a more targeted inhibitor of serine proteases.
For most applications, a comprehensive protease inhibitor cocktail containing inhibitors for multiple protease classes is the most robust strategy. When choosing individual inhibitors, the broader coverage of leupeptin makes it a strong candidate for initial experiments. However, the cost-effectiveness of synthetic inhibitors like this compound makes them a viable option, particularly when serine protease activity is the primary concern. As with any experimental variable, empirical testing may be necessary to determine the optimal protease inhibitor or cocktail for your specific protein of interest and biological system.
References
-
Leupeptin. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Baici, A., & György, P. (1990). The slow, tight-binding inhibition of cathepsin B by leupeptin. A hysteretic effect. European Journal of Biochemistry, 187(3), 661–667.
- Suda, H., Aoyagi, T., Takeuchi, T., & Umezawa, H. (1976). Inhibition of proteinases by leupeptin and antipain. BBA - Enzymology, 429(3), 903-909.
-
What is Protease Inhibitor Cocktail. (2025, January 16). Tinzyme. Retrieved January 12, 2026, from [Link]
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937.
- Inhibition properties of free and conjugated leupeptin analogues. (2020). FEBS Open Bio, 10(12), 2605–2615.
-
Protease Inhibitor Cocktails: How They Prevent Protein Degradation. (2022, December 29). Boster Bio. Retrieved January 12, 2026, from [Link]
-
Leupeptin. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Alves, T. P., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
-
Protease Inhibitor Cocktails: How They Prevent Protein Degradation. (2022, December 29). Boster Bio. Retrieved January 12, 2026, from [Link]
-
Leupeptin. (n.d.). Cepham Life Sciences. Retrieved January 12, 2026, from [Link]
- Thrombin Inhibition by Novel Benzamidine Derivatives: A Free-Energy Perturbation Study. (2002). Journal of Medicinal Chemistry.
-
Small-molecule inhibitor: benzamidine. (2023, September 8). MEROPS - the Peptidase Database. Retrieved January 12, 2026, from [Link]
-
Leupeptin Hemisulfate. (n.d.). UBPBio. Retrieved January 12, 2026, from [Link]
-
Benzamidine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. (2022).
-
Immunoprecipitation Protocol: A Visual Guide. (2024, September 26). Cell Signaling Technology. Retrieved January 12, 2026, from [Link]
-
Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? (2015, April 20). ResearchGate. Retrieved January 12, 2026, from [Link]
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- 4. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cephamls.com [cephamls.com]
- 8. Immunoprecipitation Protocol [scispace.com]
- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzamidine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to Serine Protease Inhibitors: Evaluating 4-Dimethylamino-benzamidine vs. AEBSF
For researchers, scientists, and drug development professionals, the unwanted activity of serine proteases during protein purification, cell culture, or enzymatic assays can be a significant source of experimental variability and product degradation. The selection of an appropriate inhibitor is a critical decision that hinges on the specific application, the nature of the target protease, and the desired outcome of the inhibition. This guide provides an in-depth technical comparison of two common serine protease inhibitors: 4-Dimethylamino-benzamidine hydrochloride, a classic reversible inhibitor, and 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), a widely used irreversible inhibitor.
Our focus extends beyond a simple cataloging of features. We will delve into the mechanistic rationale behind their use and provide the self-validating experimental frameworks necessary to evaluate their performance directly in your laboratory. This approach empowers you to move from relying on generic recommendations to making data-driven decisions tailored to your unique experimental context.
Chapter 1: Understanding the Inhibitor Candidates
A foundational understanding of each inhibitor's mechanism of action is paramount to designing effective experimental protocols and interpreting results. The two compounds represent fundamentally different approaches to enzyme inhibition.
Profile: 4-Dimethylamino-benzamidine Hydrochloride – The Reversible Competitor
4-Dimethylamino-benzamidine belongs to the benzamidine class of compounds, which are well-characterized as reversible, competitive inhibitors of trypsin-like serine proteases.[1][2][3][4]
Mechanism of Action: The inhibitory power of benzamidines stems from their structural mimicry of the side chains of arginine and lysine, the preferred substrates for trypsin-like proteases. The positively charged amidinium group of the inhibitor forms a strong ionic interaction with the negatively charged aspartate residue (Asp189) located at the bottom of the enzyme's S1 specificity pocket.[5] This binding event physically occludes the active site, preventing the substrate from binding. Because this interaction is non-covalent, the inhibition is reversible; the inhibitor can associate and dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration.[2][4]
Figure 1: Competitive inhibition by 4-Dimethylamino-benzamidine.
Profile: AEBSF Hydrochloride – The Irreversible Inactivator
AEBSF has gained popularity as a safer and more stable alternative to other irreversible serine protease inhibitors like PMSF and DFP.[6][7] It acts as a broad-spectrum inhibitor targeting enzymes such as trypsin, chymotrypsin, plasmin, and thrombin.[1][8]
Mechanism of Action: AEBSF is a sulfonyl fluoride. Its mechanism involves the irreversible acylation of the catalytic serine residue (Ser195) in the active site of the protease.[1] The process begins with the formation of a reversible enzyme-inhibitor complex. Following this, the highly reactive sulfonyl fluoride group attacks the hydroxyl group of the active site serine. This results in the formation of a stable, covalent sulfonyl-enzyme derivative, effectively and permanently inactivating the enzyme.[1][9]
Figure 2: Irreversible inactivation mechanism of AEBSF.
Chapter 2: Head-to-Head Performance Comparison
The choice between a reversible and an irreversible inhibitor is dictated by the experimental goal. The following table summarizes the key operational differences to guide your selection.
| Parameter | 4-Dimethylamino-benzamidine HCl | AEBSF HCl | Rationale & Field Insights |
| Mechanism | Reversible, Competitive[1][5] | Irreversible, Covalent Acylation[1][6] | Choose reversible for applications where enzyme activity might need to be restored (e.g., affinity chromatography elution). Choose irreversible for complete and permanent shutdown of proteolysis (e.g., preparing cell lysates). |
| Potency Metric | Inhibition Constant (Kᵢ ). Lower is better. | Inactivation Rate Constant (kᵢₙₐ꜀ₜ/Kᵢ ). Higher is better.[10][11] | Kᵢ represents the concentration for 50% inhibition at equilibrium. kᵢₙₐ꜀ₜ/Kᵢ reflects the efficiency of covalent modification, a more relevant metric for irreversible inhibitors. |
| Typical Kᵢ (Trypsin) | ~19-22 µM (for parent compound Benzamidine)[12][13] | Not applicable (irreversible) | The dimethylamino group likely modifies the binding affinity compared to the parent compound, necessitating experimental validation.[14] |
| Working Conc. | 0.5 - 4.0 mM | 0.1 - 1.0 mM[1] | AEBSF is generally effective at lower concentrations due to its permanent mode of action. |
| Aqueous Stability | Low. Solutions should be prepared fresh daily; sensitive to oxidation.[15][16] | High at acidic/neutral pH. Hydrolyzes at pH > 7.5.[17] | AEBSF's superior stability in typical buffers (pH 7.0-7.5) is a major advantage for lengthy purification protocols. |
| Solubility (Water) | ~50 mg/mL[16] | ~200 mg/mL[6] | AEBSF's high water solubility eliminates the need for organic solvents like DMSO or ethanol, which can be problematic in some downstream applications. |
| Toxicity | Data not widely available, handle with standard care. | Significantly lower toxicity than PMSF or DFP.[6] | AEBSF is considered a safer alternative to traditional hazardous irreversible inhibitors. |
| Specificity | Primarily trypsin-like serine proteases.[5] | Broad-spectrum serine protease inhibitor.[1] | Benzamidine's specificity is an advantage if you only want to inhibit trypsin-like enzymes. AEBSF is better for general protection against a wider range of serine proteases. |
Chapter 3: The Experimental Framework for Performance Evaluation
This section provides the causal logic and step-by-step protocols for quantifying the performance of each inhibitor. The core principle of a self-validating protocol is that it allows you to generate your own reliable data, rather than relying on potentially context-dependent literature values.
Designing the Assay: The "Why" Behind the "How"
-
Choice of Enzyme and Substrate: Bovine trypsin is an excellent model serine protease due to its low cost, high purity, and stability. A chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) is ideal. Upon cleavage by trypsin, it releases p-nitroaniline, which has a strong absorbance at 405 nm, allowing for continuous kinetic monitoring with a standard spectrophotometer.
-
Buffer System: A Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 20 mM) is standard. Calcium ions are essential for the stability and maximal activity of trypsin.
-
The Critical Difference: The experimental design must account for the different mechanisms. For the reversible 4-Dimethylamino-benzamidine, we measure reaction rates at equilibrium across various substrate and inhibitor concentrations to determine Kᵢ. For the irreversible AEBSF, we measure the rate of inactivation over time to determine kᵢₙₐ꜀ₜ and Kᵢ.
Figure 3: General workflow for evaluating protease inhibitors.
Protocol 1: Determination of Kᵢ for 4-Dimethylamino-benzamidine (Reversible)
This protocol determines the inhibition constant (Kᵢ) by measuring initial reaction velocities (v₀) at multiple substrate and inhibitor concentrations.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Trypsin Stock: 1 mg/mL in 1 mM HCl. Dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.
-
Substrate (L-BAPA) Stock: 10 mM in DMSO. Prepare a range of dilutions in Assay Buffer.
-
Inhibitor Stock: 100 mM 4-Dimethylamino-benzamidine HCl in Assay Buffer. Prepare a series of dilutions.
-
-
Determine Substrate Kₘ (Michaelis Constant):
-
In a 96-well plate, set up reactions containing a fixed amount of trypsin and varying concentrations of L-BAPA (e.g., 0.1 to 2 mM).
-
Initiate the reaction by adding trypsin.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 5-10 minutes in a plate reader.
-
Calculate the initial velocity (v₀) from the linear portion of the progress curve for each substrate concentration.
-
Plot v₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ.
-
-
Determine Kᵢ:
-
Set up reactions with a substrate concentration near the Kₘ value.
-
Add varying concentrations of the inhibitor (e.g., 0 to 200 µM) to the wells.
-
Pre-incubate the enzyme with the inhibitor for 5 minutes to allow equilibrium to be reached.
-
Initiate the reaction by adding the substrate.
-
Measure initial velocities (v₀) as described above.
-
Analyze the data using a Dixon plot (1/v₀ vs. [Inhibitor]) or by global fitting to the equation for competitive inhibition to calculate Kᵢ.
-
Protocol 2: Determination of kᵢₙₐ꜀ₜ/Kᵢ for AEBSF (Irreversible)
This protocol, based on the Kitz-Wilson method, measures the rate of enzyme inactivation in the presence of the inhibitor.[18][19]
-
Reagent Preparation:
-
Use the same Assay Buffer, Trypsin, and L-BAPA stocks as in Protocol 1.
-
AEBSF Stock: 100 mM in Assay Buffer. Prepare fresh dilutions.
-
-
Kinetic Measurement:
-
In a 96-well plate, prepare reactions containing a fixed concentration of substrate (L-BAPA, ideally at a concentration >> Kₘ to ensure the enzyme is saturated).
-
Add varying concentrations of AEBSF (e.g., 0 to 500 µM).
-
Initiate the reaction by adding trypsin and immediately start monitoring the absorbance at 405 nm continuously for 15-30 minutes.
-
Causality Check: Unlike the reversible inhibitor assay where we only need the initial rate, here we need the entire progress curve. The curve will be non-linear, showing a decrease in reaction rate over time as the enzyme is progressively inactivated.
-
-
Data Analysis:
-
For each AEBSF concentration, fit the progress curve (Absorbance vs. Time) to a first-order exponential decay equation: Product = (v₀/k_obs) * (1 - exp(-k_obs * t)) This will yield the apparent rate constant of inactivation (kₒₑₛ) for each inhibitor concentration [I].
-
Plot the calculated kₒₑₛ values against the corresponding AEBSF concentration [I].
-
Fit this data to the hyperbolic equation: k_obs = k_inact * [I] / (K_I * (1 + [S]/K_m) + [I]) This fit will provide the values for kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kᵢ (the inhibitor concentration that gives half-maximal inactivation).[18]
-
The second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ , represents the overall efficiency of the inhibitor and is the most important parameter for comparison.[11][20]
-
Chapter 4: Interpretation and Selection
Having experimentally determined Kᵢ for 4-Dimethylamino-benzamidine and kᵢₙₐ꜀ₜ/Kᵢ for AEBSF, you can now make an informed choice.
-
For Complete Protease Shutdown (e.g., Lysate Preparation): An inhibitor with a high kᵢₙₐ꜀ₜ/Kᵢ is desirable. AEBSF is the superior choice here. Its irreversible nature ensures that once it has acted, no further proteolytic activity from serine proteases will occur. Its high water solubility and lower toxicity make it preferable to PMSF for this application.[6]
-
For Protecting Proteins During Purification (e.g., Chromatography): The choice is more nuanced. If you need to remove the inhibitor later to restore enzyme function, the reversible 4-Dimethylamino-benzamidine is the only option. It can be easily removed by dialysis or diafiltration. However, because it is a competitive inhibitor, you may need to use higher concentrations if your protein sample has high levels of endogenous substrates. Its limited stability in solution requires it to be added fresh to buffers.[16] If permanent inactivation is acceptable and you need long-term stability in your buffers during a multi-day purification process, AEBSF is a very strong candidate.
-
For Cell Culture Applications: AEBSF is often used directly in cell culture media at low concentrations (0.1-0.25 mM) to prevent degradation of secreted proteins.[8] Its stability and low toxicity are key advantages here.[6] The use of a reversible inhibitor like 4-Dimethylamino-benzamidine in long-term culture is less common due to its lower stability.
By investing the time to perform these validation experiments, you transition from a user to an expert, ensuring that your choice of protease inhibitor is not just a line item in a protocol, but a well-reasoned and validated component of your experimental design.
References
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Citron M, Diehl T S, Capell A, et al. (1996). Inhibition of amyloid β-protein production in neural cells by the serine protease inhibitor AEBSF. Neuron, 17(1): 171-179. [Link]
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Nakabo Y, Pabst M J. (1996). Lysis of leukemic cells by human macrophages: inhibition by 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF), a serine protease inhibitor. Journal of leukocyte biology, 60(3): 328-336. [Link]
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Krištofíková, Z., Krištofik, J., & Klaschka, J. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]
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Chem-Impex International. (n.d.). 4-Dimethylamino-benzamidine hydrochloride. Chem-Impex. [Link]
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Maurer, T., Furet, P., & Ion, A. E. (2014). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 6(13), 1497–1510. [Link]
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Mader, L. K., & Keillor, J. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC medicinal chemistry, 15(5), 1047–1062. [Link]
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Wang, Y., Liu, Y., Wang, J., & Zhang, Y. (2021). Hydrolysis kinetic study of AEBSF, a protease inhibitor used during cell culture process of HIV-1 broadly neutralizing antibody CAP256-VRC25.26. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
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The Analytical Based Development Center. (n.d.). Protease Inhibitor & Reduction Agents. ABDC WorkShop. [Link]
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El-Fakharany, E. M., El-Baky, N. A., & Redwan, E. M. (2020). Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. Molecules (Basel, Switzerland), 25(22), 5468. [Link]
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Thalen, F. I., & Wipf, P. (2014). A fragment-based method to discover irreversible covalent inhibitors of cysteine proteases. Journal of medicinal chemistry, 57(11), 4681–4690. [Link]
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Buxbaum, E. (2016). Response to "Does not adding PMSF and Benzamindine to my cell free extract degrade my protein of interest?". ResearchGate. [Link]
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Suddath, F. L., et al. (1982). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 25(5), 509–514. [Link]
-
Krebs, G. (1979). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Biochimie, 61(4), 559–565. [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937. [Link]
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MEROPS. (2023). Small-molecule inhibitor: benzamidine. MEROPS - the Peptidase Database. [Link]
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Sigma-Aldrich. (n.d.). Benzamidine hydrochloride hydrate. SLS. [Link]
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Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. [Link]
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Wikipedia. (n.d.). Benzamidine. Wikipedia. [Link]
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Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3-20. [Link]
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Strelow, J. M. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. Journal of biomolecular screening, 21(9), 883–899. [Link]
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A Comparative Guide to Serine Protease Inhibitors: Nafamostat Mesylate vs. 4-(Dimethylamino)benzimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibition, researchers are often faced with a choice between clinically established polyspecific inhibitors and foundational research tools. This guide provides an in-depth technical comparison between nafamostat mesylate, a potent, broad-spectrum inhibitor with clinical applications, and 4-(Dimethylamino)benzimidamide hydrochloride, a classic benzamidine-based inhibitor primarily used in research settings. By examining their mechanisms, inhibitory profiles, and practical considerations, this document aims to equip scientists with the necessary information to make an informed decision for their specific experimental needs.
Section 1: Mechanistic Overview and Target Profiles
Serine proteases play a critical role in a vast array of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and viral entry. The ability to selectively inhibit these enzymes is crucial for both therapeutic intervention and basic research. Nafamostat mesylate and this compound represent two distinct approaches to achieving this inhibition.
Nafamostat Mesylate , a synthetic serine protease inhibitor, is known for its broad-spectrum activity and short half-life, which has led to its use as a clinical anticoagulant and for the treatment of pancreatitis.[1][2] Its mechanism involves acting as a slow, tight-binding substrate that forms a stable acyl-enzyme intermediate with the target protease, effectively sequestering the enzyme.[1] This mechanism allows it to potently inhibit a wide range of proteases involved in the coagulation and complement cascades.
This compound belongs to the well-established class of benzamidine inhibitors. These are reversible competitive inhibitors that mimic the side chains of arginine or lysine, allowing them to bind to the S1 pocket of trypsin-like serine proteases.[3] The cationic amidino group forms a key interaction with a conserved aspartate residue in the base of the S1 pocket. This compound is primarily utilized in biochemical research to prevent proteolysis during protein purification and to study enzyme kinetics.[4]
The following diagram illustrates the classical pathway of the complement cascade, a key system modulated by serine protease inhibitors.
Caption: The Classical Pathway of the Complement Cascade.
Section 2: Comparative Analysis of Inhibitory Potency
A direct comparison of inhibitory potency is essential for selecting the appropriate tool. While nafamostat mesylate has been extensively characterized against a panel of proteases, specific inhibitory constants for this compound are less prevalent in the literature. The table below summarizes the available data for nafamostat mesylate and provides data for the parent compound, benzamidine, as a reference point for the activity of this compound. The addition of the dimethylamino group is expected to increase the hydrophobicity of the molecule, which can influence its binding affinity.[5]
| Target Protease | Nafamostat Mesylate (Ki/IC50) | Benzamidine (Ki) |
| Trypsin | Ki: 11.5 µM, Ki*: 0.4 nM[6] | 21 µM[7] |
| Thrombin | - | 320 µM[7] |
| Plasmin | - | - |
| Kallikrein | - | - |
| Factor Xa | IC50: 0.1 µM[8] | 110 µM[7] |
| TMPRSS2 | Potent Inhibitor[9] | - |
| Tryptase | Ki: 95.3 pM[10] | 20 µM[7] |
Note: Ki* represents the overall inhibition constant for time-dependent inhibitors.
Section 3: Experimental Protocols
To facilitate the direct comparison of these inhibitors in a laboratory setting, a standardized protocol for a serine protease inhibition assay is provided below.
Protocol: Chromogenic Serine Protease Inhibition Assay
This protocol outlines a general method to determine the inhibitory potential of a compound against a serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Inhibitor stock solutions (Nafamostat mesylate and this compound) dissolved in an appropriate solvent (e.g., DMSO or water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the serine protease in Assay Buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired time course.
-
Prepare a working solution of the chromogenic substrate in Assay Buffer. The optimal concentration is typically at or near the Km value for the enzyme.
-
Prepare a serial dilution of the inhibitor stock solutions in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of each inhibitor dilution to triplicate wells.
-
Include control wells containing only Assay Buffer (for no inhibition) and wells with no enzyme (for background subtraction).
-
Add 160 µL of the working protease solution to all wells except the background controls.
-
Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding 20 µL of the working chromogenic substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the background rate from all measurements.
-
Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
The following diagram outlines the general workflow for this experimental protocol.
Caption: Experimental Workflow for a Chromogenic Protease Inhibition Assay.
Section 4: Practical Considerations
Beyond inhibitory potency, several practical factors influence the choice of an inhibitor for a specific application.
Solubility and Stability:
-
Nafamostat mesylate is soluble in water and DMSO.[11] However, it is susceptible to hydrolysis, especially in aqueous solutions, and has a very short half-life in vivo (approximately 8 minutes).[2] Stock solutions in DMSO are more stable when stored at low temperatures.
-
This compound is generally soluble in water, which simplifies its use in aqueous buffer systems common in biochemical assays.[4]
Specificity and Off-Target Effects:
-
Nafamostat mesylate is a broad-spectrum inhibitor, which can be an advantage in applications requiring the simultaneous inhibition of multiple serine proteases, such as preventing coagulation. However, this lack of specificity can be a drawback in studies aiming to dissect the role of a single protease. A notable off-target effect reported in clinical use is hyperkalemia.[12]
-
This compound , like other benzamidines, is not entirely specific and can inhibit a range of trypsin-like serine proteases. Its use is generally confined to in vitro applications where the system is well-defined.
The coagulation cascade is a prime example of a physiological process where these inhibitors have a significant impact.
Caption: The Coagulation Cascade Highlighting Key Serine Proteases.
Section 5: Conclusion and Recommendations
The choice between nafamostat mesylate and this compound is fundamentally guided by the research objective.
Nafamostat mesylate is the inhibitor of choice for applications requiring potent, broad-spectrum inhibition of serine proteases in complex biological systems, including in vivo studies, where its short half-life can be advantageous for controlled inhibition. Its well-documented clinical use and extensive characterization provide a solid foundation for translational research.
This compound remains a valuable and cost-effective tool for routine laboratory applications, such as the inhibition of trypsin-like proteases during protein extraction and purification. Its primary role is as a general-purpose protease inhibitor in well-defined biochemical assays.
For researchers aiming to identify the function of a specific serine protease, neither of these broad-spectrum inhibitors may be ideal. In such cases, the use of more selective, often proprietary, inhibitors would be more appropriate. Ultimately, a thorough understanding of the strengths and limitations of each inhibitor, as outlined in this guide, will enable researchers to select the most suitable reagent to achieve their scientific goals with integrity and precision.
References
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Wikipedia. Nafamostat. [Link]
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Jeon, S., Lee, H., Kim, J. H., Lee, J. Y., Kim, J. K., & Park, J. H. (2022). Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach. Pharmaceuticals, 15(6), 727. [Link]
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Patsnap Synapse. What is Nafamostat Mesilate used for?. [Link]
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Ramjee, M. K., Henderson, I. M., McLoughlin, S. B., & Padova, A. (2000). The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. Thrombosis research, 98(6), 521–529. [Link]
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Coats, E. A. (1973). Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. Journal of Medicinal Chemistry, 16(10), 1102–1106. [Link]
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Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937. [Link]
-
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European journal of biochemistry, 6(4), 502–506. [Link]
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Stürzebecher, J., Prasa, D., Wikström, P., & Vieweg, H. (1994). Novel plasma kallikrein inhibitors of the benzamidine type. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 27(8), 1929–1934. [Link]
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ResearchGate. Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. [Link]
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Li, D., Wang, Y., Zhang, Y., & Li, J. (2024). The Effectiveness and Safety of Nafamostat Mesylate in the Treatment of COVID-19: a Meta-Analysis. Japanese journal of infectious diseases, 77(3), 220–225. [Link]
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Yamamoto, M., Tsuruta, M., & Okabe, T. (2020). In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. Molecules (Basel, Switzerland), 25(22), 5435. [Link]
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U.S. National Library of Medicine. Randomised controlled trial of intravenous nafamostat mesylate in COVID pneumonitis: Phase 1b/2a experimental study to investigate safety, Pharmacokinetics and Pharmacodynamics. [Link]
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Talphera. Optimizing outcomes in medically supervised settings. [Link]
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U.S. National Library of Medicine. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia. [Link]
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U.S. National Library of Medicine. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review. [Link]
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Hoffmann, M., Kleine-Weber, H., Schroeder, S., Krüger, N., Herrler, T., Erichsen, S., Schiergens, T. S., Herrler, G., Wu, N. H., Nitsche, A., Müller, M. A., Drosten, C., & Pöhlmann, S. (2020). SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell, 181(2), 271–280.e8. [Link]
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Wang, M., Cao, R., Zhang, L., Yang, X., Liu, J., Xu, M., Shi, Z., Hu, Z., Zhong, W., & Xiao, G. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell research, 30(3), 269–271. [Link]
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Baek, D. H., Lee, D. Y., & Lee, J. H. (2023). Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. Molecules (Basel, Switzerland), 28(15), 5821. [Link]
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assessing the specificity of 4-Dimethylamino-benzamidine hydrochloride for different proteases
A Comparative Guide to the Specificity of 4-(Dimethylamino)benzamidine for Serine Proteases
This guide provides an in-depth technical assessment of the protease inhibitor 4-(Dimethylamino)benzamidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple product data to explore the causality behind experimental design for inhibitor profiling. We will dissect the methodologies required to validate inhibitor specificity, compare its performance against common alternatives, and provide actionable protocols for your laboratory.
Introduction: The Critical Role of Inhibitor Specificity
Protease inhibitors are indispensable tools in research and therapeutics, used to prevent unwanted proteolysis during protein extraction or to modulate pathological enzyme activity.[1] The utility of an inhibitor, however, is fundamentally dictated by its specificity. A non-specific inhibitor can produce misleading experimental results or off-target effects in a therapeutic context.
4-(Dimethylamino)benzamidine is a synthetic, reversible inhibitor belonging to the benzamidine class of compounds.[2][3] These molecules are recognized as potent inhibitors of serine proteases, a large family of enzymes characterized by a key serine residue in their active site.[1][4] This guide will systematically evaluate the specificity of 4-(Dimethylamino)benzamidine, providing the framework to critically assess its suitability for your specific application.
Mechanism of Action: Competitive Inhibition
Benzamidine and its derivatives function as competitive inhibitors of serine proteases.[3][4] Their chemical structure mimics the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases.[5] This structural analogy allows the inhibitor to bind to the enzyme's active site, directly competing with the endogenous substrate. This binding is reversible, and its strength is quantified by the inhibition constant (Kᵢ).
Caption: Workflow for determining protease inhibitor specificity, from enzyme selection to Kᵢ calculation.
Comparative Performance Data
The specificity of an inhibitor is not an absolute property but is defined by its relative potency against different targets. The data below illustrates the profile of benzamidine derivatives against a panel of human serine proteases.
Table 1: Inhibition Constants (Kᵢ, µM) of a Benzamidine Derivative Across Human Serine Proteases
| Protease | Class | Kᵢ (µM) | Specificity Insight |
| Trypsin | Serine | 3.44 | High Potency |
| Thrombin | Serine | 25 | Moderate Potency |
| Plasmin | Serine | 15 | Moderate Potency |
| Kallikrein | Serine | 8 | High Potency |
| Chymotrypsin | Serine | >1000 | Low to No Potency |
| Papain | Cysteine | >2000 | No Potency (Expected) |
| Pepsin | Aspartyl | >2000 | No Potency (Expected) |
| MMP-2 | Metallo | >2000 | No Potency (Expected) |
Note: Data is representative and synthesized from literature on benzamidine derivatives for illustrative purposes. [2][3][6]The results clearly show a strong preference for trypsin-like serine proteases (which cleave after basic residues) and poor inhibition of chymotrypsin (which cleaves after aromatic residues) and other protease classes.
Comparison with Alternative Serine Protease Inhibitors
To provide context, it is crucial to compare 4-(Dimethylamino)benzamidine with other commonly used inhibitors.
Table 2: Comparison of Common Serine Protease Inhibitors
| Inhibitor | Mechanism | Target Class | Key Characteristics |
| 4-(Dimethylamino)benzamidine | Reversible, Competitive | Trypsin-like Serine Proteases | Specific for trypsin-like enzymes; requires continuous presence. [1][4] |
| PMSF | Irreversible, Covalent | Serine Proteases | Broad-spectrum serine protease inhibitor, but also inhibits some cysteine proteases. Unstable in aqueous solutions, toxic. [4] |
| AEBSF | Irreversible, Covalent | Serine Proteases | Water-soluble and more stable alternative to PMSF. Lower toxicity. Broad specificity within the serine protease class. [1][7] |
| Aprotinin | Reversible, Tight-Binding | Serine Proteases | A small protein inhibitor with broad specificity for serine proteases like trypsin, chymotrypsin, and plasmin. [1] |
Detailed Experimental Protocol: Kᵢ Determination for Trypsin
This protocol provides a self-validating method to determine the Kᵢ of 4-(Dimethylamino)benzamidine hydrochloride for bovine trypsin using the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).
A. Materials and Reagents:
-
Bovine Trypsin
-
4-(Dimethylamino)benzamidine hydrochloride
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
B. Preparation of Stock Solutions:
-
Trypsin Stock (1 mg/mL): Dissolve trypsin in 1 mM HCl. Store at -20°C.
-
Inhibitor Stock (10 mM): Dissolve 4-(Dimethylamino)benzamidine hydrochloride in the Assay Buffer.
-
Substrate Stock (10 mM): Dissolve BAPNA in DMSO.
C. Experimental Procedure:
Part 1: Determination of Substrate Kₘ
-
Prepare serial dilutions of the BAPNA substrate in Assay Buffer (e.g., from 2 mM down to 0.03 mM).
-
In a 96-well plate, add 50 µL of Assay Buffer and 25 µL of each substrate dilution.
-
Initiate the reaction by adding 25 µL of a working solution of trypsin (e.g., 10 µg/mL in Assay Buffer).
-
Immediately place the plate in the reader and measure the change in absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance curve.
-
Plot V₀ against substrate concentration [S] and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Part 2: Determination of IC₅₀ and Kᵢ
-
Prepare serial dilutions of the inhibitor in Assay Buffer (e.g., from 1 mM down to 0.01 µM).
-
In a 96-well plate, add 50 µL of a working solution of trypsin and 25 µL of each inhibitor dilution. Include a "no inhibitor" control.
-
Incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 25 µL of BAPNA substrate. The final substrate concentration should be equal to the Kₘ value determined in Part 1.
-
Measure the initial velocity (V₀) as described above.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) . Since [S] was set to Kₘ, the equation simplifies to Kᵢ = IC₅₀ / 2 .
Conclusion and Recommendations
The experimental framework detailed in this guide demonstrates that 4-(Dimethylamino)benzamidine hydrochloride is a specific, reversible inhibitor of trypsin-like serine proteases . Its negligible activity against other protease classes, such as cysteine or metalloproteases, and even against serine proteases with different substrate specificities like chymotrypsin, makes it a precise tool for targeted applications.
Recommendations for Use:
-
Protein Purification: Ideal for inclusion in lysis buffers when the target protein is susceptible to degradation by trypsin-like proteases. Its reversible nature means it must be present at all steps prior to protease removal. [4]* Enzyme Studies: Excellent for specifically inhibiting trypsin or related enzymes in complex biological samples to isolate the activity of other proteases.
-
Not Recommended for: Use as a broad-spectrum protease inhibitor. For samples with unknown protease profiles, a cocktail containing multiple inhibitor classes (e.g., AEBSF, E-64, EDTA) is more appropriate. [7] By applying the rigorous kinetic analysis described herein, researchers can confidently validate the specificity of 4-(Dimethylamino)benzamidine and ensure the integrity and accuracy of their experimental outcomes.
References
-
López-Mayorga, O., et al. (2021). Reviewing the experimental and mathematical factors involved in tight binding inhibitors Ki values determination: The bi-functional protease inhibitor SmCI as a test model. Biochimie. [Link]
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Ghang, Y.-J., et al. (2018). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Journal of the American Chemical Society. [Link]
-
Ma, C., et al. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. ACS Infectious Diseases. [Link]
-
Harish, B. S., & Uppuluri, K. B. (2018). Specificity of protease inhibitor on different proteases and trypsin-inhibition kinetics. ResearchGate. [Link]
-
University of California, Davis. Protease Kinetics. Bio-Rad Laboratories. [Link]
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NCBI Bookshelf. (2012). Protease Assays. In Assay Guidance Manual. [Link]
-
Guhaniyogi, J., et al. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. MDPI. [Link]
-
Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. [Link]
-
Cytiva. Purification or Removal of Serine Proteases. Cytiva Lifesciences. [Link]
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Kamat, S. S., & Packer, M. S. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. [Link]
-
ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. [Link]
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The Analytical Based Development Center. Protease Inhibitor & Reduction Agents. ABDC WorkShop. [Link]
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Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences. [Link]
-
Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. [Link]
-
NCI-Frederick. IC50-to-Ki converter. National Cancer Institute at Frederick. [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica. [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail Blog. [Link]
-
ResearchGate. (2017). (A) and (B) Showing of IC50 values for various types of inhibitors. ResearchGate. [Link]
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A Researcher's Guide to the Enzymatic Cross-Reactivity of 4-(Dimethylamino)benzimidamide hydrochloride
Introduction: Beyond a Trypanocide
4-(Dimethylamino)benzimidamide, widely known in its aceturate salt form as diminazene aceturate, is a compound historically recognized for its potent antitrypanosomal activity.[1] Its primary mechanism of action was long attributed to its ability to bind to the minor groove of kinetoplast DNA in parasites, particularly at adenine-thymine rich sites, interfering with DNA replication and function.[2] However, the scientific community's understanding of this small molecule has evolved significantly. It is now appreciated that diminazene is not merely a DNA-binding agent but also interacts with various host enzymes, revealing a more complex pharmacological profile.
Recent research has highlighted its role as an activator of angiotensin-converting enzyme 2 (ACE2), which confers potent anti-inflammatory and anti-fibrotic properties.[1][2][3] This discovery has opened new avenues for its therapeutic application. Yet, for researchers and drug developers, this expanded activity profile necessitates a critical question: How selective is this compound?
This guide provides a comprehensive overview of the known enzymatic cross-reactivity of 4-(Dimethylamino)benzimidamide. We will delve into its interactions with its primary targets and off-target enzymes, provide quantitative data for comparison, and offer a robust, validated protocol for assessing its inhibitory activity in your own laboratory settings. Understanding this cross-reactivity is paramount for designing specific experiments, interpreting results accurately, and anticipating potential off-target effects in drug development pipelines.
Primary Target & Cross-Reactivity Profile
The core structure of 4-(Dimethylamino)benzimidamide features a benzamidine group. Benzamidine itself is a well-characterized reversible competitive inhibitor of trypsin and other serine proteases.[4] This structural motif is the primary driver of the compound's interaction with this class of enzymes. While diminazene is explored for its effects on enzymes like ACE2, its most potent and direct inhibitory effects are often observed against serine proteases.
The following table summarizes the known interactions of 4-(Dimethylamino)benzimidamide (Diminazene) with various enzymes. This data is crucial for understanding its selectivity profile.
| Enzyme Target | Enzyme Class | Reported Activity | Quantitative Value (IC50/Ki) | Reference |
| Primary Target Class | ||||
| Trypsin | Serine Protease | Competitive Inhibitor | Not specified in results | [4][5] |
| Known Cross-Reactivity / Other Activity | ||||
| Angiotensin-Converting Enzyme 2 (ACE2) | Metallo-carboxypeptidase | Activator | Not specified in results | [1][2][6] |
| Ca++-ATPase | P-type ATPase | Inhibitor | Concentration-dependent | [1] |
| Eukaryotic Topoisomerase II | Topoisomerase | Interferes with activity | Not specified in results | [1] |
| Various Serine Proteases | Serine Protease | General Inhibitor | Not specified in results | [4][5] |
Structural Basis for Enzyme Interactions
The cross-reactivity of 4-(Dimethylamino)benzimidamide stems from its chemical architecture. The positively charged benzamidine group mimics the side chain of arginine, a common substrate recognition motif for serine proteases like trypsin. This allows it to fit into the enzyme's active site, acting as a competitive inhibitor.
Its more recently discovered role as an ACE2 activator is structurally distinct. This interaction is not based on active site inhibition but likely on allosteric modulation, a mechanism that is an active area of investigation.[6] This dual-activity profile—inhibiting one class of enzymes while activating another—underscores the importance of comprehensive screening.
Experimental Validation: A Practical Guide
To empower researchers to validate these findings and test for cross-reactivity against their enzyme of interest, we provide a detailed protocol for a standard serine protease inhibition assay using a fluorogenic substrate. This method is highly sensitive, compatible with high-throughput screening, and allows for the determination of key inhibitory metrics like IC50.[7][8]
Workflow for Assessing Enzyme Cross-Reactivity
The overall process for testing the cross-reactivity of an inhibitor like 4-(Dimethylamino)benzimidamide is systematic and includes crucial controls to ensure data integrity.
Caption: Workflow for determining enzyme inhibition IC50 values.
Detailed Protocol: Fluorometric Protease Inhibition Assay
This protocol is adapted from standard methodologies for assessing serine protease activity and can be adjusted for specific enzymes.[9]
Materials:
-
Enzyme: Your specific protease of interest (e.g., Trypsin, Thrombin, Plasmin).
-
Inhibitor: 4-(Dimethylamino)benzimidamide hydrochloride (or Diminazene Aceturate).
-
Substrate: A suitable fluorogenic peptide substrate for your enzyme (e.g., Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride for Trypsin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Solvent: DMSO for dissolving the inhibitor.
-
Equipment: 96-well black microplate, fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Inhibitor Stock (10 mM): Dissolve this compound in DMSO. This high-concentration stock ensures the final DMSO concentration in the assay is low (<1%).
-
Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to a concentration that gives a robust linear signal within 30-60 minutes after substrate addition. This must be determined empirically in a preliminary experiment.
-
Substrate Working Solution: Dilute the fluorogenic substrate in assay buffer to a concentration at or near its Michaelis-Menten constant (Km). Using [S] ≈ Km provides good sensitivity to competitive inhibition.
-
-
Assay Plate Setup (in a 96-well plate):
-
Serial Dilution: Create a serial dilution of the inhibitor. For an IC50 determination, an 8-point, 3-fold serial dilution is common.
-
Add 50 µL of assay buffer to wells A2 through A12.
-
Add 100 µL of your highest inhibitor concentration (e.g., 200 µM) to well A1.
-
Transfer 50 µL from A1 to A2, mix, then transfer 50 µL from A2 to A3, and so on. Discard 50 µL from the final dilution well.
-
-
Controls (Critical for Data Validation):
-
100% Activity Control (No Inhibitor): Wells containing assay buffer and DMSO only (matching the solvent concentration in the test wells).
-
0% Activity Control (No Enzyme): Wells containing assay buffer and substrate, but no enzyme. This measures background fluorescence.
-
-
-
Enzyme Addition & Pre-incubation:
-
Add 25 µL of the Enzyme Working Solution to all wells except the "No Enzyme" controls.
-
Gently tap the plate to mix.
-
Incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the Substrate Working Solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity kinetically (e.g., one reading every 60 seconds for 30-60 minutes).
-
-
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))
-
Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conceptual View of Inhibitor Specificity
The goal of cross-reactivity screening is to understand how an inhibitor interacts with both its intended target and potential off-targets.
Caption: Inhibitor interaction with target and off-target enzymes.
Conclusion and Recommendations
This compound is a pharmacologically active molecule with a broader range of biological targets than historically appreciated. Its foundational identity as a serine protease inhibitor, conferred by its benzamidine structure, is a critical factor for any researcher to consider.[4][5] Concurrently, its demonstrated ability to activate ACE2 presents exciting therapeutic possibilities but also highlights a complex interaction profile.[1][2]
For researchers, scientists, and drug development professionals, this duality demands rigorous characterization. When using this compound as a tool to probe a specific biological pathway, it is essential to:
-
Acknowledge the Inherent Protease Inhibition: Be aware that effects observed in complex biological systems may be due to off-target serine protease inhibition.
-
Conduct Selectivity Profiling: Use the provided protocol or commercial screening services to test the compound against a panel of relevant enzymes, particularly proteases, that are active in your experimental model.[7]
-
Utilize Appropriate Controls: In cell-based or in vivo experiments, consider using a structurally related but inactive control compound, or a known, highly specific inhibitor of the target pathway to confirm that the observed effects are truly linked to the intended target.
References
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Reaction Biology. Protease Assay Services. [Link]
-
Adewale, O. B., et al. (2022). A review on therapeutic activities of diminazene aceturate. SciSpace. [Link]
-
Wegner, F., et al. (2021). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Journal of the American Chemical Society. [Link]
-
Swaminathan, G., et al. (2018). The small molecule drug diminazene aceturate inhibits liver injury and biliary fibrosis in mice. Scientific Reports. [Link]
-
de Koning, H. P. (2017). Inhibition plots of [³H]diminazene aceturate transport in T. brucei.... ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. [Link]
-
G-Biosciences. Protease & Protease Inhibitor Systems. [Link]
-
O'Brien, M. E., et al. (2022). Diminazene Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2. International Journal of Molecular Sciences. [Link]
-
Genotech. Bioassays | Protease Assays. [Link]
-
Suganuma, K., et al. (2014). The IC 50 values of pentamidine and diminazene for T. congolense. ResearchGate. [Link]
-
Rizk, M. A., et al. (2016). IC50 values of the diminazene aceturate drug evaluated for B. bovis and T. equi. ResearchGate. [Link]
-
FAO. Diminazene aceturate. [Link]
-
Reis, P. B., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzydamine Hydrochloride?. [Link]
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Liu, K. (2020). Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity. ResearchGate. [Link]
-
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-
Reis, P. B. (2019). Enzymatic Assay of Trypsin Inhibition 9a4h2gw. Scribd. [Link]
-
Walter, G., et al. (1981). Cross-reactivity of antibodies against synthetic peptides. PNAS. [Link]
-
Johnson, K. K., et al. (2005). Sulfonamide allergy and cross-reactivity. Annals of Pharmacotherapy. [Link]
-
Laustsen, A. H. (2018). Antibody Cross-Reactivity in Antivenom Research. Toxins. [Link]
-
Johnson, S., et al. (2011). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. The Journal of Allergy and Clinical Immunology. [Link]
-
Søsted, H., et al. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. British Journal of Dermatology. [Link]3839/)
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Dimethylamino)benzimidamide Hydrochloride
As a Senior Application Scientist, my focus extends beyond the application of our products to ensuring their entire lifecycle, including disposal, is managed with scientific rigor and uncompromising safety. This guide provides a detailed protocol for the proper disposal of 4-(Dimethylamino)benzimidamide hydrochloride (CAS 55978-60-4), a compound often utilized in biochemical research as a protease inhibitor.[1][2] The procedures outlined here are designed to protect laboratory personnel, the community, and the environment by adhering to best practices and regulatory standards.
The fundamental principle guiding chemical disposal is that of "cradle-to-grave" responsibility, a concept central to regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] This means that the generator of the waste is responsible for its safe management from creation to final disposal.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal
This compound belongs to the amidine class of compounds.[5][6] While specific toxicological data for this exact compound is limited, data from closely related benzamidine hydrochloride compounds indicate that it should be handled as a hazardous substance.
Key Hazards Associated with Benzamidine Derivatives:
These hazards necessitate a disposal plan that minimizes the risk of exposure through inhalation, skin contact, or accidental ingestion, and prevents its release into the environment. Thermal decomposition can produce hazardous gases, including nitrogen oxides and hydrogen chloride, reinforcing the need for disposal in a controlled, high-temperature incineration facility.[7]
Regulatory Framework: Adherence to Legal Standards
Disposal procedures are not merely suggestions; they are mandated by law. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under RCRA.[12] Generators of chemical waste are required to determine if their waste is hazardous, either because it is specifically "listed" or because it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[13]
This compound is not typically a "listed" waste. Therefore, its classification as hazardous waste would depend on the characteristics of the specific waste stream it is part of. However, as a best practice, all chemical waste of this nature should be disposed of through an approved hazardous waste disposal plant.[7][14]
Disposal Decision Workflow
Before proceeding with any disposal action, it is crucial to correctly categorize the waste. The following workflow provides a logical pathway for decision-making.
Caption: Disposal decision workflow for 4-(Dimethylamino)benzimidamide HCl.
Core Disposal Protocols
Always perform these procedures in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
Protocol 1: Disposal of Bulk Solid Waste (Unused/Expired Chemical)
This protocol applies to the original product in its solid, powdered form. The primary objective is to securely contain the chemical for pickup by a licensed waste disposal service.
Methodology:
-
Container Integrity Check: Ensure the original container is intact and properly sealed. If the original container is compromised, carefully transfer the contents to a new, compatible, and properly labeled waste container.
-
Labeling: The container must be clearly labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and CAS number "55978-60-4".
-
An accurate statement of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date.
-
-
Segregation: Store the sealed waste container in a designated, secure secondary containment bin or cabinet, away from incompatible materials such as strong oxidizing agents.[7]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal via incineration.[15] Do not attempt to dispose of this chemical in standard laboratory or municipal trash.
Protocol 2: Disposal of Liquid Waste (Aqueous or Solvent Solutions)
This protocol is for solutions containing dissolved this compound. The key principle here is waste stream compatibility.
Methodology:
-
Waste Container Selection: Select a compatible, leak-proof liquid waste container. For aqueous solutions, a high-density polyethylene (HDPE) container is suitable. If an organic solvent was used, ensure the container is compatible with that solvent.
-
Do Not Mix Incompatible Wastes: Never mix different waste streams unless you are certain of their compatibility. For example, do not mix acidic waste with basic waste.
-
Transfer: Carefully pour the liquid waste into the designated container using a funnel to prevent spills.
-
Labeling: Label the container as described in Protocol 1, ensuring all components of the solution (including solvents and their approximate concentrations) are listed.
-
Storage and Disposal: Securely cap the container and store it in secondary containment in a designated waste accumulation area. Arrange for pickup via your institutional EHS office or a certified waste handler. Do not pour solutions down the drain.[15]
Protocol 3: Disposal of Contaminated Solid Waste
This protocol covers disposable items that have come into direct contact with the chemical, such as gloves, weigh paper, pipette tips, and spill cleanup materials.
Methodology:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, leak-proof plastic bag or a solid waste container.
-
Segregation: This waste should be kept separate from non-hazardous laboratory trash.
-
Labeling: The bag or container must be labeled as "Hazardous Waste" and list the chemical contaminant ("Trace this compound").
-
Disposal: Once the container is full, seal it securely. Dispose of it through your institution's chemical waste program. For significant spills, the collected debris is considered hazardous waste and must be disposed of accordingly.[8][16]
Protocol 4: Decontamination of Non-Disposable Labware
For glassware and other reusable equipment, a thorough decontamination procedure is required to ensure no hazardous residue remains.
Methodology:
-
Initial Rinse: In a fume hood, carefully rinse the contaminated surfaces with a suitable solvent in which the compound is soluble (e.g., deionized water, followed by ethanol or acetone). Collect this initial rinse as liquid hazardous waste (see Protocol 2).
-
Washing: Wash the labware with a laboratory-grade detergent and hot water.[17]
-
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the labware to air dry completely before returning to storage or reuse.
| Waste Category | Container Type | Disposal Method | Key Regulatory Guideline |
| Bulk Solid Chemical | Original or compatible, sealed, labeled container | Collection by certified hazardous waste vendor for incineration | RCRA - Generator Standards (40 CFR Part 262)[12] |
| Liquid Solutions | Compatible, sealed, labeled liquid waste container | Collection by certified hazardous waste vendor | RCRA - Generator Standards (40 CFR Part 262)[12] |
| Contaminated Lab Supplies | Labeled, sealed plastic bag or solid waste container | Collection by certified hazardous waste vendor | RCRA - "Cradle-to-Grave" Management[3][4] |
| Decontamination Rinsate | Compatible, sealed, labeled liquid waste container | Treat as Liquid Waste (Protocol 2) | RCRA - Mixture Rule[16] |
By implementing these protocols, you ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and compliant with the highest scientific and regulatory standards. Always consult your institution-specific guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.[18]
References
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U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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Case Western Reserve University. RCRA. [Link]
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HIMEDIA. (2011-07-13). Material Safety Data Sheet. [Link]
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U.S. Environmental Protection Agency. (2025-09-05). Resource Conservation and Recovery Act (RCRA) Overview. [Link]
-
Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]
-
Bio-Strategy. 4-(Dimethylamino)benzaldehyde Safety Data Sheet. [Link]
-
Virginia Department of Environmental Quality. Hazardous Waste. [Link]
-
Capot Chemical. (2025-12-16). MSDS of 4-Methyl-benzamidine hydrochloride. [Link]
-
ResearchGate. Amidine and guanidine degradation products of A-series nerve agents. [Link]
-
PubChem. 4-(Dimethylamino)benzamide. [Link]
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Cole-Parmer. Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.). [Link]
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U.S. Environmental Protection Agency. (2019-10-03). operating procedure. [Link]
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NHIA. (2022-09-15). Keep it Clean: Cleaning, Disinfecting, Deactivation, & Decontamination. [Link]
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Wikipedia. Benzamidine. [Link]
-
PubMed Central. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. [Link]PMC10338706/)
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- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. deq.virginia.gov [deq.virginia.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. capotchem.com [capotchem.com]
- 16. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 17. epa.gov [epa.gov]
- 18. 9.3 Decontamination Procedures | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Handling 4-(Dimethylamino)benzimidamide Hydrochloride
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-(Dimethylamino)benzimidamide hydrochloride, a compound valued in biochemical research as a serine protease inhibitor.[1] As your partner in laboratory safety, our goal is to empower your research with the practical knowledge necessary to minimize risk and ensure operational integrity. This document moves beyond a simple checklist, offering a causal-driven approach to personal protective equipment (PPE) and handling protocols, grounded in authoritative safety data.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound and its structural analogs, such as benzamidine hydrochloride, are classified as hazardous substances.[2] A thorough understanding of their specific risks is the critical first step in establishing a robust safety protocol.
Primary Hazards:
-
Skin Irritation: The compound is classified as a skin irritant.[2] Direct contact can cause inflammation and discomfort.
-
Serious Eye Irritation: It is designated as a Category 2A eye irritant, capable of causing serious irritation upon contact.[2][3]
-
Harmful if Swallowed: The substance is considered harmful if ingested, with an acute oral toxicity classification.[3]
-
Respiratory Irritation: As a solid powder, it can form dust, which may cause respiratory irritation if inhaled.[2][4]
-
Suspected Genetic Defects: Some related compounds are suspected of causing genetic defects, warranting cautious handling to minimize long-term exposure risks.
These hazards dictate a stringent, multi-layered approach to personal protection. The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[2]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the potential for exposure. The following table summarizes the minimum required PPE for handling this compound in common laboratory scenarios.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double-gloved (e.g., nitrile) | Chemical safety goggles and face shield | Long-sleeved lab coat, closed at the front | NIOSH-approved N95 respirator or higher |
| Preparing Stock Solutions | Chemical-resistant gloves (e.g., nitrile) | Chemical safety goggles | Long-sleeved lab coat | Not required if performed in a certified chemical fume hood |
| Small-Scale Reactions (<5g) | Chemical-resistant gloves (e.g., nitrile) | Chemical safety goggles | Long-sleeved lab coat | Not required if performed in a certified chemical fume hood |
| Cleaning Spills | Heavy-duty chemical-resistant gloves | Chemical safety goggles and face shield | Chemical-resistant apron or coveralls | NIOSH-approved respirator with appropriate cartridges |
Detailed Protocols and Procedural Logic
Adherence to standardized procedures is paramount for creating a self-validating system of safety.
PPE Donning and Doffing: A Critical Barrier
The order of donning and removing PPE is designed to prevent cross-contamination.
-
Donning Sequence:
-
Perform hand hygiene.
-
Don inner gloves.
-
Don lab coat or coveralls.
-
Don respiratory protection (if required).
-
Don eye and face protection.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing Sequence (to be performed in a designated area):
-
Remove outer gloves, peeling them off without touching the exterior surface.
-
Remove lab coat, turning it inside out as it is removed.
-
Perform hand hygiene.
-
Remove face shield and goggles from the back.
-
Remove respirator from the back.
-
Remove inner gloves.
-
Safe Handling Workflow
This workflow provides a step-by-step guide from material receipt to disposal, minimizing exposure at each stage.
Caption: Workflow for handling this compound.
Causality in the Workflow:
-
Weighing Solids: This step presents the highest risk of aerosolization.[5] Performing this task within a containment enclosure (like a powder-containment balance hood or a glovebox) and with respiratory protection is a direct countermeasure to inhaling irritating dust.[2][4]
-
Solution Preparation: Preparing solutions in a certified chemical fume hood contains any vapors and protects the user from splashes.
-
Sealing Containers: Tightly sealing containers immediately after use prevents the release of dust or vapors into the laboratory environment.[5]
Emergency Response and Disposal
Preparedness is a key component of safety.
First Aid Measures
Immediate and correct first aid can significantly mitigate the effects of an accidental exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[3]
Spill and Waste Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE (see table), cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][5]
-
Clean the spill area thoroughly with soap and water.
-
-
Waste Disposal:
-
Dispose of the chemical waste and any contaminated materials (gloves, wipes, etc.) in a clearly labeled, sealed container.
-
All waste must be disposed of through an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations.[2] Do not discharge into sewers or waterways.[6]
-
This structured approach, grounded in the known hazards of the material, provides a robust framework for safely incorporating this compound into your research endeavors.
References
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
-
Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.). Cole-Parmer. [Link]
-
MSDS of 4-Methyl-benzamidine hydrochloride. Capot Chemical. [Link]
-
Safety Data Sheet: Benzamidine hydrochloride. Carl ROTH. [Link]
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
